NNC-0640
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKULJUDJWTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: NNC-0640 as a Negative Allosteric Modulator (NAM) of the Glucagon and GLP-1 Receptors
An in-depth analysis of the mechanism of action for NNC-0640 reveals a critical ambiguity in its designation, with the name referring to two distinct pharmacological agents. This guide addresses both entities: a negative allosteric modulator of the glucagon (B607659) receptor family and a growth hormone secretagogue receptor agonist, also known as NN703 or Macimorelin.
This compound is identified in scientific literature as a potent negative allosteric modulator (NAM) of the human glucagon receptor (GCGR) and the glucagon-like peptide-1 (GLP-1) receptor.[1][2] As a NAM, this compound binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glucagon or GLP-1) binds.[3] This allosteric binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous agonist.[3]
The primary mechanism of this compound involves binding to the external surface of the transmembrane domain of the GCGR.[4] This interaction stabilizes the receptor in an inactive conformation, thereby inhibiting the downstream signaling cascade, such as the accumulation of cyclic AMP (cAMP), which is a key second messenger for these receptors.[1]
Quantitative Data:
| Parameter | Receptor | Value | Reference |
| pKi | Glucagon Receptor | 7.4 | [1] |
| IC | Human Glucagon Receptor | 69.2 nM | [2] |
Experimental Protocols:
Radioligand Binding Assay for GCGR
A common method to determine the binding affinity of a compound like this compound is a competitive radioligand binding assay. A general protocol would involve:
-
Membrane Preparation : Membranes from cells expressing the human glucagon receptor are prepared through homogenization and centrifugation.[5] The protein concentration of the membrane preparation is determined using a standard assay like the BCA assay.[5]
-
Assay Setup : The assay is typically performed in a 96-well plate format.[5] Each well contains the receptor-expressing membranes, a fixed concentration of a radiolabeled ligand that binds to the GCGR (e.g., [125I]-glucagon), and varying concentrations of the unlabeled test compound (this compound).[5]
-
Incubation : The plate is incubated to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand : The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[5]
-
Detection : The radioactivity retained on the filters is quantified using a scintillation counter.[5]
-
Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]
cAMP Accumulation Assay
To assess the functional effect of this compound as a NAM, a cAMP accumulation assay is employed. A generalized protocol is as follows:
-
Cell Culture : Cells stably or transiently expressing the human glucagon receptor are cultured in appropriate media.
-
Assay Setup : The cells are seeded in a multi-well plate and incubated. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Compound Addition : The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation : The cells are then stimulated with a fixed concentration of glucagon (typically the EC50 or EC80 concentration) to induce cAMP production.
-
Lysis and Detection : After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis : The results are analyzed to determine the inhibitory effect of this compound on glucagon-stimulated cAMP accumulation, allowing for the calculation of an IC50 value.[6]
Signaling Pathway Diagram:
Caption: Allosteric modulation of the glucagon receptor by this compound.
Part 2: this compound as a Growth Hormone Secretagogue (NN703/Macimorelin/Tabimorelin)
The developmental code NN703, also known as Tabimorelin and later developed as Macimorelin, is a potent, orally active agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[7] It mimics the action of the endogenous hormone ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[7][8]
The mechanism of action of NN703 involves binding to and activating the GHSR, a G protein-coupled receptor located on somatotroph cells in the anterior pituitary.[8] This activation initiates a downstream signaling cascade, leading to an increase in intracellular calcium concentrations and subsequent exocytosis of GH-containing secretory granules.
Quantitative Data:
In Vitro Potency
| Compound | Assay | Cell Line/Tissue | EC50 (nmol/l) | Reference |
| NN703 | GH Release | Primary Rat Pituitary Cells | 2.7 ± 1.4 | [9] |
| GHRP-6 | GH Release | Primary Rat Pituitary Cells | 2.2 ± 0.3 | [10] |
| Ipamorelin | GH Release | Primary Rat Pituitary Cells | 1.3 ± 0.4 | [10] |
Receptor Binding Affinity
| Compound | Receptor | Cell Line | Ki (nmol/l) | Reference |
| NN703 | Human GHS-R1A | BHK cells | Lower affinity than MK677, GHRP-6 | [9] |
In Vivo Efficacy in Animals
| Species | Route of Administration | Dose | Parameter | Value | Reference |
| Swine | Intravenous | - | ED50 | 155 ± 23 nmol/kg | [7][9] |
| Swine | Intravenous | - | Emax | 91 ± 7 ng/mL plasma | [7][9] |
| Beagle Dogs | Oral | 20 µmol/kg | Peak GH Concentration | 49.5 ± 17.8 ng/mL | [7][11] |
| Beagle Dogs | Intravenous | 1 µmol/kg | Peak GH Concentration | 38.5 ± 19.6 ng/mL | [7][11] |
Pharmacokinetics in Animals and Humans
| Species | Route of Administration | Parameter | Value | Reference |
| Beagle Dogs | Oral | Bioavailability (f) | 30% | [7][11] |
| Beagle Dogs | Oral | Tmax | 0.9 ± 0.2 h | [9] |
| Beagle Dogs | Oral | Plasma half-life (t1/2) | 4.1 ± 0.4 h | [7][11] |
| Humans | Oral | SC50 for GH stimulation | 485 ng/mL | [12] |
Experimental Protocols:
In Vitro GH Release Assay from Primary Rat Pituitary Cells
This assay is used to determine the potency and efficacy of GH secretagogues.
-
Pituitary Gland Isolation : Pituitary glands are aseptically removed from rats. The anterior lobes are separated and enzymatically dispersed to obtain a single-cell suspension.
-
Cell Culture : The pituitary cells are cultured in appropriate media for a period to allow recovery.
-
Assay Procedure : The cells are washed and incubated in a serum-free medium. They are then exposed to various concentrations of the test compound (NN703) or a reference agonist (e.g., GHRP-6) for a defined period (e.g., 15 minutes).[9]
-
Sample Collection and Analysis : The medium is collected, and the concentration of released GH is measured using a specific radioimmunoassay (RIA) or ELISA.
-
Data Analysis : Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.[9]
In Vivo GH Release Study in Swine
This protocol assesses the in vivo activity of GH secretagogues.
-
Animal Preparation : Swine are fasted overnight and anesthetized. Catheters are inserted for blood sampling and drug administration.
-
Drug Administration : NN703 is administered intravenously at various doses.
-
Blood Sampling : Blood samples are collected at predetermined time points before and after drug administration (e.g., at 5, 10, 15, 20, and 30 minutes post-dose).[9]
-
Hormone Analysis : Plasma GH concentrations are measured using a specific assay.
-
Data Analysis : The peak GH concentration (Cmax) and the area under the curve (AUC) are calculated to evaluate the dose-dependent GH-releasing effect of the compound.[13]
Signaling Pathway and Experimental Workflow Diagrams:
Caption: Signaling pathway of NN703 (Macimorelin) via the GHSR.
Caption: Experimental workflow for in vivo GH release assessment.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic modeling of NN703, a growth hormone secretagogue, after a single po dose to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics, pharmacodynamics, safety and tolerability following 7 days daily oral treatment with NN703 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
NNC-0640: A Negative Allosteric Modulator of the Glucagon and GLP-1 Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NNC-0640 is a potent, small molecule negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R), both of which are class B G protein-coupled receptors (GPCRs) critical to glucose homeostasis. By binding to an extra-helical allosteric site on the transmembrane domain, this compound effectively inhibits receptor signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R) play opposing roles in regulating blood glucose levels. Glucagon, through GCGR activation, stimulates hepatic glucose production, while GLP-1, via GLP-1R activation, enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon release. The modulation of these receptors is a key therapeutic strategy for metabolic diseases, particularly type 2 diabetes.
This compound has emerged as a valuable research tool for studying the allosteric modulation of these receptors. Its ability to negatively regulate receptor activity without competing with the endogenous ligand binding site offers a unique mechanism for controlling signaling output. This document serves as a technical resource for scientists investigating the therapeutic potential and molecular pharmacology of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 573.67 g/mol [1] |
| Molecular Formula | C₂₉H₃₁N₇O₄S[1] |
| CAS Number | 307986-98-7[1] |
| Solubility | Soluble to 100 mM in DMSO[1] |
| Purity | ≥98%[1] |
| Storage | Store at -20°C[1] |
Mechanism of Action
This compound functions as a negative allosteric modulator. It binds to a site topographically distinct from the orthosteric binding site for the endogenous peptide ligands (glucagon and GLP-1).[2] This allosteric binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric ligand, thereby inhibiting downstream signaling.
Structural studies have revealed that this compound binds to an extra-helical site on the external surface of the transmembrane (TM) domain, specifically in a pocket formed by TM helices V, VI, and VII.[2][3][4] This binding is thought to restrict the conformational rearrangements of these helices that are necessary for receptor activation and subsequent G protein coupling.[3][4]
Quantitative Data
The following tables summarize the reported quantitative data for this compound's activity at the glucagon and GLP-1 receptors.
Table 1: Binding Affinity and Potency of this compound at the Human Glucagon Receptor (GCGR)
| Parameter | Value | Cell Line/System | Reference |
| pKi | 7.4 | Not specified | [1] |
| IC₅₀ | 69.2 nM | Not specified | [5] |
Table 2: Effects of Site-Directed Mutagenesis on this compound Binding to GCGR
| Mutation | Effect on [³H]-NNC0640 Binding | Reference |
| S350A | Markedly reduced affinity | [6] |
| T353A | Markedly reduced affinity | [6] |
| N404A | Markedly reduced affinity | [6] |
Signaling Pathways
Both the glucagon and GLP-1 receptors primarily couple to the Gαs subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cyclic AMP (cAMP). This compound, by inhibiting receptor activation, leads to a reduction in cAMP accumulation.
Caption: Glucagon and GLP-1 receptor signaling pathways and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to its target receptors.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture Spodoptera frugiperda (Sf9) insect cells expressing the human glucagon receptor.
-
Harvest cells and prepare membrane fractions by homogenization and differential centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% (w/v) DDM, 0.01% (w/v) CHS, 10% glycerol).[6]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation.
-
Add a fixed concentration of radiolabeled this compound (e.g., [³H]-NNC0640).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold phosphate-buffered saline (PBS).[6]
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the effect of this compound on the intracellular accumulation of cAMP following receptor activation.
Caption: Workflow for a cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1 receptor.[7]
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of GLP-1 (or glucagon for GCGR-expressing cells) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique to study protein conformational dynamics and ligand binding.
Caption: Workflow for hydrogen-deuterium exchange mass spectrometry.
Detailed Protocol:
-
Sample Preparation:
-
Purify the glucagon receptor. For stability, this compound can be included during the purification process.[6]
-
-
Deuterium Labeling:
-
Incubate the purified receptor (e.g., 15 µM) in a D₂O-containing buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% (w/v) DDM, 0.01% (w/v) CHS, 10% glycerol) for various time points (e.g., 10 seconds to 1 hour).[6] Perform parallel experiments with and without this compound.
-
-
Quenching and Digestion:
-
LC-MS Analysis:
-
Separate the resulting peptides using ultra-performance liquid chromatography (UPLC).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive hybrid quadrupole-Orbitrap).[6]
-
-
Data Analysis:
-
Identify the peptides using MS/MS data and a protein database search algorithm (e.g., Mascot).[6]
-
Calculate the percent deuterium exchange for each peptide at each time point.
-
Compare the deuterium uptake between the this compound-bound and unbound states to identify regions of the receptor where the conformation is altered upon ligand binding.
-
Conclusion
This compound is a well-characterized negative allosteric modulator of the glucagon and GLP-1 receptors. Its defined mechanism of action and the availability of detailed structural and functional data make it an invaluable tool for researchers in the fields of GPCR pharmacology, metabolic disease, and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for the further investigation of this compound and the broader principles of allosteric modulation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spring8.or.jp [spring8.or.jp]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening [mdpi.com]
Unveiling the Molecular Interactions: A Technical Guide to the NNC-0640 Glucagon Receptor Binding Site
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding characteristics of NNC-0640, a negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR). By providing a comprehensive overview of its binding site, quantitative data, and detailed experimental methodologies, this document serves as a critical resource for researchers engaged in the study of glucagon receptor pharmacology and the development of novel therapeutics for metabolic diseases such as type 2 diabetes.
Executive Summary
This compound is a potent small molecule that modulates glucagon receptor activity by binding to an allosteric site distinct from the orthosteric site where glucagon binds.[1] This interaction induces a conformational change in the receptor that negatively impacts its signaling cascade. Structural and mutagenesis studies have pinpointed the binding location to the external surface of the transmembrane (TM) domain, specifically within a cleft formed by TM helices VI and VII.[2][3] This guide synthesizes the available data on this compound's binding affinity and elucidates the experimental approaches used to characterize this crucial interaction.
Quantitative Binding Data
The binding affinity of this compound for the human glucagon receptor has been quantified through various assays, providing key insights into its potency. The following table summarizes the reported values.
| Parameter | Value | Receptor Type | Cell Line | Reference |
| pKi | 7.4 | Human Glucagon Receptor | Not Specified | [2] |
| IC50 | 69.2 nM | Human Glucagon Receptor | Not Specified | [4] |
The this compound Binding Site: A Molecular Perspective
This compound acts as a negative allosteric modulator, binding to a site on the external surface of the glucagon receptor's transmembrane domain.[2] This binding pocket is situated between transmembrane helices VI and VII.[3]
Key Interacting Residues:
Mutagenesis studies have identified several key amino acid residues within the glucagon receptor that are critical for the binding of this compound.[2] These include:
-
Serine 350 (S3506.41b): Forms hydrogen bonds with the tetrazole ring and the benzamide (B126) group of this compound.[3]
-
Threonine 353 (T3536.44b): The urea (B33335) carbonyl oxygen of this compound forms a hydrogen bond with this residue.[3]
-
Asparagine 404 (N4047.61b): The tetrazole ring of this compound also forms a hydrogen bond with this residue.[3]
The interaction of this compound with these residues stabilizes an inactive conformation of the receptor, thereby inhibiting glucagon-mediated signaling.
Glucagon Receptor Signaling Pathway
The binding of glucagon to its receptor initiates a well-defined signaling cascade. This compound, as a negative allosteric modulator, dampens this pathway. The primary signaling pathway involves the activation of a stimulatory G protein (Gs).
Caption: Glucagon receptor signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The characterization of this compound's binding to the glucagon receptor relies on a combination of molecular biology and pharmacological assays.
Site-Directed Mutagenesis
To identify the key residues involved in this compound binding, site-directed mutagenesis is employed to create receptor variants with specific amino acid substitutions.[2]
Protocol Outline:
-
Mutant Plasmid Generation: Utilize a commercial site-directed mutagenesis kit to introduce point mutations into the wild-type glucagon receptor cDNA.
-
Transfection: Transfect mammalian cells (e.g., HEK293T or CHO-K1) with the wild-type or mutant receptor DNA using a suitable transfection reagent like Lipofectamine 2000.[2]
-
Cell Culture: Culture the transfected cells overnight to allow for receptor expression.[2]
-
Membrane Preparation: Harvest the cells and prepare membrane fractions through homogenization and centrifugation.
-
Confirmation of Mutation: Verify the desired mutation through DNA sequencing.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity of this compound to the wild-type and mutant glucagon receptors.[2] A common approach is a competition binding assay using a radiolabeled form of this compound, such as [3H]-NNC-0640.[2]
Protocol Outline:
-
Incubation: Incubate the cell membranes expressing the receptor with a fixed concentration of [3H]-NNC-0640 and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
To assess the functional consequence of this compound binding, a cAMP accumulation assay is performed. This assay measures the ability of this compound to inhibit glucagon-stimulated intracellular cAMP production.[2]
Protocol Outline:
-
Cell Seeding: Seed cells expressing the glucagon receptor into a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of glucagon.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify the amount of cAMP using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 for the inhibition of glucagon-stimulated signaling.
Conclusion
This compound represents a significant tool for probing the allosteric modulation of the glucagon receptor. Its well-characterized binding site and potent inhibitory activity make it a valuable compound for further research into the structural dynamics of class B GPCRs and the development of novel therapeutics for metabolic disorders. The experimental protocols outlined in this guide provide a robust framework for investigating the interaction of this compound and other allosteric modulators with the glucagon receptor.
References
- 1. Effects of site-directed mutagenesis of GLP-1 and glucagon receptors on signal transduction activated by dual and triple agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
NNC-0640: A Technical Guide to its Negative Allosteric Modulation of the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NNC-0640 is a small molecule that functions as a negative allosteric modulator (NAM) of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1] By binding to an extra-helical site on the receptor, distinct from the orthosteric site for the endogenous ligand GLP-1, this compound inhibits receptor activation and downstream signaling.[2][3] Structural studies have revealed that this compound binds to the transmembrane domain of the GLP-1R, stabilizing an inactive conformation and restricting the movement of transmembrane helix VI, a crucial step in receptor activation.[2][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its interaction with the GLP-1 and glucagon receptors.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Notes |
| pKi | Glucagon Receptor | 7.4 | [1] |
| Glide XP Docking Score | GLP-1R | -11.1 kcal/mol | With POPC lipids considered[5] |
| MM-GBSA Binding Free Energy | GLP-1R | -84.9 kcal/mol | With POPC lipids considered[5] |
Table 2: Functional Activity of this compound
| Assay | Effect | Notes |
| GLP-1-mediated cAMP accumulation | Inhibition | [1] |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of this compound are provided below.
Radioligand Binding Assay for GLP-1R
This protocol is adapted from standard procedures for GPCR radioligand binding assays.[6][7]
Objective: To determine the binding affinity (Ki) of this compound for the GLP-1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4[6]
-
Radioligand: [125I]GLP-1(7-36) or a suitable antagonist radioligand like [125I]Exendin(9-39)
-
Non-specific binding control: High concentration of unlabeled GLP-1 (e.g., 1 µM)
-
This compound stock solution in DMSO
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture GLP-1R expressing cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total binding: Membranes, radioligand, and binding buffer.
-
Non-specific binding: Membranes, radioligand, and a saturating concentration of unlabeled GLP-1.
-
Competition binding: Membranes, radioligand, and serial dilutions of this compound.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol is based on HTRF (Homogeneous Time-Resolved Fluorescence) technology.[8][9]
Objective: To measure the inhibitory effect of this compound on GLP-1-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GLP-1R[8]
-
Cell culture medium
-
Stimulation buffer: HBSS or phenol-free DMEM with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
GLP-1 stock solution
-
This compound stock solution in DMSO
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white plates
Procedure:
-
Cell Seeding:
-
Seed the GLP-1R expressing cells into a 384-well white plate at a suitable density and culture overnight.
-
-
Assay:
-
Remove the culture medium and replace it with stimulation buffer.
-
Pre-incubate the cells with serial dilutions of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Add a constant concentration of GLP-1 (typically the EC80 concentration) to all wells except the basal control.
-
Incubate for a further 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of GLP-1-stimulated cAMP production.
-
Phospho-ERK1/2 Assay
This protocol utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[10][11]
Objective: To determine if this compound modulates GLP-1-induced ERK1/2 phosphorylation.
Materials:
-
CHO-K1 or HEK293 cells expressing human GLP-1R
-
Cell culture medium
-
Serum-free medium for starvation
-
GLP-1 stock solution
-
This compound stock solution in DMSO
-
AlphaScreen SureFire ERK1/2 phosphorylation assay kit (PerkinElmer)
-
96-well or 384-well plates
Procedure:
-
Cell Culture and Starvation:
-
Seed cells into the appropriate plate and grow to confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
-
Cell Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with GLP-1 (at its EC80 for ERK phosphorylation) for 5-10 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells using the lysis buffer provided in the kit.
-
Transfer the lysate to a 384-well ProxiPlate.
-
Add the AlphaScreen acceptor beads and donor beads according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 2 hours.
-
-
Data Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
Plot the AlphaScreen signal against the log concentration of this compound to determine its effect on GLP-1-induced ERK phosphorylation.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental concepts related to this compound and the GLP-1R.
Conclusion
This compound serves as a valuable research tool for probing the allosteric modulation of the GLP-1 receptor. Its well-defined binding site and inhibitory action on the canonical Gs/cAMP pathway make it a reference compound for the study of GLP-1R pharmacology and for the discovery of new allosteric modulators. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate this compound and similar compounds, ultimately contributing to a deeper understanding of GLP-1R signaling and the development of novel therapeutics for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. axxam.com [axxam.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: NNC-0640 as a Tool for Interrogating GPCR Allostery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to GPCR Allostery and NNC-0640
G-protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are central to a vast array of physiological processes, making them a primary target for approximately one-third of all marketed drugs.[1] Traditionally, drug discovery has focused on ligands that bind to the orthosteric site, the same site as the endogenous agonist.[2] However, the high conservation of this site across receptor subtypes often leads to challenges with selectivity and can cause off-target effects.[2]
An alternative and increasingly promising strategy is the targeting of allosteric sites—topographically distinct locations on the receptor.[2][3] Ligands that bind to these sites, known as allosteric modulators, can alter the receptor's response to the orthosteric ligand. They are classified as Positive Allosteric Modulators (PAMs), which enhance the agonist's effect, or Negative Allosteric Modulators (NAMs), which reduce it.[2][3][4] This approach offers the potential for greater receptor subtype selectivity and a more nuanced "dimmer-switch" control of receptor signaling.[2]
This compound is a small-molecule compound that serves as a valuable research tool for studying allosteric mechanisms. It has been identified as a NAM for Class B GPCRs, specifically the glucagon (B607659) receptor (GCGR) and the glucagon-like peptide 1 (GLP-1) receptor.[5] Its well-characterized mechanism of action provides a clear model for understanding how NAMs can regulate GPCR function.
Profile and Quantitative Data for this compound
This compound acts as a NAM at two key metabolic receptors, GCGR and GLP-1R, which have opposing roles in glucose homeostasis.[6] This makes it a particularly interesting tool for studying the structural and functional basis of allosteric modulation in this receptor class.
Table 1: Quantitative Binding Data for this compound
| Receptor | Parameter | Value | Reference |
|---|---|---|---|
| Glucagon Receptor (GCGR) | pKi | 7.4 | [5] |
| GLP-1 Receptor (GLP-1R) | Activity | Negative Allosteric Modulator |[5][6] |
Note: While this compound is confirmed as a NAM for the GLP-1 receptor and co-crystal structures exist, a specific pKi value was not available in the reviewed literature.
Mechanism of Allosteric Action
Structural biology has provided significant insights into how this compound exerts its negative modulatory effects. Crystal structures of this compound in complex with both the GLP-1 receptor (PDB: 5VEX) and the glucagon receptor (PDB: 5XEZ) reveal a common, extra-helical binding site.[2][6][7][8]
This allosteric pocket is located near the intracellular side of the receptor, at the interface of transmembrane (TM) helices V, VI, and VII.[6][9] By binding to this site, this compound stabilizes the receptor in an inactive conformation.[6] Specifically, it restricts the outward movement of the intracellular end of TM6, a conformational change that is critical for G-protein coupling and receptor activation in both Class A and Class B GPCRs.[1][6][9] This interference with the activation machinery prevents the receptor from signaling, even when the orthosteric agonist is bound.
Experimental Protocols for Studying GPCR Allostery
To characterize the effects of an allosteric modulator like this compound, a combination of binding and functional assays is required. The following sections detail generalized protocols for key experiments.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of ligands for a receptor. To assess allosteric effects, a competition binding assay is performed where the modulator's ability to affect the binding of a known orthosteric radioligand is measured.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deep Learning Dynamic Allostery of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 5. rndsystems.com [rndsystems.com]
- 6. rcsb.org [rcsb.org]
- 7. Allosteric communication mechanism in the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
NNC-0640: A Technical Guide to a Negative Allosteric Modulator of the Glucagon Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and mechanism of action of NNC-0640, a potent negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR). This document is intended to serve as a resource for researchers and professionals involved in the fields of endocrinology, metabolic diseases, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic molecule with the formal name 4-[[(4-cyclohexylphenyl)[[[3-(methylsulfonyl)phenyl]amino]carbonyl]amino]methyl]-N-2H-tetrazol-5-yl-benzamide.[1] Its chemical structure and key physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[[(4-cyclohexylphenyl)[[[3-(methylsulfonyl)phenyl]amino]carbonyl]amino]methyl]-N-2H-tetrazol-5-yl-benzamide | [1] |
| CAS Number | 307986-98-7 | [1] |
| Molecular Formula | C29H31N7O4S | [1] |
| Molecular Weight | 573.67 g/mol | |
| SMILES | CS(=O)(=O)c1cccc(NC(=O)N(Cc2ccc(cc2)C(=O)Nc2nn[nH]n2)c2ccc(cc2)C2CCCCC2)c1 | [2] |
| Solubility | Soluble in DMSO (≥10 mg/mL) | [1] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 10 | [3] |
| Rotatable Bonds | 11 | [3] |
Pharmacology
This compound is a potent and selective negative allosteric modulator of the human glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[4][5] It also exhibits negative allosteric modulator activity at the glucagon-like peptide-1 (GLP-1) receptor.[1]
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Target Receptor | Reference |
| IC50 | 69.2 nM | Human Glucagon Receptor | [2][4] |
| pKi | 7.4 | Glucagon Receptor | [1] |
Mechanism of Action
This compound functions as a non-competitive antagonist of the glucagon receptor. It binds to an allosteric site distinct from the orthosteric binding site of the endogenous ligand, glucagon. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glucagon, thereby inhibiting downstream signaling pathways.[6]
The binding site of this compound has been elucidated through X-ray crystallography and molecular dynamics simulations.[6][7] It is located on the external surface of the transmembrane domain (TMD), in a pocket formed by transmembrane helices V, VI, and VII.[6][8] Key interactions include hydrogen bonds between the tetrazole ring of this compound and residues S350 and N404 of the receptor, as well as a hydrogen bond between the urea (B33335) carbonyl oxygen and T353.[6]
The binding of this compound stabilizes an inactive conformation of the glucagon receptor, preventing the conformational changes necessary for G-protein coupling and subsequent activation of adenylyl cyclase.[8] This leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger in glucagon signaling.[1]
Signaling Pathway
The canonical signaling pathway initiated by glucagon binding to its receptor involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cAMP.[9][10] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of glucagon, such as glycogenolysis and gluconeogenesis in the liver.[9][10] this compound, by preventing receptor activation, effectively blocks this cascade at its inception.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | 307986-98-7 | Glucagon Receptor | MOLNOVA [molnova.com]
- 3. NNC0640 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cusabio.com [cusabio.com]
- 6. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
The Discovery and Development of NNC-0640: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a potent, small-molecule negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R), both of which are class B G-protein coupled receptors (GPCRs) critical to glucose homeostasis.[1][2] Developed by Novo Nordisk, this compound has been instrumental as a research tool for elucidating the structural basis of allosteric modulation in this receptor class.[3][4] Its ability to stabilize the receptors in an inactive conformation has facilitated their crystallization and subsequent structural determination, providing invaluable insights into the binding of small molecules to an extra-helical allosteric site.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological properties of this compound, based on publicly available scientific literature.
Physicochemical Properties
This compound, with the chemical name 4-[1-(4-cyclohexylphenyl)-3-(3-methanesulfonylphenyl)ureidomethyl]-N-(2H-tetrazo-5-yl)benzamide, possesses the following properties:[2][3]
| Property | Value |
| Molecular Weight | 573.67 g/mol |
| Molecular Formula | C29H31N7O4S |
| CAS Number | 307986-98-7 |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
Pharmacological Profile
This compound acts as a negative allosteric modulator, binding to a site distinct from the orthosteric site for the endogenous peptide ligands (glucagon and GLP-1). This binding event reduces the affinity and/or efficacy of the endogenous ligands.
In Vitro Activity
| Target Receptor | Assay Type | Parameter | Value |
| Human Glucagon Receptor (GCGR) | Radioligand Binding | pKi | 7.4 |
| Human Glucagon Receptor (GCGR) | Functional Assay | IC50 | 69.2 nM |
| GLP-1 Receptor (GLP-1R) | Functional Assay | Inhibition of GLP-1-mediated cAMP accumulation | Demonstrated |
Data compiled from multiple sources.[1][2][6]
Mechanism of Action and Structural Biology
The primary utility of this compound has been in the field of structural biology. Its ability to stabilize the transmembrane domain (TMD) of both GCGR and GLP-1R has enabled the determination of their high-resolution crystal structures.[3][4]
This compound binds to a common allosteric pocket located on the extracellular side of the transmembrane helices V, VI, and VII.[4][5] This binding site is situated near the intracellular half of the receptor, at the interface with the lipid bilayer.[5][7] By occupying this site, this compound restricts the conformational changes in the TMD, particularly the outward movement of the intracellular end of helix VI, which is a crucial step in receptor activation.[4][5]
The key interactions of this compound within the GCGR binding pocket include:
-
The tetrazole ring of this compound forms hydrogen bonds with Serine 350 (S3506.41b) and Asparagine 404 (N4047.61b) in a cleft between helices VI and VII.[3]
-
The benzamide (B126) group also interacts with S3506.41b.[3]
-
The urea (B33335) carbonyl oxygen forms a hydrogen bond with Threonine 353 (T3536.44b).[3]
These interactions collectively stabilize the receptor in an inactive state.
Signaling Pathway Modulation
The binding of this compound to GCGR or GLP-1R inhibits the downstream signaling cascade initiated by the endogenous peptide ligands. This primarily involves the inhibition of Gs protein activation and the subsequent reduction in cyclic AMP (cAMP) production.[1][2]
Experimental Protocols
Radioligand Binding Assay (for GCGR)
A competitive radioligand binding assay is utilized to determine the binding affinity of this compound to the human glucagon receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human GCGR are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) is used.
-
Radioligand: A radiolabeled glucagon analog (e.g., 125I-glucagon) is used at a concentration near its Kd.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit glucagon- or GLP-1-stimulated cAMP production.
-
Cell Culture: CHO or HEK293 cells expressing the receptor of interest (GCGR or GLP-1R) are seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Cells are treated with varying concentrations of this compound followed by stimulation with a fixed concentration (e.g., EC80) of glucagon or GLP-1.
-
Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The results are expressed as a percentage of the maximal response to the agonist alone, and the IC50 value for this compound is determined by non-linear regression.
X-ray Crystallography of Receptor-NNC-0640 Complex
The following provides a generalized workflow for determining the crystal structure of a GPCR in complex with this compound.
Discovery and Development Context
While the precise discovery and development history of this compound is not extensively detailed in the public domain, its "NNC" designation and the involvement of Novo Nordisk researchers in key publications indicate its origin within the company's drug discovery programs.[3][4] It is likely that this compound was identified through high-throughput screening campaigns aimed at discovering small-molecule modulators of GCGR and/or GLP-1R for the treatment of metabolic diseases such as type 2 diabetes.
The available literature strongly suggests that this compound's primary role has been as a chemical probe and a tool for structural biology rather than a clinical candidate.[8] There is no publicly available information on its progression into formal preclinical or clinical development, including data on its pharmacokinetics, toxicology, or in vivo efficacy in animal models. Its value lies in the fundamental insights it has provided into the allosteric modulation of class B GPCRs, which can guide the structure-based design of future therapeutics.
Conclusion
This compound stands as a significant chemical tool in the study of class B GPCRs. Its discovery and application in structural biology have profoundly advanced our understanding of how small molecules can allosterically modulate the function of the glucagon and GLP-1 receptors. While it may not have progressed as a therapeutic agent itself, the detailed structural and functional data it has helped generate provide a solid foundation for the rational design of novel allosteric modulators with improved pharmacological properties for the treatment of diabetes and other metabolic disorders. The insights gained from this compound will continue to influence drug discovery efforts targeting this important class of receptors.
References
- 1. Allosteric communication mechanism in the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
NNC-0640: A Pharmacological Tool for Modulating Glucagon and GLP-1 Receptor Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: NNC-0640 is a potent and selective small molecule that functions as a negative allosteric modulator (NAM) of two key class B G protein-coupled receptors (GPCRs): the glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1][2] These receptors play opposing roles in glucose homeostasis, making this compound a valuable pharmacological tool for dissecting their signaling pathways and for investigating their potential as therapeutic targets in metabolic diseases such as type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.
Core Data Presentation
The following tables summarize the key quantitative data for this compound's activity at the human glucagon and GLP-1 receptors.
Table 1: Pharmacological Properties of this compound
| Parameter | Receptor | Value | Reference |
| IC50 | Human Glucagon Receptor (GCGR) | 69.2 nM | [3] |
| pKi | Glucagon Receptor (GCGR) | 7.4 | [1] |
| Activity | Glucagon-like Peptide-1 Receptor (GLP-1R) | Inhibits GLP-1-mediated cAMP accumulation | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 573.67 g/mol | [1] |
| Molecular Formula | C29H31N7O4S | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 307986-98-7 | [1] |
Mechanism of Action
This compound exerts its inhibitory effects through an allosteric mechanism, binding to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous ligands (glucagon and GLP-1).[1][2] Structural studies have revealed that this compound binds to a common pocket on the extracellular surface of the transmembrane domain of both GCGR and GLP-1R, specifically outside of helices V, VI, and VII.[5] This binding stabilizes the receptors in an inactive conformation by restricting the outward movement of the intracellular end of transmembrane helix VI, a conformational change that is critical for G protein coupling and subsequent signal transduction.[5]
Signaling Pathways
Both the glucagon receptor and the GLP-1 receptor primarily couple to the Gαs subunit of heterotrimeric G proteins. Activation of these receptors by their respective endogenous ligands leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit the physiological response.
References
- 1. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucagon Receptor Structure Offers New Opportunities for Type 2 Diabetes Drug Discovery [prnewswire.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
NNC-0640: A Negative Allosteric Modulator of the Glucagon Receptor and its Potential Role in Glucose Homeostasis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NNC-0640 is a small molecule that has been identified as a potent negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR), a critical player in the regulation of glucose homeostasis.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its interaction with the GCGR, and its potential implications for glucose metabolism. While direct in vivo and in vitro data on this compound's impact on glucose homeostasis are limited in the public domain, this document synthesizes the available information and outlines key experimental approaches to further elucidate its therapeutic potential.
Core Properties of this compound
This compound's primary role is defined by its interaction with the human glucagon receptor. The following table summarizes its key quantitative parameters.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 69.2 nM | Human Glucagon Receptor (GCGR) | Not Specified | [3] |
| pKi | 7.4 | Glucagon Receptors | Not Specified |
Mechanism of Action: Negative Allosteric Modulation of the Glucagon Receptor
This compound functions as a negative allosteric modulator, meaning it binds to a site on the glucagon receptor distinct from the glucagon binding site.[4] This binding event induces a conformational change in the receptor that reduces its ability to be activated by glucagon. The binding site for this compound is located on the external surface of the transmembrane domain of the GCGR.[2]
Activation of the GCGR by glucagon, primarily in the liver, stimulates glycogenolysis and gluconeogenesis, leading to an increase in hepatic glucose output and blood glucose levels.[1] By inhibiting GCGR activation, this compound has the potential to decrease hepatic glucose production, thereby contributing to lower blood glucose levels. This mechanism makes GCGR NAMs like this compound a potential therapeutic strategy for conditions characterized by hyperglycemia, such as type 2 diabetes.
Interestingly, this compound has also been identified as a negative allosteric modulator of the glucagon-like peptide-1 (GLP-1) receptor.[5] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic beta cells.[6] The dual antagonism of both GCGR and GLP-1R suggests a complex role for this compound in glucose homeostasis that warrants further investigation.
Signaling Pathway
The glucagon receptor is a G protein-coupled receptor (GPCR) that, upon activation by glucagon, primarily couples to the Gαs subunit. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates key enzymes involved in glucose metabolism, ultimately leading to increased glucose release from the liver. This compound, by preventing the initial receptor activation, would theoretically block this entire downstream signaling pathway.
Experimental Protocols for Functional Characterization
In Vitro: Glucagon-Stimulated cAMP Accumulation Assay
This assay is fundamental to confirming the inhibitory effect of this compound on GCGR signaling.
Objective: To quantify the dose-dependent inhibition of glucagon-stimulated cAMP production by this compound in a cell line expressing the human glucagon receptor.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human GCGR are cultured to ~80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 96- or 384-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Glucagon Stimulation: A fixed concentration of glucagon (typically EC80) is added to the wells to stimulate the GCGR.
-
cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: The results are plotted as a dose-response curve to determine the IC50 of this compound.
Ex Vivo: Hormone Secretion from Isolated Pancreatic Islets
This protocol would investigate the effect of this compound on insulin and glucagon secretion from pancreatic islets.
Objective: To determine if this compound modulates glucose- and glucagon-stimulated insulin and glucagon secretion from isolated rodent or human pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion.
-
Islet Culture: Islets are cultured overnight to allow for recovery.
-
Static Incubation Assay:
-
Groups of islets are pre-incubated in a buffer containing a low glucose concentration.
-
Islets are then incubated in buffers with low glucose, high glucose, and high glucose plus glucagon, with or without this compound.
-
Supernatants are collected after the incubation period.
-
-
Hormone Measurement: Insulin and glucagon concentrations in the supernatants are measured by ELISA or radioimmunoassay.
-
Data Analysis: Hormone secretion under different conditions is compared to assess the effect of this compound.
In Vivo: Oral Glucose Tolerance Test (OGTT) in a Rodent Model
The OGTT is a key in vivo experiment to assess the overall impact of a compound on glucose disposal.
Objective: To evaluate the effect of this compound on glucose tolerance in a mouse model of diabetes or in healthy mice.
Methodology:
-
Animal Model: A suitable mouse model is chosen (e.g., db/db mice for type 2 diabetes or wild-type mice).
-
Acclimatization and Fasting: Mice are acclimatized and then fasted for a defined period (e.g., 6 hours).
-
Compound Administration: this compound or vehicle is administered orally or via intraperitoneal injection.
-
Glucose Challenge: After a set time, a bolus of glucose is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the this compound-treated and vehicle-treated groups.
Potential Therapeutic Implications and Future Directions
The primary therapeutic potential of a GCGR NAM like this compound lies in the treatment of type 2 diabetes. By reducing excessive hepatic glucose production, which is a key pathophysiological feature of this disease, this compound could help to lower blood glucose levels and improve glycemic control.
However, the dual activity of this compound on the GLP-1 receptor introduces a layer of complexity. As a NAM of the GLP-1R, it might counteract the beneficial effects of endogenous GLP-1 on insulin secretion. Therefore, extensive research is required to understand the net effect of this compound on glucose homeostasis in a physiological context.
Key research questions that need to be addressed include:
-
What is the in vivo efficacy of this compound in relevant animal models of diabetes?
-
What is the pharmacokinetic and pharmacodynamic profile of this compound?
-
What is the net effect of dual GCGR and GLP-1R antagonism on glucose control and pancreatic islet function?
-
Are there off-target effects of this compound that need to be considered?
Conclusion
This compound is a potent negative allosteric modulator of the human glucagon receptor with a well-defined molecular mechanism of action. Its ability to inhibit GCGR signaling makes it a compound of interest for the development of novel anti-hyperglycemic agents. However, the lack of publicly available data on its functional effects in the context of glucose homeostasis, coupled with its activity on the GLP-1 receptor, highlights the need for further comprehensive in vitro and in vivo studies to fully elucidate its therapeutic potential. The experimental frameworks outlined in this guide provide a roadmap for such future investigations.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo and in vitro regulation of hepatic glucagon receptor mRNA concentration by glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Mechanisms controlling pancreatic islet cell function in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
Dual Modulation of GCGR and GLP-1R by NNC-0640: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-0640 is a small molecule that acts as a negative allosteric modulator (NAM) of both the glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). This dual modulation presents a unique pharmacological profile with potential implications for the treatment of metabolic diseases. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative effects on receptor signaling, and detailed experimental protocols for its characterization. The information is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of dual GCGR/GLP-1R modulation.
Introduction
The glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R) are both members of the Class B G protein-coupled receptor (GPCR) family and play critical, often opposing, roles in glucose homeostasis. Glucagon, the endogenous ligand for GCGR, stimulates hepatic glucose production, while GLP-1, the ligand for GLP-1R, enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon release. The simultaneous modulation of both these receptors offers a novel therapeutic strategy for metabolic disorders such as type 2 diabetes.
This compound has been identified as a negative allosteric modulator that targets both GCGR and GLP-1R.[1][2] Unlike orthosteric antagonists that compete with the endogenous ligand at the primary binding site, allosteric modulators bind to a topographically distinct site on the receptor, thereby altering the receptor's conformation and function. This guide details the dual modulatory action of this compound on these two key metabolic receptors.
Mechanism of Action: Allosteric Modulation
This compound exerts its inhibitory effects on GCGR and GLP-1R by binding to an extra-helical allosteric site located within the transmembrane (TM) domain of the receptors.[3][4] This binding site is distinct from the orthosteric binding pocket where the native peptide ligands, glucagon and GLP-1, bind. By interacting with this allosteric site, this compound stabilizes an inactive conformation of the receptors, thereby reducing their ability to be activated by their respective endogenous agonists. This negative allosteric modulation results in a decrease in downstream signaling, primarily a reduction in cyclic AMP (cAMP) production.[1][2]
Quantitative Data on Receptor Modulation
The following table summarizes the available quantitative data on the inhibitory activity of this compound on human GCGR and GLP-1R.
| Parameter | Receptor | Value | Reference |
| IC50 | Human Glucagon Receptor (GCGR) | 69.2 nM | [5] |
| pKi | Glucagon Receptors | 7.4 | [1][2] |
| Activity | Glucagon-like Peptide-1 Receptor (GLP-1R) | Inhibits GLP-1-mediated cAMP accumulation in vitro | [1][2] |
Signaling Pathways
Both GCGR and GLP-1R primarily couple to the Gαs subunit of heterotrimeric G proteins. Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the specific physiological responses associated with each receptor. This compound, as a negative allosteric modulator, attenuates this signaling cascade for both receptors.
References
- 1. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1R/GCGR dual agonism dissipates hepatic steatosis to restore insulin sensitivity and rescue pancreatic β-cell function in obese male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
NNC-0640: A Negative Allosteric Modulator of the Glucagon Receptor and its Impact on Glucose Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NNC-0640, a small molecule inhibitor of the human glucagon (B607659) receptor (GCGR). Contrary to its potential mischaracterization as a GPR40 agonist, this compound functions as a negative allosteric modulator (NAM), offering a distinct mechanism for therapeutic intervention in metabolic diseases such as type 2 diabetes. This document details the molecular mechanism of this compound, its effects on glucagon-mediated signaling pathways, and the experimental methodologies used to characterize its activity.
Executive Summary
This compound is a potent and selective negative allosteric modulator of the human glucagon receptor (GCGR), a Class B G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is the inhibition of glucagon-stimulated signaling, which in turn suppresses hepatic glucose production. This makes this compound a subject of interest for the treatment of type 2 diabetes.[3][4] Structural studies have elucidated the precise binding site of this compound on the GCGR, revealing a novel allosteric pocket.[5][6] While the direct effects of this compound are on glucagon signaling, the interplay between glucagon and insulin (B600854) secretion within the pancreatic islet suggests potential indirect effects on insulin homeostasis. This guide will focus on the well-established direct mechanism of this compound and explore the theoretical basis for any indirect influence on insulin secretion pathways.
This compound: Mechanism of Action
This compound does not compete with glucagon for its binding site (the orthosteric site) on the GCGR. Instead, it binds to a distinct allosteric site located on the intracellular side of the receptor, at the interface of transmembrane (TM) helices TM5, TM6, and TM7.[2] This binding event stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for G protein coupling and subsequent downstream signaling upon glucagon binding.
The key interactions of this compound with the GCGR have been identified through crystallography. The tetrazole ring of this compound forms hydrogen bonds with residues S350 and N404, while the urea (B33335) carbonyl oxygen interacts with T353.[6] These interactions are crucial for the high-affinity binding and inhibitory activity of this compound. By preventing the activation of the GCGR, this compound effectively blunts the physiological effects of glucagon.
Signaling Pathway of Glucagon and Inhibition by this compound
The primary signaling pathway activated by the glucagon receptor involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates downstream targets that promote gluconeogenesis and glycogenolysis in the liver, leading to increased glucose release into the bloodstream. This compound, by preventing GCGR activation, blocks this entire cascade.
Figure 1: Glucagon signaling pathway and its inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound's activity at the human glucagon receptor.
| Parameter | Value | Description | Reference |
| IC₅₀ | 69.2 nM | The half maximal inhibitory concentration of this compound against human GCGR. | [1] |
| Binding Site | Allosteric | Binds to a site distinct from the glucagon binding pocket, involving TM helices V, VI, and VII. | [2][6] |
| Key Residues | S350, T353, N404 | Amino acid residues in the GCGR that form hydrogen bonds with this compound. | [6] |
Indirect Effects on Insulin Secretion Pathways
While this compound does not directly target insulin secretion, its action on glucagon signaling can indirectly influence pancreatic beta-cell function. The pancreatic islet is a complex micro-organ with intricate paracrine interactions between different cell types. Glucagon, secreted from alpha-cells, is known to stimulate insulin secretion from adjacent beta-cells.
By inhibiting the effects of glucagon, this compound could potentially modulate this intra-islet communication. However, the primary therapeutic rationale for GCGR antagonism is to reduce hepatic glucose output, thereby lowering the overall glycemic load and reducing the demand on beta-cells to produce insulin. This can lead to improved beta-cell health and function over time in a diabetic state. Further research is needed to fully elucidate the long-term indirect effects of GCGR NAMs on insulin secretion dynamics.
Figure 2: Potential indirect influence of this compound on intra-islet signaling.
Experimental Protocols
The characterization of this compound as a GCGR NAM involves a series of in vitro and in vivo experiments. Below are outlines of key methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GCGR and to confirm its allosteric nature.
Objective: To measure the binding affinity (Ki) of this compound and its effect on the binding of a radiolabeled orthosteric ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human GCGR.
-
Assay Components:
-
GCGR-containing membranes.
-
Radiolabeled glucagon analog (e.g., [¹²⁵I]-glucagon).
-
Unlabeled this compound at various concentrations.
-
Assay buffer.
-
-
Incubation: Components are incubated together to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.
-
Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound. The IC₅₀ is determined and converted to a Ki value. An inability to fully displace the radioligand at high concentrations is indicative of allosteric modulation.
Figure 3: Workflow for a radioligand binding assay.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of this compound binding on glucagon-stimulated signaling.
Objective: To determine the potency of this compound in inhibiting glucagon-induced cAMP production.
Methodology:
-
Cell Culture: Cells expressing the human GCGR are cultured in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of glucagon (typically the EC₈₀) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: A dose-response curve is generated by plotting cAMP levels against the concentration of this compound. The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP response, is calculated.
Conclusion
This compound is a well-characterized negative allosteric modulator of the glucagon receptor. Its mechanism of action, involving the stabilization of an inactive receptor conformation, provides a clear rationale for its potential use in lowering blood glucose levels in patients with type 2 diabetes. While its primary effects are on hepatic glucose metabolism, the intricate communication within the pancreatic islet suggests that GCGR modulation may have secondary, indirect effects on insulin secretion and beta-cell function. The detailed structural and pharmacological understanding of this compound provides a solid foundation for the development of novel allosteric modulators for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Glucagon Receptor Structure Offers New Opportunities for Type 2 Diabetes Drug Discovery - PR Newswire APAC [enmobile.prnasia.com]
- 5. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 6. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
NNC-0640: A Technical Guide to its Application as a Glucagon Receptor Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a potent and selective small molecule that has emerged as a critical tool for investigating the function and pharmacology of the human glucagon (B607659) receptor (GCGR).[1][2] As a negative allosteric modulator (NAM), this compound offers a nuanced approach to studying receptor signaling by binding to a site distinct from the orthosteric site recognized by the endogenous ligand, glucagon.[3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a discussion of its application as a research probe.
This compound has been instrumental in elucidating the structural and functional intricacies of the GCGR.[3] Its ability to modulate receptor activity in a non-competitive manner makes it an invaluable tool for dissecting the complex signaling pathways governed by the GCGR. Furthermore, this compound also exhibits activity as a negative allosteric modulator of the glucagon-like peptide-1 (GLP-1) receptor, providing a unique opportunity for comparative studies between these two closely related class B G-protein coupled receptors (GPCRs).
This document aims to equip researchers with the necessary information to effectively utilize this compound in their studies, thereby facilitating further advancements in our understanding of glucagon receptor biology and its role in metabolic diseases.
Physicochemical Properties and Quantitative Data
A thorough understanding of the physicochemical and pharmacological properties of this compound is essential for its effective application in experimental settings. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | 4-[[1-(4-cyclohexylphenyl)-3-(3-methanesulfonylphenyl)carbamoyl]amino]methyl-N-(1H-tetrazol-5-yl)benzamide | [4] |
| Molecular Formula | C₂₉H₃₁N₇O₄S | |
| Molecular Weight | 573.67 g/mol | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| CAS Number | 307986-98-7 |
| Receptor | Parameter | Value | Reference |
| Human Glucagon Receptor (GCGR) | IC₅₀ | 69.2 nM | [2] |
| pKᵢ | 7.4 | ||
| Human Glucagon-Like Peptide-1 Receptor (GLP-1R) | Glide XP Docking Score | -11.1 kcal/mol | [5] |
| MM-GBSA dG Bind | -84.9 kcal/mol | [5] |
Mechanism of Action and Signaling Pathways
This compound functions as a negative allosteric modulator of the glucagon receptor. It binds to a distinct allosteric site on the external surface of the transmembrane (TM) domain, specifically in a cleft between helices TM6 and TM7.[3] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, glucagon. The interaction of this compound with the GCGR is stabilized by hydrogen bonds with key amino acid residues, including S350, T353, and N404.[3] By modulating the receptor's conformation, this compound effectively dampens the intracellular signaling cascade initiated by glucagon binding.
The primary signaling pathway activated by the glucagon receptor is the Gαs-adenylyl cyclase pathway. Upon glucagon binding, the receptor activates the Gαs subunit of the heterotrimeric G protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to downstream phosphorylation events that ultimately regulate glucose metabolism. This compound, by negatively modulating the receptor, inhibits this glucagon-mediated cAMP accumulation.
References
Unveiling the Pharmacology of NNC-0640: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-0640 is a small molecule that has been identified as a negative allosteric modulator (NAM) of two critical receptors in glucose homeostasis: the glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). Its ability to modulate these class B G-protein coupled receptors (GPCRs) has positioned it as a valuable research tool for studying the intricate signaling pathways governed by glucagon and GLP-1. This technical guide provides a comprehensive overview of the publicly available pharmacological data on this compound, including its binding characteristics, in vitro functional activity, and the structural basis of its interaction with its target receptors. While in vivo data on this compound remains elusive in the public domain, this document consolidates the existing in vitro knowledge to serve as a foundational resource for researchers in the fields of diabetes, metabolism, and GPCR pharmacology.
Introduction
The regulation of blood glucose levels is a complex physiological process orchestrated by a delicate balance of hormonal signals. Glucagon and glucagon-like peptide-1 (GLP-1) are two key peptide hormones with opposing effects on glucose metabolism. Glucagon, secreted by pancreatic α-cells, elevates blood glucose by stimulating hepatic glucose production. In contrast, GLP-1, released from intestinal L-cells, enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, and promotes satiety. The receptors for these hormones, GCGR and GLP-1R, are members of the class B GPCR family and represent major therapeutic targets for metabolic disorders, most notably type 2 diabetes.
This compound has emerged as a significant pharmacological tool for probing the function of these receptors. As a negative allosteric modulator, it binds to a site on the receptor distinct from the endogenous ligand binding site and reduces the receptor's response to the natural agonist. This guide will delve into the specifics of this compound's interaction with GCGR and GLP-1R, summarizing the available quantitative data, outlining the experimental approaches used for its characterization, and visualizing the pertinent signaling pathways and experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Weight | 573.67 g/mol |
| Molecular Formula | C₂₉H₃₁N₇O₄S |
| CAS Number | 307986-98-7 |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| Storage | Store at -20°C |
Pharmacology
Mechanism of Action
This compound functions as a negative allosteric modulator of both the human glucagon receptor (GCGR) and the glucagon-like peptide-1 (GLP-1) receptor.[1] This means that it binds to a topographically distinct site from the orthosteric binding site of the endogenous ligands (glucagon and GLP-1) and reduces the affinity and/or efficacy of these agonists.
Binding Characteristics
This compound binds to the external surface of the transmembrane (TM) domain of the GCGR and GLP-1R.[1] Structural studies have revealed that the binding pocket is located in a cleft between TM helices VI and VII.[2]
Table 2: Binding Affinity of this compound
| Receptor | Parameter | Value |
| Glucagon Receptor | pKi | 7.4[1] |
Mutagenesis studies have identified key amino acid residues within the GCGR that are crucial for the binding of this compound. Single-site mutations of S350A, T353A, and N404A in the GCGR resulted in a significantly lower binding affinity for [³H]-NNC-0640, highlighting the importance of these residues in the interaction.[2] The tetrazole ring of this compound forms hydrogen bonds with S350 and N404, while the urea (B33335) carbonyl oxygen hydrogen bonds with T353.[2]
Functional Activity
In vitro functional assays have demonstrated the inhibitory effect of this compound on receptor signaling.
Table 3: In Vitro Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value |
| Human Glucagon Receptor | Functional Inhibition | IC₅₀ | 69.2 nM[3] |
| Glucagon-Like Peptide 1 Receptor | cAMP Accumulation Assay | Effect | Inhibits GLP-1-mediated cAMP accumulation[1] |
Experimental Protocols
While specific, detailed protocols for the characterization of this compound are not extensively published, this section outlines the general methodologies for the key experiments cited.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a receptor. A general workflow is depicted below.
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human GCGR) are harvested and homogenized. Cell membranes are isolated by differential centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-NNC-0640) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Accumulation Assay (General Protocol)
This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in GPCR signaling.
Caption: General workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Cells expressing the target receptor (e.g., CHO cells expressing the GLP-1R) are cultured and seeded into multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: Following pre-incubation, the cells are stimulated with a fixed concentration of the receptor's agonist (e.g., GLP-1) to induce cAMP production.
-
cAMP Quantification: The cells are lysed, and the intracellular cAMP levels are measured using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are analyzed to determine the inhibitory effect of this compound on agonist-stimulated cAMP accumulation.
Signaling Pathways
This compound, as a NAM of GCGR and GLP-1R, modulates the canonical G-protein signaling pathways associated with these receptors.
Caption: Canonical signaling pathways of GCGR and GLP-1R modulated by this compound.
In Vivo Pharmacology
To date, there is a notable absence of publicly available data on the in vivo pharmacology of this compound. This includes information on its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics in animal models of diabetes or other metabolic diseases, and its safety and toxicity profile. The lack of such data suggests that this compound may primarily be utilized as a research tool for in vitro and structural studies, and may not have progressed into preclinical in vivo evaluation.
Conclusion
This compound is a well-characterized in vitro negative allosteric modulator of the glucagon and GLP-1 receptors. Its defined binding site and inhibitory activity on these key regulators of glucose homeostasis make it an invaluable probe for dissecting their complex signaling mechanisms. The quantitative data on its binding affinity and functional potency, coupled with the structural insights into its receptor interaction, provide a solid foundation for its use in pharmacological research. However, the current understanding of this compound is limited to the in vitro setting. Future disclosures of any in vivo studies would be critical to fully elucidate its therapeutic potential and to translate the in vitro findings into a more comprehensive pharmacological profile. This guide serves as a consolidated resource of the current public knowledge on this compound, with the aim of facilitating further research into the modulation of glucagon and GLP-1 receptor signaling.
References
Methodological & Application
Application Notes: Characterizing NNC-0640 (Tesofensine) Activity Using an In Vitro cAMP Accumulation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
NNC-0640, more commonly known as Tesofensine, is a potent serotonin-norepinephrine-dopamine reuptake inhibitor.[1][2] It does not directly activate G-protein coupled receptors (GPCRs). Instead, it blocks the presynaptic transporters for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT), increasing the synaptic concentrations of these monoamines.[3][4] These neurotransmitters then bind to their respective postsynaptic GPCRs, which can modulate the activity of adenylyl cyclase and, consequently, the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
This application note provides a framework for using an in vitro cAMP accumulation assay to indirectly measure the functional consequences of this compound's action. By utilizing cell lines co-expressing a specific monoamine transporter and a Gs or Gi-coupled receptor, one can quantify how this compound potentiates or inhibits agonist-induced cAMP signaling.
Mechanism of Action & Rationale for cAMP Assay
The primary mechanism of this compound is the inhibition of monoamine reuptake.[5] The subsequent increase in synaptic neurotransmitters leads to the activation of various GPCRs:
-
Norepinephrine activates β-adrenergic receptors (Gs-coupled, ↑cAMP) and α2-adrenergic receptors (Gi-coupled, ↓cAMP).
-
Dopamine activates D1-like receptors (D1, D5; Gs-coupled, ↑cAMP) and D2-like receptors (D2, D3, D4; Gi-coupled, ↓cAMP).[6]
-
Serotonin activates a wide array of receptors, including Gs-coupled (5-HT4, 5-HT6, 5-HT7; ↑cAMP) and Gi-coupled (5-HT1, 5-HT5; ↓cAMP) subtypes.
Therefore, a cAMP accumulation assay serves as a robust functional readout to study the integrated downstream effects of this compound's activity on specific signaling pathways.[7] For example, in a system expressing the norepinephrine transporter (NET) and the β2-adrenergic receptor (a Gs-coupled GPCR), this compound would be expected to potentiate the cAMP response induced by a sub-maximal concentration of norepinephrine.
Signaling Pathway Diagram
The following diagram illustrates the indirect mechanism by which this compound (Tesofensine) can lead to an increase in intracellular cAMP.
References
- 1. Tesofensine - Wikipedia [en.wikipedia.org]
- 2. healthon.com [healthon.com]
- 3. Tesofensine, a monoamine reuptake inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tesofensine Anti-Obesity Medication - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Tesofensine, a novel triple monoamine reuptake inhibitor, induces appetite suppression by indirect stimulation of alpha1 adrenoceptor and dopamine D1 receptor pathways in the diet-induced obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for NNC-0640, a Negative Allosteric Modulator of Glucagon and GLP-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a potent and selective small molecule negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a non-competitive antagonist, this compound binds to a site distinct from the orthosteric ligand binding pocket, effectively inhibiting receptor signaling.[2][3] Specifically, it targets an extra-helical binding site located on the intracellular side of the receptor, spanning transmembrane helices V, VI, and VII.[4][5] This allosteric modulation prevents the conformational changes required for receptor activation, thereby attenuating downstream signaling pathways. These characteristics make this compound a valuable tool for studying the physiological roles of GCGR and GLP-1R and for the development of novel therapeutics for metabolic diseases such as type 2 diabetes.
Mechanism of Action
Both the glucagon receptor and the GLP-1 receptor are Class B G protein-coupled receptors (GPCRs) that primarily couple to the Gαs subunit of heterotrimeric G proteins. Upon agonist binding, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of glucagon and GLP-1.
This compound, as a negative allosteric modulator, binds to a site on the receptor that is spatially distinct from the glucagon or GLP-1 binding site.[2][3] This binding event stabilizes the receptor in an inactive conformation, thereby reducing the efficacy and/or potency of the endogenous agonist. This leads to a decrease in agonist-induced cAMP production.
Quantitative Data
The following table summarizes the in vitro potency of this compound against the human glucagon receptor.
| Parameter | Receptor | Cell Line | Assay Type | Value |
| IC50 | Human Glucagon Receptor (GCGR) | Not specified | Not specified | 69.2 nM[1][8] |
| pKi | Glucagon Receptors | Not specified | Not specified | 7.4[2] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the Glucagon and GLP-1 receptors and the inhibitory effect of this compound.
Caption: Glucagon/GLP-1 signaling pathway and this compound inhibition.
Experimental Protocols
The following are detailed protocols for cell-based assays to characterize the activity of this compound.
cAMP Accumulation Assay (Functional Antagonism)
This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing either the glucagon receptor or the GLP-1 receptor.
a. Cell Culture and Seeding:
-
Cell Lines:
-
HEK293 cells stably expressing the human glucagon receptor (GCGR).
-
CHO-K1 cells stably expressing the human GLP-1 receptor (GLP-1R).
-
-
Culture Medium:
-
For HEK293-GCGR cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
For CHO-K1-GLP-1R cells: Ham's F-12K (Kaighn's) Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Zeocin).
-
-
Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the appropriate culture medium and perform a cell count.
-
Seed cells into a white, 96-well, clear-bottom microplate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
b. Assay Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). The final DMSO concentration in the assay should be ≤ 0.5%.
-
Prepare a stock solution of the agonist (glucagon for GCGR or GLP-1 for GLP-1R) in the appropriate solvent. Prepare a working solution of the agonist at a concentration that elicits an EC80 response (predetermined from an agonist dose-response curve).
-
-
Cell Treatment:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add 50 µL of the agonist working solution to all wells except the basal control wells (which receive 50 µL of assay buffer).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Normalize the data to the response of the agonist-only control (100%) and the basal control (0%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Radioligand Binding Assay (Competitive Binding)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the receptor. As this compound is an allosteric modulator, this assay will determine its effect on the binding of an orthosteric radioligand.
a. Membrane Preparation:
-
Culture HEK293-GCGR or CHO-K1-GLP-1R cells in large-format flasks to a high density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
b. Assay Procedure:
-
Assay Setup:
-
Perform the assay in a 96-well plate.
-
The final assay volume will be 200 µL.
-
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Prepare a working solution of the radioligand (e.g., [125I]-Glucagon for GCGR or [125I]-GLP-1 for GLP-1R) at a concentration close to its Kd.
-
Prepare a solution of a non-radiolabeled orthosteric agonist at a high concentration (e.g., 1 µM) for determining non-specific binding.
-
-
Incubation:
-
To each well, add:
-
50 µL of binding buffer (for total binding) or the high-concentration non-radiolabeled agonist (for non-specific binding) or the this compound serial dilutions.
-
50 µL of the radioligand working solution.
-
100 µL of the membrane preparation (containing a predetermined amount of protein).
-
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a blocking solution like 0.5% polyethyleneimine) using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC50 of this compound and potentially reveal allosteric effects on radioligand affinity.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell-based assays described above.
Caption: General workflow for this compound cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Allosteric communication mechanism in the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 307986-98-7 | Glucagon Receptor | MOLNOVA [molnova.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: NNC-0640 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a potent and selective negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR), a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis.[1][2] By binding to an extra-helical site on the transmembrane domain, this compound inhibits the receptor's response to glucagon, making it a valuable tool for studying GCGR function and a potential therapeutic agent for type 2 diabetes.[2][3][4] this compound also exhibits negative allosteric modulation of the glucagon-like peptide 1 (GLP-1) receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound and other test compounds with the GCGR.
Signaling Pathway
The glucagon receptor, upon binding its endogenous ligand glucagon, activates Gαs proteins, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. This signaling cascade is crucial for hepatic glucose production. As a negative allosteric modulator, this compound binds to a site topographically distinct from the glucagon binding site and reduces the affinity and/or efficacy of glucagon, thereby attenuating this signaling pathway.[5]
Caption: Glucagon Receptor Signaling and this compound Inhibition.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human glucagon receptor as reported in the literature.
| Compound | Parameter | Value | Receptor | Reference |
| This compound | IC50 | 69.2 nM | Human Glucagon Receptor (GCGR) | [1] |
| This compound | pKi | 7.4 | Glucagon Receptor |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay using a radiolabeled form of this compound (e.g., [³H]-NNC-0640) to determine the binding affinity of unlabeled test compounds for the GCGR.
Materials and Reagents
-
Membrane Preparation: Cell membranes prepared from a stable cell line expressing the human glucagon receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-NNC-0640.
-
Unlabeled Ligand: this compound (for determining non-specific binding).
-
Test Compounds: Unlabeled compounds for which the binding affinity is to be determined.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-treated with a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow
Caption: this compound Radioligand Binding Assay Workflow.
Step-by-Step Procedure
-
Membrane Preparation:
-
Thaw the frozen aliquots of cell membranes expressing GCGR on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane preparation to the desired concentration in binding buffer. The optimal concentration should be determined empirically but is typically in the range of 10-50 µg of protein per well.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compounds in the binding buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding (NSB): Radioligand and a high concentration of unlabeled this compound (e.g., 10 µM).
-
Test Compound: Radioligand and the desired concentration of the test compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Add the diluted membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined during assay development.
-
-
Filtration:
-
Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a cell harvester or vacuum manifold.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) equation to determine the IC50 value of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor. The Kd of the radioligand should be determined independently through saturation binding experiments.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric communication mechanism in the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNC-0640 in Pancreatic Islet Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a small molecule that functions as a negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). By binding to an allosteric site on these receptors, this compound can inhibit their downstream signaling pathways, which are crucial for regulating glucose homeostasis. In pancreatic islets, the GCGR, primarily found on α-cells and to some extent on β-cells, and the GLP-1R, predominantly on β-cells, play pivotal roles in the secretion of glucagon and insulin (B600854), respectively. The paracrine interactions within the islet, where hormones from one cell type influence the function of neighboring cells, are critical for maintaining glucose balance. Glucagon from α-cells can stimulate insulin secretion from β-cells, particularly at elevated glucose levels, a process mediated through both GCGR and GLP-1R.
These application notes provide a comprehensive guide for utilizing this compound in pancreatic islet research, including its mechanism of action, protocols for key experiments, and expected outcomes based on its modulatory properties.
Mechanism of Action in Pancreatic Islets
This compound exerts its effects by binding to a site on the GCGR and GLP-1R distinct from the endogenous ligand binding site. This allosteric modulation does not prevent the binding of glucagon or GLP-1 but rather reduces the receptor's signaling efficacy in response to agonist binding.
-
On α-cells: The primary role of glucagon, secreted by α-cells, is to stimulate hepatic glucose production. Glucagon secretion is itself regulated by various factors, including glucose levels and paracrine signals within the islet. While this compound's direct effect on glucagon secretion via GCGR modulation on α-cells is an area of active research, its impact on the paracrine signaling loop is of significant interest.
-
On β-cells: In β-cells, the GLP-1R is a key mediator of glucose-stimulated insulin secretion (GSIS). GLP-1, an incretin (B1656795) hormone, potentiates insulin release in a glucose-dependent manner, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). As a negative allosteric modulator of the GLP-1R, this compound is expected to attenuate GLP-1-mediated potentiation of GSIS. Furthermore, glucagon can also stimulate insulin secretion via the GLP-1R on β-cells. Therefore, this compound could potentially inhibit this cross-talk.
Data Presentation
The following tables summarize the known properties of this compound and provide a template for organizing experimental data obtained from pancreatic islet studies.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target(s) | Human Glucagon Receptor (GCGR), Glucagon-Like Peptide-1 Receptor (GLP-1R) | N/A |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | N/A |
| IC50 (human GCGR) | 69.2 nM | N/A |
| Effect on GLP-1R | Inhibits GLP-1-mediated cAMP accumulation in vitro | [1] |
| Binding Site | External surface of the transmembrane domain | N/A |
| Molecular Weight | 573.67 g/mol | N/A |
| Formula | C₂₉H₃₁N₇O₄S | N/A |
| Solubility | Soluble to 100 mM in DMSO | N/A |
Table 2: Expected Effects of this compound on Pancreatic Islet Hormone Secretion (Template for Experimental Data)
| Experimental Condition | This compound Concentration | % Change in Insulin Secretion (Mean ± SEM) | % Change in Glucagon Secretion (Mean ± SEM) |
| Low Glucose (e.g., 2.8 mM) | Vehicle Control | Enter Data | Enter Data |
| 10 nM | Enter Data | Enter Data | |
| 100 nM | Enter Data | Enter Data | |
| 1 µM | Enter Data | Enter Data | |
| High Glucose (e.g., 16.7 mM) | Vehicle Control | Enter Data | Enter Data |
| 10 nM | Enter Data | Enter Data | |
| 100 nM | Enter Data | Enter Data | |
| 1 µM | Enter Data | Enter Data | |
| High Glucose + GLP-1 (e.g., 10 nM) | Vehicle Control | Enter Data | Enter Data |
| 10 nM | Enter Data | Enter Data | |
| 100 nM | Enter Data | Enter Data | |
| 1 µM | Enter Data | Enter Data | |
| Low Glucose + Arginine (e.g., 10 mM) | Vehicle Control | Enter Data | Enter Data |
| 10 nM | Enter Data | Enter Data | |
| 100 nM | Enter Data | Enter Data | |
| 1 µM | Enter Data | Enter Data |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on pancreatic islet function are provided below.
Protocol 1: Isolation of Rodent Pancreatic Islets
This protocol describes a standard method for isolating pancreatic islets from mice or rats.
Materials:
-
Collagenase P (Roche) or equivalent
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Syringes and needles (27-30G)
-
Surgical instruments
-
Centrifuge
-
Microscope
Procedure:
-
Anesthetize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a laparotomy to expose the abdominal cavity.
-
Clamp the common bile duct at the duodenal entry point.
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase solution (e.g., 0.5-1.0 mg/mL in HBSS). The pancreas should appear distended.
-
Excise the inflated pancreas and transfer it to a conical tube containing collagenase solution.
-
Incubate the pancreas at 37°C in a water bath for 10-15 minutes with gentle shaking to digest the exocrine tissue.
-
Stop the digestion by adding cold HBSS supplemented with FBS.
-
Wash the digested tissue by centrifugation and resuspension in fresh HBSS.
-
Purify the islets from the digested tissue using a density gradient (e.g., Ficoll). Layer the cell suspension on top of the gradient and centrifuge. Islets will be found at the interface of the gradient layers.
-
Collect the islets and wash them several times with HBSS.
-
Hand-pick the islets under a microscope to ensure purity.
-
Culture the isolated islets overnight in RPMI-1640 medium at 37°C and 5% CO₂ to allow for recovery before experimentation.
Protocol 2: Static Glucose-Stimulated Insulin and Glucagon Secretion Assay
This assay is used to measure hormone secretion from isolated islets in response to various stimuli in a static incubation setting.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulated).
-
This compound stock solution in DMSO.
-
GLP-1 or other secretagogues as needed.
-
24-well culture plates.
-
Acid-ethanol solution (1.5% HCl in 70% ethanol) for hormone extraction.
-
ELISA or RIA kits for insulin and glucagon.
Procedure:
-
Prepare KRB buffers with low (2.8 mM) and high (16.7 mM) glucose concentrations. Prepare treatment solutions by adding this compound at desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) to the KRB buffers. Include a vehicle control (DMSO).
-
Hand-pick batches of 10-20 size-matched islets and place them into the wells of a 24-well plate.
-
Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 60 minutes at 37°C to allow them to equilibrate and establish a basal secretion rate.
-
Remove the pre-incubation buffer and add the treatment solutions (basal, stimulatory, with or without this compound).
-
Incubate for 60 minutes at 37°C.
-
At the end of the incubation, carefully collect the supernatant from each well for hormone measurement. Store at -20°C until analysis.
-
To measure the total hormone content, lyse the islets in each well with acid-ethanol solution.
-
Quantify insulin and glucagon concentrations in the supernatants and cell lysates using commercially available ELISA or RIA kits.
-
Normalize the secreted hormone levels to the total hormone content or total protein content.
Protocol 3: Dynamic Perifusion Assay for Hormone Secretion
This method allows for the real-time measurement of hormone secretion from islets in response to changing secretagogue concentrations, providing a more physiological assessment of islet function.
Materials:
-
Perifusion system (e.g., Biorep Technologies or similar) with perifusion chambers.
-
KRB buffer with varying glucose concentrations and other secretagogues.
-
This compound stock solution.
-
Fraction collector.
-
ELISA or RIA kits for insulin and glucagon.
Procedure:
-
Prepare KRB buffers with the desired concentrations of glucose, this compound, and other test substances.
-
Load a group of 50-100 islets into each perifusion chamber.
-
Equilibrate the islets by perifusing with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) for at least 60 minutes at a constant flow rate (e.g., 100 µL/min) at 37°C.
-
Switch the perifusion buffer to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without this compound and/or other secretagogues.
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) using a fraction collector.
-
After the stimulation period, switch back to the basal glucose buffer to observe the return to baseline secretion.
-
Measure the hormone concentrations in each collected fraction using ELISA or RIA.
-
Plot the hormone secretion rate over time to visualize the dynamic response.
Protocol 4: Measurement of Intracellular cAMP Levels
This protocol is used to determine the effect of this compound on the intracellular second messenger cAMP, a key signaling molecule downstream of GLP-1R activation.
Materials:
-
Isolated pancreatic islets.
-
KRB buffer with desired glucose and secretagogue concentrations.
-
This compound stock solution.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or FRET-based).
-
Cell lysis buffer.
Procedure:
-
Pre-incubate isolated islets in KRB buffer with a basal glucose concentration for 30-60 minutes at 37°C.
-
Add a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to the buffer for the last 15-30 minutes of the pre-incubation to prevent cAMP breakdown.
-
Replace the pre-incubation buffer with KRB buffer containing the desired glucose concentration, this compound, and/or a GLP-1R agonist (e.g., GLP-1 or Exendin-4).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Stop the reaction by adding ice-cold cell lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Normalize cAMP levels to the total protein concentration or DNA content.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways in pancreatic α- and β-cells and the inhibitory action of this compound.
Experimental Workflows
References
Application Notes and Protocols: NNC-0640 for Protein Crystallization of the Glucagon Receptor (GCGR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human glucagon (B607659) receptor (GCGR) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a significant target for the treatment of type 2 diabetes.[1][2] Structural elucidation of GCGR is crucial for understanding its mechanism of action and for structure-based drug design. However, the inherent flexibility of GPCRs presents a major hurdle in obtaining high-quality crystals for X-ray crystallography.
NNC-0640, a negative allosteric modulator (NAM) of GCGR, has proven to be an invaluable tool for stabilizing the receptor in a specific conformation, thereby facilitating its crystallization.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in the crystallization of full-length human GCGR.
Data Presentation
This compound Binding Affinity for GCGR
| Parameter | Value | Reference |
| IC50 | 69.2 nM | [5] |
| pKi | 7.4 |
Key GCGR Residues Interacting with this compound
| GCGR Residue | Interaction Type |
| S350 (6.41b) | Hydrogen Bond |
| N404 (7.61b) | Hydrogen Bond |
| T353 (6.44b) | Hydrogen Bond |
Superscript numbers refer to the modified Ballesteros-Weinstein numbering system for class B GPCRs.[1]
Experimental Protocols
GCGR Construct Engineering for Crystallization
To enhance the stability and crystallizability of the full-length GCGR, several protein engineering strategies are employed.
Protocol:
-
T4 Lysozyme (B549824) (T4L) Fusion: To restrict conformational flexibility, insert the T4 lysozyme (T4L) into the second intracellular loop (ICL2) of the GCGR, for instance, between amino acid residues A256 and E260.[1]
-
C-terminal Truncation: To further improve thermostability, truncate the C-terminus of the receptor. For example, residues H433-F477 can be removed.[1]
-
Cloning: Clone the optimized GCGR construct into a suitable expression vector for baculovirus expression, such as pFastBac1.
Expression and Purification of the GCGR-NNC0640-mAb1 Complex
The engineered GCGR is expressed in insect cells and purified in complex with this compound and a stabilizing monoclonal antibody (mAb1).
Protocol:
-
Expression:
-
Membrane Preparation:
-
Lyse the cells in a hypotonic buffer (10 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂) containing protease inhibitors.[1]
-
Wash the membranes with a high-salt buffer (10 mM HEPES, pH 7.5, 1 M NaCl, 20 mM KCl, 10 mM MgCl₂) to remove membrane-associated proteins.[1]
-
Resuspend the purified membranes in a storage buffer containing glycerol (B35011) and store at -80 °C.[1]
-
-
Solubilization and Purification:
-
Thaw the purified membranes and solubilize the receptor using a suitable detergent (e.g., dodecyl-β-D-maltoside, DDM) in the presence of this compound and a stabilizing monoclonal antibody (mAb1).
-
Purify the GCGR-NNC0640-mAb1 complex using affinity chromatography (e.g., anti-FLAG M1 affinity resin).
-
Further purify the complex using size-exclusion chromatography to ensure homogeneity.
-
Crystallization of the GCGR-NNC0640-mAb1 Complex via Lipidic Cubic Phase (LCP)
The purified complex is crystallized using the in meso or lipidic cubic phase (LCP) method, which provides a membrane-like environment conducive to the crystallization of membrane proteins.
Protocol:
-
LCP Preparation:
-
Mix the purified GCGR-NNC0640-mAb1 protein complex (at a concentration of 20-30 mg/ml) with a lipid mixture of monoolein (B16389) and cholesterol (10:1 by mass) at a weight ratio of 2:3.[1]
-
Use a syringe mixer to ensure a homogenous LCP mixture.[1]
-
-
Crystallization Setup:
-
Dispense nanoliter-volume drops (e.g., 35 nl) of the LCP mixture onto a 96-well glass sandwich plate using an LCP dispensing robot (e.g., Mosquito LCP).[1]
-
Overlay each drop with a precipitant solution (e.g., 800 nl).[1]
-
Incubate the plates at room temperature (19–22 °C) and monitor for crystal growth.[1]
-
Mandatory Visualizations
Signaling Pathway and Allosteric Modulation
Caption: this compound allosterically modulates GCGR signaling.
Experimental Workflow for GCGR Crystallization
Caption: Workflow for GCGR crystallization using this compound.
Logical Relationship of Components for Successful Crystallization
Caption: Key components for successful GCGR crystallization.
References
- 1. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures | MDPI [mdpi.com]
- 3. Landmark studies on the glucagon subfamily of GPCRs: from small molecule modulators to a crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric communication mechanism in the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Large-scale production and protein engineering of G protein-coupled receptors for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNC-0640
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-0640 is a potent negative allosteric modulator (NAM) of the glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). It binds to an external site on the transmembrane domain of these receptors, thereby inhibiting the downstream signaling cascade initiated by their endogenous ligands. Specifically, this compound has been shown to inhibit glucagon-like peptide-1 (GLP-1)-mediated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in vitro. This document provides detailed information on the solubility and preparation of this compound in dimethyl sulfoxide (B87167) (DMSO), along with a comprehensive protocol for a cell-based cAMP assay to assess its inhibitory activity.
This compound Properties and Solubility
This compound is a valuable tool for studying the pharmacology of GCGR and GLP-1R. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 573.67 g/mol | |
| Formula | C₂₉H₃₁N₇O₄S | |
| Appearance | White to off-white solid | |
| Purity (HPLC) | ≥98% | |
| Storage Temperature | -20°C | |
| Solubility in DMSO | Up to 100 mM (57.37 mg/mL) |
Preparation of this compound Stock Solutions in DMSO
Due to its high solubility, DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro studies. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol for 100 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 57.37 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
The following table provides the required volumes of DMSO to prepare various concentrations of this compound stock solutions:
| Desired Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 1.74 mL | 8.72 mL | 17.43 mL |
| 5 mM | 0.35 mL | 1.74 mL | 3.49 mL |
| 10 mM | 0.17 mL | 0.87 mL | 1.74 mL |
| 50 mM | 0.03 mL | 0.17 mL | 0.35 mL |
| 100 mM | 0.017 mL | 0.087 mL | 0.17 mL |
Note: When preparing working solutions for cell-based assays, it is important to ensure that the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
This compound Signaling Pathway
This compound acts as a negative allosteric modulator of the glucagon receptor (GCGR) and the GLP-1 receptor (GLP-1R), both of which are Class B G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves coupling to the Gs alpha subunit of the heterotrimeric G protein.
Experimental Protocol: In Vitro cAMP Assay
This protocol describes a method to quantify the inhibitory effect of this compound on glucagon- or GLP-1-induced cAMP production in a cell-based assay.
Objective:
To determine the IC₅₀ value of this compound for the inhibition of agonist-stimulated cAMP accumulation in cells expressing either the human glucagon receptor (hGCGR) or the human GLP-1 receptor (hGLP-1R).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing hGCGR or hGLP-1R.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free DMEM.
-
Agonists: Glucagon or GLP-1 (7-36) amide.
-
Inhibitor: this compound.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit such as a LANCE Ultra cAMP kit, AlphaScreen cAMP assay kit, or a cAMP-Glo™ assay kit.
-
White, opaque 96-well or 384-well microplates.
-
Multichannel pipettes.
-
Plate reader compatible with the chosen cAMP assay kit (e.g., luminometer or HTRF-compatible reader).
Experimental Workflow Diagram:
Detailed Protocol:
Day 1: Cell Seeding
-
Harvest logarithmically growing cells and determine the cell density and viability.
-
Resuspend the cells in fresh culture medium to a final concentration that will result in 80-90% confluency on the day of the assay.
-
Seed the cells into a white, opaque 96-well plate at the determined density (e.g., 20,000 - 40,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: cAMP Assay
-
Preparation of Reagents:
-
Prepare a stock solution of IBMX (e.g., 100 mM in DMSO) and dilute it in assay buffer to the desired working concentration (e.g., 1 mM).
-
Prepare a stock solution of the agonist (Glucagon or GLP-1) in an appropriate solvent (e.g., sterile water or PBS with 0.1% BSA) and prepare serial dilutions in assay buffer. The final concentration should be around the EC₈₀ for the receptor.
-
Prepare serial dilutions of this compound from the DMSO stock solution in assay buffer. Ensure the final DMSO concentration in the assay wells is consistent and non-toxic (≤ 0.1%).
-
-
Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the this compound serial dilutions and IBMX solution to the appropriate wells. Include wells with assay buffer and DMSO as controls.
-
Pre-incubate the plate for 15-30 minutes at room temperature or 37°C.
-
Add 50 µL of the agonist solution to all wells except for the basal control wells (which receive 50 µL of assay buffer).
-
Incubate the plate for 30 minutes at room temperature with gentle shaking.
-
-
cAMP Detection:
-
Following the incubation, proceed with the cell lysis and cAMP detection steps as per the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
Incubate for the recommended time (usually 60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the assay format (e.g., luminescence for cAMP-Glo™, fluorescence for HTRF).
-
Generate a cAMP standard curve if required by the kit.
-
Normalize the data to the control wells (e.g., 100% stimulation for agonist alone, 0% for basal).
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
Troubleshooting and Considerations
-
High background signal: This could be due to high basal receptor activity or issues with the assay reagents. Ensure the use of a PDE inhibitor like IBMX.
-
Low signal-to-background ratio: Optimize cell number, agonist concentration (use EC₈₀), and incubation times.
-
DMSO effects: High concentrations of DMSO can be toxic to cells and may interfere with the assay. Always include a vehicle control with the same final DMSO concentration as the test wells.[1]
-
Cell health: Ensure that the cells are healthy and in the logarithmic growth phase for optimal receptor expression and signaling.
These application notes provide a comprehensive guide for the preparation and use of this compound in DMSO for in vitro studies, particularly for characterizing its inhibitory effects on the GCGR and GLP-1R signaling pathways.
References
Application Notes and Protocols for NNC-0640 in In Vitro Experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of NNC-0640 in in vitro experimental settings. This compound is a potent and selective negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R), both of which are class B G protein-coupled receptors (GPCRs) playing crucial roles in glucose homeostasis.[1][2] Contrary to some initial inquiries, extensive scientific literature confirms that this compound does not exhibit activity as a dopamine (B1211576) D1 receptor antagonist. Its primary mechanism of action involves binding to an extra-helical allosteric site on the transmembrane domain of GCGR and GLP-1R, thereby inhibiting receptor signaling.[1][2]
These application notes are intended to guide researchers in designing and executing in vitro assays to characterize the pharmacological effects of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound activity on the human glucagon receptor.
| Parameter | Receptor | Value | Assay Conditions | Reference |
| IC50 | Human Glucagon Receptor (hGCGR) | 69.2 nM | cAMP accumulation assay in cells expressing hGCGR. | [3] |
| pKi | Glucagon Receptor | 7.4 | Radioligand binding assay. | [1][2] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the glucagon receptor and the inhibitory action of this compound. Glucagon binding to the GCGR activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the glucagon binding site and reduces the efficacy of glucagon-mediated signaling, resulting in decreased cAMP production.
Caption: Glucagon receptor signaling and this compound inhibition.
Experimental Protocols
Cell Culture and Transfection
Objective: To prepare a cellular model for assessing this compound activity.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Plasmid DNA encoding human glucagon receptor (hGCGR) or human GLP-1 receptor (hGLP-1R)
-
Transfection reagent (e.g., Lipofectamine)
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For transient transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the hGCGR or hGLP-1R plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the receptor for 24-48 hours before proceeding with the functional assays. For the generation of stable cell lines, a selection marker (e.g., neomycin resistance) should be co-transfected, followed by selection with the appropriate antibiotic.
cAMP Accumulation Assay
Objective: To determine the inhibitory effect of this compound on agonist-stimulated cAMP production.
Materials:
-
HEK293 cells expressing hGCGR or hGLP-1R
-
Assay buffer (e.g., HBSS or serum-free DMEM)
-
IBMX (a phosphodiesterase inhibitor)
-
Glucagon or GLP-1 (as agonist)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Seed the transfected cells into 96-well plates and allow them to attach overnight.
-
On the day of the assay, aspirate the culture medium and replace it with 50 µL of assay buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add 25 µL of the this compound dilutions to the appropriate wells. For control wells, add 25 µL of assay buffer.
-
Prepare the agonist (glucagon for GCGR-expressing cells, GLP-1 for GLP-1R-expressing cells) at a concentration that elicits a submaximal response (e.g., EC80 concentration, typically in the low nanomolar range for glucagon).
-
Add 25 µL of the agonist solution to all wells except for the basal control wells (which receive 25 µL of assay buffer).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the glucagon receptor.
Materials:
-
Membranes prepared from cells expressing hGCGR
-
Radioligand (e.g., [125I]-glucagon or a labeled antagonist)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled glucagon)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare cell membranes from hGCGR-expressing cells by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand at a concentration close to its Kd, and 50 µL of a serial dilution of this compound (e.g., 0.1 nM to 100 µM).
-
For total binding wells, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled glucagon.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition binding equation to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing this compound in vitro.
References
Application of NNC-0640 in High-Throughput Screening for Glucagon Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a potent and selective negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR), a class B G-protein coupled receptor (GPCR) centrally involved in glucose homeostasis.[1][2] Its mechanism of action involves binding to an allosteric site on the intracellular side of the receptor, distinct from the orthosteric site for glucagon.[2] This binding event restricts the conformational changes required for receptor activation, thereby inhibiting the downstream signaling cascade. Specifically, this compound has been shown to inhibit glucagon-mediated cyclic AMP (cAMP) accumulation.[1] These characteristics make this compound an invaluable tool for the high-throughput screening (HTS) of novel GCGR antagonists, which are of significant therapeutic interest for the treatment of type 2 diabetes and other metabolic disorders. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns.
Signaling Pathway of the Glucagon Receptor
The glucagon receptor, upon binding its endogenous ligand glucagon, couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of glucagon, primarily the increase of blood glucose levels. This compound, as a negative allosteric modulator, binds to the GCGR and prevents this signaling cascade from being initiated by glucagon.
Caption: Glucagon Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound, which are essential for its use as a control compound in HTS assays.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 69.2 nM | Human Glucagon Receptor (GCGR) | Not Specified | [2] |
| pKi | 7.4 | Glucagon Receptor | Not Specified | |
| Z'-Factor | > 0.5 (representative for similar assays) | Glucagon/GLP-1 Receptors | Calcium Flux Assay |
Experimental Protocols
High-throughput screening for GCGR NAMs can be effectively performed using cell-based assays that measure the inhibition of glucagon-induced intracellular signaling. The two primary assay formats are cAMP accumulation assays and calcium flux assays. This compound serves as an ideal positive control for inhibition in these assays.
Primary High-Throughput Screening: Calcium Flux Assay
This protocol describes a duplexed, homogeneous calcium flux assay in a 384-well format, suitable for screening large compound libraries to identify NAMs of the glucagon receptor. This method allows for the simultaneous screening against a related receptor (e.g., GLP-1R) to assess selectivity.
Experimental Workflow: Calcium Flux HTS
Caption: Workflow for a duplexed calcium flux high-throughput screening assay.
Materials:
-
HEK293 or CHO cells stably expressing the human glucagon receptor (and a secondary receptor like GLP-1R for duplexing).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-8 AM).
-
Probenecid.
-
Glucagon.
-
This compound (positive control for inhibition).
-
DMSO (negative control).
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with liquid handling capabilities.
Protocol:
-
Cell Plating:
-
On the day before the assay, seed the GCGR-expressing cells (and GLP-1R expressing cells for duplexing) into 384-well assay plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing probenecid, according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare compound plates with test compounds and controls. For a final assay concentration of 10 µM, prepare a 200 µM stock in DMSO and dilute to 2X the final concentration in assay buffer.
-
This compound should be used as a positive control for inhibition, typically at a concentration of 1 µM.
-
DMSO (at the same final concentration as the compounds) should be used as a negative control.
-
Using a liquid handler, add 20 µL of the compound/control solutions to the assay plate.
-
-
Agonist Addition and Signal Reading (Triple-Add Protocol):
-
Place the assay plate in the fluorescence plate reader.
-
First Addition (Baseline): Read the baseline fluorescence for 10-20 seconds.
-
Second Addition (Potentiator/Agonist Screen): Add 10 µL of assay buffer. Read the fluorescence for 60-90 seconds to identify any agonist activity of the test compounds.
-
Third Addition (NAM Screen): Add 10 µL of glucagon at a 2X EC20 concentration. Read the fluorescence for 60-90 seconds. Compounds that potentiate the glucagon response will be identified here.
-
Fourth Addition (Antagonist Screen): Add 10 µL of glucagon at a 2X EC80 concentration. Read the fluorescence for 60-90 seconds. NAMs like this compound will show a significant reduction in the fluorescence signal compared to the DMSO control wells.
-
-
Data Analysis:
-
Calculate the response for each well, typically as the change in fluorescence (ΔF) or the ratio of maximum to baseline fluorescence (F/F0).
-
Normalize the data to the positive (this compound) and negative (DMSO) controls.
-
Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor > 0.5 is considered excellent for HTS.
-
Secondary Confirmatory and Potency Assay: cAMP Accumulation Assay
Hits identified from the primary screen should be confirmed and their potency determined using a secondary assay, such as a cAMP accumulation assay. This assay directly measures the downstream product of GCGR activation.
References
Application Notes and Protocols for NNC-0640 in Receptor-G Protein Coupling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a potent and selective small-molecule negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 (GLP-1) receptor.[1][2] As a NAM, this compound binds to a topographically distinct site from the endogenous ligand, thereby inhibiting receptor activation and downstream signaling.[1][2] This property makes this compound an invaluable tool for studying the intricacies of receptor-G protein coupling, particularly for Class B G protein-coupled receptors (GPCRs) like GCGR and GLP-1R. These receptors are critical regulators of glucose homeostasis and are major targets for the treatment of type 2 diabetes and other metabolic disorders.[3][4]
These application notes provide detailed protocols for utilizing this compound in binding and functional assays to characterize its interaction with GCGR and GLP-1R and to investigate the subsequent effects on G-protein mediated signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at the human glucagon receptor.
| Parameter | Receptor | Value | Reference |
| IC₅₀ | Human Glucagon Receptor (GCGR) | 69.2 nM | [5] |
| pKᵢ | Human Glucagon Receptor (GCGR) | 7.4 | [1][2] |
Note: The pKᵢ value is the negative logarithm of the inhibitory constant (Kᵢ), providing a measure of binding affinity. A higher pKᵢ value indicates a higher affinity. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the specific response, in this case, likely glucagon-stimulated cAMP production.
Signaling Pathways and Mechanism of Action
Both the glucagon receptor and the GLP-1 receptor are primarily coupled to the stimulatory G protein, Gs.[6][7][8] Upon agonist binding (e.g., glucagon or GLP-1), the receptor undergoes a conformational change, activating the Gs protein. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6][7][9] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[4][6][7][9]
This compound, as a negative allosteric modulator, binds to a site on the transmembrane domain of the receptor, distinct from the agonist-binding pocket.[1][2][10] This binding event stabilizes an inactive conformation of the receptor, thereby reducing the efficacy and/or potency of the endogenous agonist and inhibiting the downstream production of cAMP.[1][2]
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the glucagon receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293T cells transiently or stably expressing the human glucagon receptor (GCGR).
-
Radioligand: [³H]-NNC-0640 or another suitable high-affinity GCGR radioligand.
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293T cells expressing GCGR.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total Binding: Membranes + Radioligand + Binding Buffer.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of an unlabeled GCGR ligand (e.g., 10 µM glucagon).
-
Competition: Membranes + Radioligand + varying concentrations of unlabeled this compound.
-
-
Add the membrane preparation (typically 50-100 µg of protein) to each well.
-
Add the unlabeled this compound or buffer.
-
Add the radioligand at a concentration at or below its Kₔ.
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Functional Assay (Inhibition of Agonist-Stimulated cAMP Production)
This protocol is designed to determine the functional potency (IC₅₀) of this compound by measuring its ability to inhibit agonist-stimulated cAMP production in whole cells.
Materials:
-
HEK293 cells stably or transiently expressing the human GCGR or GLP-1R.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Agonist: Glucagon (for GCGR) or GLP-1 (for GLP-1R).
-
This compound.
-
Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture:
-
Seed HEK293 cells expressing the receptor of interest into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Protocol:
-
Wash the cells with Assay Buffer.
-
Pre-incubate the cells with varying concentrations of this compound in Assay Buffer containing IBMX for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (no this compound).
-
Stimulate the cells by adding a fixed concentration of the agonist (e.g., EC₈₀ concentration of glucagon or GLP-1) to all wells except for the basal control wells (which receive only buffer).
-
Incubate for a time known to produce a robust cAMP signal (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the basal cAMP level (no agonist) to 0% and the maximal agonist-stimulated level (in the absence of this compound) to 100%.
-
Calculate the percentage inhibition of the agonist response for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the mechanisms of glucagon and GLP-1 receptor signaling. The protocols outlined above provide a framework for characterizing the binding and functional effects of this compound, enabling researchers to investigate the allosteric modulation of these important GPCRs and their coupling to G proteins. These studies are essential for advancing our understanding of metabolic regulation and for the development of novel therapeutics for diseases such as type 2 diabetes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-Like Peptide-1 and Its Class B G Protein–Coupled Receptors: A Long March to Therapeutic Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative allosteric modulation of the glucagon receptor by RAMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
In vivo administration and pharmacokinetics of NNC-0640
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-0640 is a potent and selective small molecule negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR), a Class B G protein-coupled receptor (GPCR) critical to glucose homeostasis.[1][2] It also exhibits negative allosteric modulation of the glucagon-like peptide 1 (GLP-1) receptor.[3] this compound binds to an extra-helical allosteric site on the transmembrane domain of the receptor, distinct from the orthosteric site where glucagon binds.[2][4] This interaction prevents the receptor from undergoing the conformational changes necessary for activation, thereby inhibiting downstream signaling pathways, such as cAMP accumulation.[2] Its primary utility has been as a pharmacological tool to stabilize the GCGR in an inactive state, which was instrumental in determining the receptor's full-length crystal structure.[4][5] These application notes provide an overview of this compound's properties and protocols for its preparation and potential use in in vivo studies.
Physicochemical and In Vitro Properties
This compound is a research compound used to investigate the function and structure of the glucagon receptor. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 573.67 g/mol | [6] |
| Molecular Formula | C29H31N7O4S | [6] |
| Target(s) | Glucagon Receptor (GCGR), GLP-1 Receptor | |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | [1][2] |
| IC50 (human GCGR) | 69.2 nM | [1][6] |
| Binding Site | Allosteric site on the external surface of the TMD | [2][4] |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% |
Mechanism of Action: Allosteric Modulation of GCGR
This compound functions by binding to an allosteric pocket on the glucagon receptor located at the interface of the lipid bilayer and transmembrane helices V, VI, and VII.[2][4] This binding event stabilizes the receptor in an inactive conformation, preventing the outward movement of the intracellular portion of TM6 that is required for G-protein coupling and subsequent activation of downstream signaling cascades.
Caption: this compound allosterically inhibits GCGR signaling.
Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of a clear solution of this compound suitable for administration in preclinical models.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO. Ensure the powder is completely dissolved.
-
Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing or pipetting until the solution is homogenous. c. Add 50 µL of Tween-80 and mix again until evenly distributed. d. Add 450 µL of saline to bring the final volume to 1 mL.
-
Final Concentration: This procedure yields a clear solution with a final this compound concentration of 2.08 mg/mL.[1] The vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Storage: Use the formulation immediately or store appropriately as determined by stability studies.
Protocol 2: General Workflow for a Preclinical Pharmacokinetic Study
While specific in vivo pharmacokinetic data for this compound is not publicly available in the provided search results, the following generalized protocol describes a typical workflow for assessing the pharmacokinetics of a small molecule compound in a rodent model.
Caption: Generalized workflow for a preclinical pharmacokinetic study.
Procedure Outline:
-
Animal Models: Select an appropriate animal model (e.g., mice or rats). Animals should be acclimatized to the facility conditions before the study.
-
Dosing: Administer the prepared this compound formulation via the desired route (e.g., intravenous for bioavailability assessment, oral for absorption characteristics).
-
Blood Collection: Collect blood samples at predetermined time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Samples are typically collected in tubes containing an anticoagulant like EDTA.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma from blood cells.
-
Sample Analysis: Extract this compound from the plasma, typically via protein precipitation followed by solid-phase or liquid-liquid extraction. Quantify the concentration of this compound in each sample using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Use this data to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software.
Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for this compound, such as clearance, volume of distribution, half-life, and oral bioavailability, are not available in the public domain literature based on the initial search. This information is typically generated during preclinical development. Researchers aiming to use this compound in vivo would need to perform studies as outlined in the general protocol above to establish its pharmacokinetic profile in their specific model system.
| Parameter | Symbol | Value (Unit) |
| Maximum Concentration | Cmax | Data Not Available |
| Time to Cmax | Tmax | Data Not Available |
| Area Under the Curve | AUC | Data Not Available |
| Elimination Half-life | t1/2 | Data Not Available |
| Clearance | CL | Data Not Available |
| Volume of Distribution | Vd | Data Not Available |
| Bioavailability | F% | Data Not Available |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landmark studies on the glucagon subfamily of GPCRs: from small molecule modulators to a crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 307986-98-7 | Glucagon Receptor | MOLNOVA [molnova.com]
Application Notes and Protocols: NNC-0640 in Fluorescence Resonance Energy Transfer (FRET) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a potent and selective small molecule negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R), both of which are class B G protein-coupled receptors (GPCRs).[1][2] These receptors play crucial roles in glucose homeostasis, making them significant targets for the development of therapeutics for metabolic diseases such as type 2 diabetes.[3] this compound binds to an allosteric site on the external surface of the transmembrane domain, distinct from the orthosteric site for the endogenous peptide ligands, glucagon and GLP-1.[2][4] This binding event stabilizes an inactive conformation of the receptor, thereby inhibiting downstream signaling pathways, such as GLP-1-mediated cAMP accumulation.[2]
Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure molecular interactions and conformational changes in real-time within living cells.[5][6][7][8] This technology is particularly well-suited for studying the dynamic nature of GPCR activation and modulation by ligands. By strategically labeling the receptor with a FRET donor and acceptor pair, conformational shifts induced by ligands like this compound can be quantified.
These application notes provide a detailed protocol for a proposed intramolecular FRET assay to characterize the interaction of this compound with the glucagon receptor. This assay can be adapted for the GLP-1 receptor and will enable researchers to investigate the kinetics of this compound binding and its impact on receptor conformation.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Receptor | Value | Reference |
| pKi | Human Glucagon Receptor (GCGR) | 7.4 | [2] |
| IC50 | Human Glucagon Receptor (GCGR) | 69.2 nM | [1] |
| Activity | Human Glucagon-like Peptide-1 Receptor (GLP-1R) | Negative Allosteric Modulator, inhibits GLP-1-mediated cAMP accumulation | [2] |
Signaling Pathways
This compound, as a negative allosteric modulator, inhibits the canonical signaling pathways of the glucagon and GLP-1 receptors.
Glucagon Receptor (GCGR) Signaling Pathway
The glucagon receptor primarily couples to the Gαs subunit of heterotrimeric G proteins. Activation by glucagon leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), leading to downstream phosphorylation events that promote glycogenolysis and gluconeogenesis in the liver, ultimately increasing blood glucose levels.
GLP-1 Receptor (GLP-1R) Signaling Pathway
Similar to the GCGR, the GLP-1 receptor predominantly couples to Gαs, leading to increased cAMP and PKA activation.[9] In pancreatic β-cells, this pathway enhances glucose-stimulated insulin (B600854) secretion.[10] The GLP-1R can also couple to other G proteins and activate downstream effectors like Epac, contributing to its diverse physiological effects.
Experimental Protocols
Proposed Intramolecular FRET Assay for this compound Activity on GCGR
This protocol describes a method to generate a FRET-based biosensor for the glucagon receptor to monitor conformational changes upon binding of this compound. The principle is to insert a FRET donor and acceptor pair into the receptor at positions that are predicted to change in proximity upon ligand-induced conformational changes.
1. Construction of the GCGR-FRET Biosensor
-
FRET Pair Selection: A commonly used and robust FRET pair for GPCR studies is the cyan fluorescent protein (CFP) as the donor and the yellow fluorescent protein (YFP) or a FlAsH (Fluorescein Arsenical Hairpin binder) motif as the acceptor.[7] The choice depends on the experimental setup and desired properties.
-
Labeling Strategy: Based on known mechanisms of GPCR activation, which involve the movement of transmembrane helices, suitable labeling sites are the intracellular loop 3 (ICL3) and the C-terminus.[7][8]
-
Insert the coding sequence for CFP into ICL3 of the human GCGR cDNA.
-
Fuse the coding sequence for YFP to the C-terminus of the GCGR-CFP construct.
-
-
Cloning: Subclone the final GCGR-CFP-YFP construct into a mammalian expression vector (e.g., pcDNA3.1).
-
Verification: Sequence the final construct to ensure the in-frame insertion of the fluorescent proteins.
2. Cell Culture and Transfection
-
Cell Line: Use a human embryonic kidney (HEK293) cell line or other suitable cell lines that do not endogenously express high levels of GCGR.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Seed cells onto glass-bottom dishes suitable for fluorescence microscopy. Transfect the cells with the GCGR-CFP-YFP expression vector using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
3. FRET Imaging and Data Acquisition
-
Imaging Setup: Use an inverted fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS), appropriate filter sets for CFP and YFP, and environmental control (37°C, 5% CO2).
-
Experimental Buffer: Before imaging, replace the culture medium with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Image Acquisition:
-
Identify a cell expressing the GCGR-FRET biosensor, primarily localized to the plasma membrane.
-
Acquire images in three channels:
-
CFP channel: Excite with a CFP excitation filter (e.g., 436/20 nm) and collect emission with a CFP emission filter (e.g., 480/40 nm).
-
YFP channel: Excite with a YFP excitation filter (e.g., 500/20 nm) and collect emission with a YFP emission filter (e.g., 535/30 nm).
-
FRET channel: Excite with the CFP excitation filter and collect emission with the YFP emission filter.
-
-
Establish a baseline FRET signal for a few minutes.
-
Add this compound at the desired concentration and continue to acquire images to monitor the change in FRET signal over time.
-
As a control, after the this compound-induced change has stabilized, add a saturating concentration of glucagon to observe any reversal or further change in the FRET signal.
-
4. Data Analysis
-
Background Subtraction: Subtract the background fluorescence from all images.
-
FRET Ratio Calculation: Calculate the ratio of the FRET channel intensity to the CFP channel intensity (FRET/CFP) for each time point. This ratio is proportional to the FRET efficiency.
-
Normalization: Normalize the FRET ratio to the baseline value to determine the percentage change in FRET upon addition of this compound.
-
Dose-Response Curves: Perform the experiment with a range of this compound concentrations to generate a dose-response curve and determine the EC50 for the conformational change.
Experimental Workflow Diagram
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low FRET signal | - Poor expression of the biosensor.- Incorrect filter sets.- FRET pair too far apart in the chosen conformation. | - Optimize transfection conditions.- Verify filter specifications.- Redesign the biosensor with different insertion sites for the fluorophores. |
| High background fluorescence | - Autofluorescence from cell culture medium.- Non-specific binding of compounds. | - Use phenol (B47542) red-free medium for imaging.- Wash cells thoroughly before imaging.- Test vehicle controls. |
| No change in FRET upon this compound addition | - Inactive this compound.- Biosensor is not sensitive to the conformational change induced by this compound.- Insufficient concentration of this compound. | - Verify the activity of this compound in a functional assay (e.g., cAMP assay).- Redesign the biosensor.- Perform a dose-response experiment. |
| Photobleaching | - High excitation light intensity.- Long exposure times. | - Reduce excitation intensity.- Decrease exposure times and/or imaging frequency.- Use more photostable fluorophores. |
Conclusion
The proposed FRET assay provides a robust framework for investigating the molecular mechanism of this compound action on the glucagon and GLP-1 receptors. By directly monitoring receptor conformational dynamics in living cells, this approach can yield valuable insights into the allosteric modulation of these important therapeutic targets, aiding in the discovery and development of novel drugs for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Glucagon Receptor Structure Offers New Opportunities for Type 2 Diabetes Drug Discovery - PR Newswire APAC [enmobile.prnasia.com]
- 4. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRET-based measurement of GPCR conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FRET-Based Measurement of GPCR Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 7. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing NNC-0640 for the Investigation of Glucagon Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs), such as the glucagon (B607659) receptor (GCGR), represent a major class of drug targets. Their signaling activity is tightly regulated, not only by ligand binding but also by cellular trafficking processes, most notably receptor internalization. The study of receptor internalization provides crucial insights into the mechanisms of signal termination, receptor resensitization, and the potential for biased signaling. NNC-0640 is a small molecule that acts as a negative allosteric modulator (NAM) of the glucagon receptor.[1] It binds to a site on the external surface of the transmembrane domain, distinct from the glucagon binding site, and inhibits receptor activity.[2] These application notes provide a detailed protocol for utilizing this compound as a tool to investigate the internalization of the glucagon receptor, enabling researchers to explore the relationship between allosteric modulation and receptor trafficking.
Principle of the Method
This protocol describes a fluorescence-based method to quantify glucagon receptor internalization in response to agonist stimulation and to determine the modulatory effect of this compound on this process. The assay utilizes cells expressing a glucagon receptor tagged with a fluorescent protein (e.g., GFP) or a self-labeling tag (e.g., SNAP-tag). Upon agonist binding, the receptor is internalized into endosomes. The change in fluorescence from the plasma membrane to intracellular vesicles can be monitored and quantified using imaging techniques. This compound is introduced to assess its impact on both basal and agonist-induced receptor internalization, providing insights into how allosteric modulation of receptor conformation influences its endocytic trafficking.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Binding Affinity (pKi) for GCGR | 7.4 | |
| Molecular Weight | 573.67 g/mol | |
| Formula | C₂₉H₃₁N₇O₄S | |
| Solubility | Soluble to 100 mM in DMSO | |
| Effect on Glucagon Potency (EC₅₀) | ~4-fold decrease in glucagon potency for cAMP accumulation | [3] |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells (or other suitable host cells) stably expressing a fluorescently-tagged human glucagon receptor (e.g., GCGR-GFP or SNAP-tag-GCGR).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound (R&D Systems or other supplier)
-
Glucagon (or other GCGR agonist)
-
Phosphate Buffered Saline (PBS)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Imaging Plates: 96-well, black-walled, clear-bottom imaging plates.
-
Fluorescence Microscope or High-Content Imaging System
Experimental Workflow
Figure 1. Experimental workflow for studying the effect of this compound on glucagon receptor internalization.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture GCGR-expressing cells to approximately 80-90% confluency.
-
Harvest the cells using a gentle dissociation reagent (e.g., TrypLE).
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well, black-walled, clear-bottom imaging plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Treatment and Internalization Assay
-
Prepare Compounds:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of glucagon in an appropriate buffer.
-
On the day of the experiment, dilute this compound and glucagon to the desired final concentrations in pre-warmed Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Pre-incubation with this compound:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Following the pre-incubation, add the glucagon dilutions to the wells to stimulate receptor internalization. For a time-course experiment, add the agonist and incubate for different durations (e.g., 0, 5, 15, 30, 60 minutes).
-
For dose-response experiments, add varying concentrations of glucagon and incubate for a fixed time (e.g., 30 minutes).
-
-
Cell Fixation:
-
At the end of each incubation time point, immediately aspirate the treatment solution.
-
Gently wash the cells once with PBS.
-
Add 100 µL of 4% PFA to each well to fix the cells.
-
Incubate for 15 minutes at room temperature.
-
-
Staining and Imaging:
-
Aspirate the PFA and wash the cells three times with PBS.
-
Add a DAPI solution in PBS to stain the cell nuclei for 5 minutes.
-
Wash the cells three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Capture both the GFP (or other tag) channel and the DAPI channel.
-
Data Analysis
-
Image Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify receptor internalization. A common method is to measure the average fluorescence intensity of internalized puncta within the cytoplasm of each cell. The cell boundaries can be defined by the GFP signal and the nucleus by the DAPI signal.
-
Calculation of Percent Internalization: The percentage of receptor internalization can be calculated as the ratio of intracellular fluorescence to the total cellular fluorescence.
-
% Internalization = (Intracellular Fluorescence / Total Cellular Fluorescence) x 100
-
-
Data Plotting and Statistical Analysis: Plot the percent internalization against time or agonist concentration. Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the effect of this compound on receptor internalization.
Glucagon Receptor Signaling Pathway and this compound's Point of Action
Figure 2. Simplified signaling pathway of the glucagon receptor and the inhibitory action of this compound.
Expected Outcomes and Interpretation
-
Agonist-Induced Internalization: In the absence of this compound, stimulation with glucagon is expected to induce a time- and concentration-dependent increase in the internalization of the glucagon receptor.
-
Effect of this compound: As a negative allosteric modulator, this compound stabilizes an inactive or intermediate conformation of the receptor.[1][2] This may lead to several possible outcomes regarding internalization:
-
Inhibition of Agonist-Induced Internalization: By preventing the full activation of the receptor, this compound may reduce the extent or rate of glucagon-induced internalization. This would suggest that the conformational changes required for G protein coupling are also necessary for efficient endocytosis.
-
No Effect on Internalization: this compound might inhibit G protein signaling without affecting the processes that lead to internalization, such as receptor phosphorylation by GPCR kinases (GRKs) and subsequent arrestin recruitment. This would indicate a separation of signaling and internalization pathways.
-
Induction of Internalization: In some cases, allosteric modulators can induce receptor conformations that are recognized by the endocytic machinery, potentially leading to internalization even in the absence of an agonist.
-
The results obtained from this protocol will provide valuable information on the role of allosteric modulation in regulating the subcellular trafficking of the glucagon receptor. This can have significant implications for the development of biased allosteric modulators that can selectively target specific signaling or regulatory pathways.
References
Application Notes and Protocols: Measuring the Effect of NNC-0640 on Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a negative allosteric modulator (NAM) of the glucagon (B607659) receptor (GCGR) and the glucagon-like peptide 1 (GLP-1) receptor.[1] While its primary reported function is the inhibition of cAMP accumulation, its effects on intracellular calcium ([Ca2+]i) signaling are a critical area of investigation for understanding its full pharmacological profile. Both GCGR and GLP-1 receptor activation are linked to the mobilization of intracellular calcium through various signaling cascades.[1][2][3][4][5] As a NAM, this compound is hypothesized to attenuate these effects.
These application notes provide detailed protocols for measuring the impact of this compound on intracellular calcium levels in a laboratory setting. The methodologies described herein are designed to be adaptable to various cell types expressing the target receptors and are suitable for implementation in academic research and drug discovery environments.
Hypothesized Signaling Pathways
This compound, as a negative allosteric modulator, is expected to inhibit the downstream signaling pathways of both the glucagon and GLP-1 receptors that lead to an increase in intracellular calcium. The following diagram illustrates the potential mechanisms of action.
References
Application Notes and Protocols: Characterizing NNC-0640 for the Study of Biased Agonism at G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the negative allosteric modulator (NAM) NNC-0640 for potential biased agonism at the glucagon (B607659) receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R). While this compound is a known inhibitor of the Gs-cAMP signaling pathway, its effects on other key GPCR signaling cascades, such as β-arrestin recruitment and ERK phosphorylation, are not extensively documented in publicly available literature. The following protocols and data presentation frameworks are designed to enable researchers to systematically investigate the signaling profile of this compound and determine if it exhibits biased allosteric modulation.
Introduction to this compound and Biased Allosteric Modulation
This compound is a small molecule that acts as a negative allosteric modulator of the human glucagon receptor (GCGR) and the glucagon-like peptide 1 (GLP-1) receptor. It binds to an extra-helical site on the transmembrane domain of these receptors.[1] The primary characterized mechanism of action of this compound is the inhibition of Gs protein-mediated cyclic AMP (cAMP) accumulation in response to orthosteric agonists like glucagon or GLP-1.
G protein-coupled receptors (GPCRs) are now understood to signal through multiple intracellular pathways beyond G protein activation, including the recruitment of β-arrestins and the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[2][3] Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another.[2][4] This concept extends to allosteric modulators, where a compound might negatively modulate one pathway while having a different (negative, neutral, or even positive) effect on another. Such a molecule would be termed a "biased allosteric modulator" (BAM).[5][6][7]
The study of biased allosteric modulators is a burgeoning field in GPCR pharmacology, offering the potential for developing drugs with more refined therapeutic actions and fewer side effects.[5][8] These application notes provide the necessary protocols to investigate whether this compound acts as a biased allosteric modulator by comparing its effects across the Gs/cAMP, β-arrestin, and ERK signaling pathways.
Data Presentation: A Framework for Quantifying Biased Allosteric Modulation
To systematically evaluate the biased signaling profile of this compound, it is essential to quantify its effects on multiple signaling pathways. The following tables provide a structured format for presenting the potency (IC50) and maximal inhibition (Imax) of this compound against an orthosteric agonist (e.g., glucagon for GCGR or GLP-1 for GLP-1R) in each of the key signaling assays.
Table 1: Pharmacological Profile of this compound at the Glucagon Receptor (GCGR)
| Signaling Pathway | Assay Type | Orthosteric Agonist | This compound IC50 (nM) | This compound Imax (%) |
|---|---|---|---|---|
| Gs Activation | cAMP Accumulation | Glucagon | Data to be determined | Data to be determined |
| β-Arrestin 2 Recruitment | Enzyme Complementation | Glucagon | Data to be determined | Data to be determined |
| ERK1/2 Phosphorylation | In-Cell Western / ELISA | Glucagon | Data to be determined | Data to be determined |
Table 2: Pharmacological Profile of this compound at the GLP-1 Receptor (GLP-1R)
| Signaling Pathway | Assay Type | Orthosteric Agonist | This compound IC50 (nM) | This compound Imax (%) |
|---|---|---|---|---|
| Gs Activation | cAMP Accumulation | GLP-1 | Data to be determined | Data to be determined |
| β-Arrestin 2 Recruitment | Enzyme Complementation | GLP-1 | Data to be determined | Data to be determined |
| ERK1/2 Phosphorylation | In-Cell Western / ELISA | GLP-1 | Data to be determined | Data to be determined |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways downstream of a Class B GPCR and the general workflow for assessing the biased allosteric modulation of a compound like this compound.
References
- 1. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-dependent and –independent signaling pathways and their impact on cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased Allosteric Modulation in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: NNC-0640 cAMP Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the NNC-0640 compound in cyclic AMP (cAMP) assays. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound cAMP assays in a question-and-answer format.
Q1: I am not observing any inhibition of agonist-stimulated cAMP production with this compound. What are the possible causes?
A1: Several factors could contribute to a lack of inhibitory effect from this compound. Here are some key areas to investigate:
-
Cell Line Receptor Expression: Confirm that your chosen cell line endogenously expresses the glucagon (B607659) receptor (GCGR) or glucagon-like peptide-1 receptor (GLP-1R) at sufficient levels. If using a recombinant cell line, verify the expression of the transfected receptor.
-
Agonist Concentration: The concentration of the agonist used to stimulate cAMP production is critical. For a negative allosteric modulator (NAM) like this compound, its inhibitory effect is dependent on the presence of an agonist. Ensure you are using an agonist concentration that elicits a submaximal response (typically EC50 to EC80) to allow for a clear window of inhibition.
-
This compound Concentration and Solubility: this compound is a hydrophobic molecule and may have limited solubility in aqueous assay buffers. Ensure that your stock solution, typically prepared in DMSO, is fully dissolved before diluting it into the assay medium. Precipitation of the compound will lead to an inaccurate final concentration. It is advisable to keep the final DMSO concentration in your assay low (e.g., <1%) to avoid solvent effects.
-
Incubation Time: Allow for a sufficient pre-incubation time with this compound before adding the agonist to enable the compound to bind to the receptor. The optimal pre-incubation time should be determined empirically.
Q2: My cAMP assay is showing high background signal, making it difficult to measure the inhibitory effect of this compound. What can I do?
A2: High background signal can mask the effects of your test compound. Here are some common causes and solutions:
-
High Basal cAMP Levels: Some cell lines may have high constitutive receptor activity, leading to elevated basal cAMP levels. This can be addressed by:
-
Optimizing cell density; too many cells per well can result in a high basal signal.
-
Reducing the serum concentration or serum-starving the cells before the assay.
-
-
Phosphodiesterase (PDE) Activity: The inclusion of a phosphodiesterase (PDE) inhibitor, such as IBMX, is often recommended to prevent the degradation of cAMP and enhance the signal window. However, in cases of high basal signal, you may need to optimize the concentration of the PDE inhibitor or, in some instances, perform the assay without it.
-
Reagent Contamination: Ensure that all your reagents, buffers, and cell culture media are free from contamination that could stimulate adenylyl cyclase.
Q3: I am observing a high degree of variability between replicate wells in my this compound experiment. What could be the cause?
A3: High well-to-well variability can compromise the reliability of your results. Consider the following:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.
-
Compound Precipitation: As mentioned, poor solubility of this compound can lead to inconsistent concentrations across wells. Visually inspect your compound dilution plates for any signs of precipitation.
-
"Edge Effects": Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health, leading to variability. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition.
Q4: How do I determine the appropriate concentration range for this compound in my cAMP assay?
A4: To determine the optimal concentration range for this compound, you should perform a dose-response experiment. This involves testing a serial dilution of this compound (typically spanning several orders of magnitude, e.g., from 1 nM to 100 µM) in the presence of a fixed, submaximal concentration of your agonist. This will allow you to determine the IC50 value of this compound, which is the concentration that produces 50% of its maximal inhibition.
Data Presentation
Table 1: Troubleshooting Summary for this compound cAMP Assays
| Problem | Possible Cause | Recommended Solution |
| No Inhibition by this compound | 1. Low or no target receptor expression.2. Inappropriate agonist concentration.3. This compound precipitation due to poor solubility.4. Insufficient pre-incubation time. | 1. Verify receptor expression in the cell line.2. Use an agonist concentration at EC50-EC80.3. Ensure complete dissolution of this compound stock and check for precipitation upon dilution.4. Optimize pre-incubation time with this compound. |
| High Background Signal | 1. High basal receptor activity.2. Excessive cell density.3. Suboptimal PDE inhibitor concentration. | 1. Consider using a cell line with lower constitutive activity.2. Perform a cell titration experiment to find the optimal cell number.3. Optimize the concentration of the PDE inhibitor. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding.2. Compound precipitation.3. "Edge effects" on the microplate.4. Pipetting inaccuracies. | 1. Ensure a homogenous cell suspension and careful pipetting.2. Visually inspect for this compound precipitation.3. Avoid using the outer wells of the plate.4. Use calibrated pipettes and proper technique. |
| Inconsistent IC50 Values | 1. "Probe dependence" of the allosteric modulator.2. Assay conditions not optimized.3. Variability in agonist concentration. | 1. Be aware that the IC50 of a NAM can vary depending on the agonist used.2. Standardize and optimize assay parameters like cell number, incubation times, and reagent concentrations.3. Ensure consistent preparation and application of the agonist. |
Experimental Protocols
Protocol 1: General this compound cAMP Inhibition Assay
This protocol provides a general framework. Specific parameters such as cell type, agonist, and reagent concentrations should be optimized for your experimental system.
Materials:
-
Cells expressing the target receptor (GCGR or GLP-1R).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Agonist stock solution (e.g., Glucagon or GLP-1).
-
PDE inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer at a pre-optimized density.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare the agonist solution at a concentration that is 2X the final desired EC50-EC80 concentration.
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add the agonist solution to all wells except the basal control wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for your chosen detection kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist response for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound acts as a negative allosteric modulator of GCGR/GLP-1R.
Caption: A typical experimental workflow for an this compound cAMP inhibition assay.
Caption: A logical flow for troubleshooting common this compound cAMP assay issues.
Technical Support Center: Optimizing NNC-0640 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NNC-0640 in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR), with a reported IC50 value of 69.2 nM.[1] It also acts as a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor.[2][3][4] As a NAM, this compound binds to a site on the receptor that is distinct from the binding site of the natural agonist (glucagon or GLP-1). This allosteric binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the agonist, thereby inhibiting downstream signaling pathways, such as cyclic AMP (cAMP) production.[5]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on its IC50 value for the glucagon receptor (69.2 nM), a good starting point for in vitro cell-based assays is to test a concentration range that brackets this value.[1] We recommend a starting range of 1 nM to 10 µM in a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions. A study utilizing a radiolabeled version of this compound, [3H]-NNC0640, used a concentration of 50 nM for binding assays, with unlabeled this compound concentrations ranging from 0.26 nM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to a concentration of 100 mM.[3][4] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 100 mM) and then dilute it further in your cell culture medium to the desired final concentrations.[1] To avoid solubility issues, ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: In which cell lines can I test the activity of this compound?
A4: The choice of cell line will depend on the receptor you are targeting. For studying the effects of this compound on the glucagon receptor (GCGR), Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GCGR are a suitable model system.[3][6][7] For the GLP-1 receptor, Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R are commonly used.[8][9][10][11][12]
Troubleshooting Guides
Problem 1: No or low inhibition of agonist-induced signaling is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Incorrect Agonist Concentration | Ensure you are using an agonist (glucagon or GLP-1) concentration that elicits a submaximal response (e.g., EC80). Using a saturating agonist concentration can make it difficult to observe the inhibitory effects of a NAM. |
| Insufficient Pre-incubation Time | Pre-incubate the cells with this compound for a sufficient period before adding the agonist to allow for binding to the receptor. A pre-incubation time of 15-30 minutes is a good starting point. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. While information on the stability of this compound in cell culture media is limited, it is good practice to minimize the time the compound spends in aqueous solutions. |
| Low Receptor Expression | Confirm the expression level of the target receptor (GCGR or GLP-1R) in your cell line using techniques like qPCR, western blotting, or flow cytometry. |
Problem 2: High background signal or assay variability.
| Possible Cause | Troubleshooting Step |
| DMSO Effects | Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your cells (typically ≤ 0.5%). Run a vehicle control (DMSO without this compound) to assess the effect of the solvent on your assay. |
| Cell Seeding Inconsistency | Ensure a uniform cell number is seeded in each well. Inconsistent cell density can lead to variability in the assay signal. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents, including the cAMP detection kit. Prepare fresh reagents as needed. |
| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
Problem 3: Observed cytotoxicity.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of any compound can be toxic to cells. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). |
| High DMSO Concentration | As mentioned previously, ensure the final DMSO concentration is not toxic to your cells. |
| Contamination | Check your cell cultures for any signs of microbial contamination, which can affect cell health and assay results. |
Data Presentation
Table 1: Reported IC50 and pKi Values for this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 69.2 nM | Human Glucagon Receptor (GCGR) | [1] |
| pKi | 7.4 | Glucagon Receptor | [3][4] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for Determining this compound Inhibition of Glucagon Receptor (GCGR)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
CHO-K1 cells stably expressing human GCGR
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Glucagon
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the CHO-K1-hGCGR cells into a white opaque microplate at a density of 5,000-10,000 cells/well. Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer or serum-free medium. Also, prepare a solution of glucagon at a concentration that will elicit an EC80 response.
-
This compound Pre-incubation: Remove the growth medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the glucagon solution to the wells containing this compound.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Caption: Glucagon Receptor (GCGR) signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for determining the inhibitory effect of this compound.
Caption: A logical troubleshooting workflow for experiments showing low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cAMP Hunter™ eXpress GCGR CHO-K1 GPCR Assay [discoverx.com]
- 4. NNC 0640 | Glucagon-Like Peptide 1 Receptor Modulators: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Eurofins Discoverx cAMP Hunter CHO-K1 GCGR Gs Cell Line, 2 vials. (95-0042C2), | Fisher Scientific [fishersci.com]
- 7. genscript.com [genscript.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. ubc.flintbox.com [ubc.flintbox.com]
- 12. cAMP Hunter™ GLP1R Gs Cell Line (HEK 293) [discoverx.com]
NNC-0640 stability in aqueous solution
Disclaimer: Publicly available, peer-reviewed studies detailing the comprehensive stability of NNC-0640 in various aqueous solutions are limited. This guide is based on the known chemical properties of this compound and established principles of pharmaceutical stability testing for small molecules as outlined in regulatory guidelines.[1][2][3] All stability data should be determined empirically for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? this compound is a potent, small molecule negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[][5][6] It binds to an external-facing site on the transmembrane domain of these receptors.[][6] In research, it is often used to stabilize the receptor protein during complex purification and for structural studies.[][7][8]
Q2: The datasheet says this compound is soluble in DMSO. How do I prepare aqueous solutions for my experiments? While this compound's primary solubility is in organic solvents like DMSO[][9][10][11], aqueous solutions for cell-based assays or other experiments are typically prepared by making a high-concentration stock solution in 100% DMSO first. This stock is then diluted serially into the final aqueous buffer or media. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on the experiment. Vigorous mixing during dilution is essential to prevent precipitation.
Q3: What are the likely degradation pathways for this compound in an aqueous solution? For a complex molecule like this compound (C29H31N7O4S)[][9], several degradation pathways are possible under stress conditions:
-
Hydrolysis: The urea (B33335) and amide bonds in the this compound structure could be susceptible to hydrolysis, especially under strongly acidic or basic pH conditions.[12][13]
-
Oxidation: The molecule could be sensitive to oxidative stress, which can be initiated by exposure to air (oxygen), trace metal ions, or peroxides.[2][13]
-
Photolysis: Exposure to UV or high-intensity visible light can induce degradation in complex organic molecules.[2][13] Photostability testing is a standard part of forced degradation studies.[13]
Q4: How can I determine the stability of my this compound solution? The stability of your specific solution must be verified experimentally. A common approach is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the parent this compound peak and detect the appearance of any new degradation peaks over time.[1][3] Samples should be analyzed at set time points under your specific storage conditions (e.g., temperature, light exposure, pH).
Q5: What are the visible signs of this compound degradation or instability? Visible indicators of instability in your solution can include:
-
Precipitation: The compound may fall out of solution.
-
Cloudiness or Haze: This can indicate the formation of insoluble aggregates or degradants.
-
Color Change: A change in the solution's color may suggest chemical degradation.
Any visible change warrants discarding the solution and preparing a fresh one. However, significant degradation can occur without any visible signs, making analytical confirmation necessary.
Troubleshooting Guides
Problem: My this compound aqueous solution is cloudy or has precipitated.
| Question | Answer / Troubleshooting Step |
| Did you dilute from a DMSO stock? | This compound has poor aqueous solubility. Always prepare a concentrated stock in 100% DMSO and dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experiment. |
| What was the final concentration? | You may have exceeded the solubility limit in your final aqueous medium. Try preparing a more dilute solution. |
| How did you perform the dilution? | Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. Never add aqueous buffer to the DMSO stock, as this can cause the compound to crash out of solution. |
| Is the buffer pH appropriate? | Extreme pH values can affect solubility and stability. Ensure the pH of your buffer is within a stable range for the compound, which should be determined experimentally. |
| How old is the solution? | The compound may be degrading into less soluble products over time. Prepare fresh solutions daily or validate their stability over your desired experimental timeframe. |
Problem: My experimental results are inconsistent.
| Question | Answer / Troubleshooting Step |
| Are you preparing fresh solutions? | If this compound is unstable in your experimental medium, its effective concentration will decrease over time, leading to variable results. Prepare fresh dilutions from a frozen DMSO stock for each experiment. |
| How are you storing your solutions? | Store aqueous solutions protected from light and at a controlled temperature (e.g., 4°C for short-term). Avoid repeated freeze-thaw cycles of the DMSO stock solution.[9] |
| Could the compound be adsorbing to surfaces? | Lipophilic compounds can sometimes adsorb to plasticware. Consider using low-adhesion microplates or glass vials. |
| Have you confirmed the concentration? | Use an analytical method like HPLC-UV to confirm the concentration of your working solutions to ensure accurate and consistent dosing. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution
This protocol describes a general method for preparing an aqueous solution of this compound from a DMSO stock.
-
Prepare Stock Solution: Weigh out solid this compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[6][9] Ensure it is fully dissolved. Aliquot into small volumes in tightly sealed vials and store at -20°C.[][9]
-
Prepare Intermediate Dilution (Optional): Depending on the final concentration, it may be necessary to make an intermediate dilution of the DMSO stock in your final aqueous buffer/media.
-
Prepare Final Working Solution: Add the DMSO stock (or intermediate dilution) dropwise to the final volume of your pre-warmed aqueous buffer while vortexing or stirring vigorously. The final DMSO concentration should ideally be below 0.5%.
-
Inspect and Use: Visually inspect the solution for any signs of precipitation. Use the freshly prepared solution immediately or within a validated stability window.
Protocol 2: Forced Degradation Study Outline
Forced degradation (stress testing) is essential to identify potential degradation products and establish a stability-indicating analytical method.[1][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][13][14]
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration.
-
Stress Conditions: Expose the samples to the following conditions, alongside a control sample stored under normal conditions (e.g., 4°C, protected from light).[2]
-
Acid Hydrolysis: Add 0.1 M HCl. Store at 60°C and test at intervals (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH. Store at 60°C and test at intervals.
-
Oxidation: Add 3% H₂O₂. Store at room temperature and test at intervals.
-
Thermal Degradation: Store at 70°C (in solution and as solid powder) and test at intervals.
-
Photostability: Expose to light conditions as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, neutralize the acidic/basic samples if necessary. Analyze all samples by a suitable, validated HPLC method with a photodiode array (PDA) detector.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining.
-
Monitor for the appearance and growth of new peaks (degradants).
-
Perform a mass balance analysis to ensure that the decrease in the main peak is accounted for by the increase in degradation peaks.[1]
-
Quantitative Data (Hypothetical Stability Data)
The following table represents hypothetical data from a forced degradation study on this compound to illustrate how results would be presented.
Table 1: Hypothetical Forced Degradation of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product (% Peak Area) | Observations |
| Control (4°C, dark) | 24 | 99.8 | < 0.05 | Clear, colorless solution |
| 0.1 M HCl @ 60°C | 12 | 85.2 | 11.5 (at RRT 0.85) | Clear, colorless solution |
| 0.1 M NaOH @ 60°C | 12 | 78.9 | 15.1 (at RRT 0.72) | Slight yellow tint |
| 3% H₂O₂ @ 25°C | 24 | 91.5 | 5.8 (at RRT 1.15) | Clear, colorless solution |
| Heat @ 70°C | 24 | 97.3 | 1.2 (at RRT 0.85) | Clear, colorless solution |
| ICH Photostability | - | 98.1 | 0.9 (at RRT 0.91) | Clear, colorless solution |
RRT = Relative Retention Time
Visualizations
Caption: Workflow for preparation and stability assessment of this compound.
Caption: Troubleshooting flowchart for this compound solution precipitation.
Caption: Potential degradation pathways for this compound.
References
- 1. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 5. abmole.com [abmole.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. This compound | 307986-98-7 | Glucagon Receptor | MOLNOVA [molnova.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmainfo.in [pharmainfo.in]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing NNC-0640 precipitation in media
Welcome to the technical support center for NNC-0640. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in experimental media and to offer insights into its biological context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a negative allosteric modulator (NAM) of the glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R)[1]. It binds to a site on the external surface of the transmembrane domain of these receptors[1][2]. Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 573.67 g/mol | [1] |
| Formula | C₂₉H₃₁N₇O₄S | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C | [1] |
Q2: I am observing precipitation when I add my this compound stock solution to my cell culture media. What are the common causes?
A2: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. The primary causes include:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your media may be higher than its solubility limit in that specific medium.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous media can cause the compound to crash out of solution as the solvent environment changes drastically.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and the pH of the media can influence the solubility of this compound.
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in your culture can be toxic to cells and can also contribute to precipitation issues upon long-term incubation.
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, it is crucial to optimize your protocol for preparing the final working solution. Key recommendations include:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Control Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture, and ensure it is consistent across all experimental conditions, including vehicle controls.
-
Proper Mixing: Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Determine Maximum Soluble Concentration: Before starting your main experiments, it is advisable to perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions (e.g., incubation time, presence of serum).
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or precipitate after adding this compound to your cell culture medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue: Precipitation After Incubation
If the media containing this compound appears clear initially but shows precipitation after several hours or days in the incubator, consider the following.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time at 37°C in aqueous media, and the degradation products may be less soluble. | Prepare fresh media with this compound immediately before each experiment or media change. |
| Interaction with Cellular Metabolites | Changes in media pH due to cell metabolism can affect the solubility of this compound. | Monitor the pH of your culture medium. If it becomes acidic, you may need to change the media more frequently. |
| Saturation in the Presence of Serum | The presence of serum proteins can sometimes affect the long-term stability of a compound in solution. | If your experiment allows, test different serum concentrations to see if this impacts precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for cell culture experiments to minimize the risk of precipitation.
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture media without precipitation.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and below 0.5% for all dilutions.
-
Visually inspect each dilution immediately for any signs of precipitation. Use a microscope to look for crystalline structures if necessary.
-
Incubate the dilutions at 37°C in a CO₂ incubator for a period that reflects your typical experiment duration (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect the solutions again for any delayed precipitation.
-
The highest concentration that remains clear after incubation is the maximum soluble concentration for your experimental conditions.
Signaling Pathways
This compound is a negative allosteric modulator of the glucagon receptor (GCGR) and the GLP-1 receptor (GLP-1R). These receptors are key players in glucose homeostasis.
Glucagon Receptor (GCGR) Signaling
Glucagon binding to GCGR on hepatocytes activates G proteins, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA)[3][4]. PKA then phosphorylates key enzymes involved in glucose metabolism, promoting glycogenolysis and gluconeogenesis, which results in an increase in blood glucose levels[3]. As a negative allosteric modulator, this compound binds to the GCGR and inhibits this signaling cascade.
Caption: Simplified Glucagon Receptor signaling pathway and the inhibitory action of this compound.
Glucagon-Like Peptide-1 Receptor (GLP-1R) Signaling
GLP-1 binding to its receptor (GLP-1R), primarily on pancreatic β-cells, also activates a Gs protein-coupled pathway, leading to increased cAMP and PKA activation[5]. This cascade potentiates glucose-stimulated insulin (B600854) secretion[6]. This compound acts as a negative allosteric modulator, inhibiting this process.
Caption: Simplified GLP-1 Receptor signaling pathway and the inhibitory action of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - GLP-1 receptor signaling increases PCSK1 and β cell features in human α cells [insight.jci.org]
Technical Support Center: Controlling for NNC-0640 Vehicle Effects (DMSO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively controlling the vehicle effects of Dimethyl Sulfoxide (B87167) (DMSO) when working with NNC-0640, a negative allosteric modulator of the human glucagon (B607659) receptor (GCGR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a vehicle?
This compound is a potent and selective negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1][2] It is a valuable tool for studying the physiological roles of glucagon and for the development of therapeutics for type 2 diabetes.[1] this compound is also known to act as a negative allosteric modulator of the glucagon-like peptide-1 (GLP-1) receptor.[2][3] Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it the vehicle of choice for preparing stock solutions of this compound for in vitro and in vivo experiments.[4] this compound is reported to be soluble in DMSO up to 100 mM.[5]
Q2: What are the known biological effects of DMSO that could interfere with my this compound experiments?
DMSO is not biologically inert and can exert a range of effects that may confound experimental results, particularly in sensitive assays involving GPCR signaling.[4][6] These effects are often concentration-dependent and can include:
-
Alterations in Cell Viability and Proliferation: High concentrations of DMSO can be cytotoxic, while lower concentrations can sometimes stimulate cell growth.[4]
-
Modulation of Signaling Pathways: DMSO can influence various signaling pathways, including those involving cAMP and protein kinase A (PKA), which are central to GCGR signaling.[7][8][9] Some studies have shown that DMSO can increase intracellular cAMP levels.[10]
-
Changes in Gene Expression: DMSO has been shown to alter gene expression, which could lead to unforeseen changes in cellular responses to this compound.
-
Induction of Cell Differentiation: In certain cell types, DMSO can induce differentiation, which may alter the expression or function of the GCGR.
-
Assay Interference: DMSO can directly interfere with certain assay technologies, such as some fluorescence-based and scintillation proximity assays.[2][11][12]
Q3: What is a vehicle control and why is it essential for this compound experiments?
A vehicle control group is a critical component of experimental design. In this group, the cells or animals receive the same concentration of DMSO as the experimental group, but without this compound. This allows researchers to distinguish the specific effects of this compound from any non-specific effects caused by the DMSO vehicle itself.[13] Given the known biological activities of DMSO, a vehicle control is mandatory for interpreting your data accurately.
Q4: What is the recommended final concentration of DMSO for in vitro and in vivo experiments with this compound?
The optimal final DMSO concentration is experiment- and cell-type-dependent. However, general guidelines suggest:
-
In Vitro (Cell-Based Assays): Aim for the lowest possible concentration, ideally ≤ 0.1% (v/v) . Many robust cell lines like HEK293 and CHO, commonly used for GPCR assays, can tolerate up to 0.5% DMSO for short-term experiments.[6] However, it is crucial to determine the specific tolerance of your cell line.
-
In Vivo (Animal Studies): The final DMSO concentration should be minimized to avoid toxicity. A common practice is to keep the final DMSO concentration below 10% (v/v) when diluted in a sterile aqueous vehicle like saline or PBS for injection.[14] For sensitive studies, a final concentration of <1% is recommended.[14]
Troubleshooting Guides
Issue 1: Similar or unexpected results between this compound treated and vehicle control groups in a cAMP assay.
-
Possible Cause 1: DMSO concentration is too high and is affecting the cAMP pathway.
-
Troubleshooting Step: Perform a DMSO dose-response curve on your specific cell line to determine the highest concentration that does not significantly alter basal or forskolin-stimulated cAMP levels. A common method is to use a HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay.[15]
-
-
Possible Cause 2: DMSO is interfering with the assay components.
-
Troubleshooting Step: If using a fluorescence-based assay, check for autofluorescence of this compound and DMSO at the wavelengths used. For TR-FRET assays, be aware that DMSO can sometimes cause signal inhibition.[11][12] Consider using an alternative assay format if significant interference is observed.
-
-
Possible Cause 3: The effect of this compound is being masked by a strong DMSO effect.
-
Troubleshooting Step: Lower the final DMSO concentration by preparing a more concentrated stock of this compound. This will allow you to add a smaller volume to your assay.
-
Issue 2: High levels of cell death observed in both this compound and vehicle control wells.
-
Possible Cause: The final DMSO concentration is cytotoxic to your cells.
-
Troubleshooting Step: Determine the maximum tolerated DMSO concentration for your specific cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). It is crucial to perform this for the intended duration of your experiment.
-
Issue 3: Poor reproducibility of this compound effects between experiments.
-
Possible Cause 1: Inconsistent final DMSO concentrations.
-
Troubleshooting Step: Ensure accurate and consistent pipetting when preparing serial dilutions of this compound from a DMSO stock. It is best to make initial serial dilutions in 100% DMSO and then perform the final dilution into the aqueous assay buffer.
-
-
Possible Cause 2: Degradation of this compound in DMSO stock.
-
Troubleshooting Step: Prepare fresh this compound stock solutions in high-quality, anhydrous DMSO. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Water absorption by DMSO.
-
Troubleshooting Step: DMSO is hygroscopic. Use fresh, anhydrous DMSO and keep stock solutions tightly sealed to prevent water absorption, which can affect the solubility and stability of this compound.
-
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Cell Lines Commonly Used in GPCR Research.
| Cell Line | Recommended Max. DMSO Concentration (v/v) | Notes |
| HEK293 | 0.1% - 0.5% | A brief (5-minute) exposure to 10% DMSO has been used to enhance transfection efficiency without significant cytotoxicity.[16] |
| CHO | 0.1% - 0.5% | Generally tolerant, but a dose-response is still recommended.[17] |
| Primary Neurons | ≤ 0.1% | Highly sensitive to solvent effects. |
| Apical Papilla Cells | 0.1% - 0.5% (up to 7 days) | 1% showed cytotoxicity at 72 hours.[18] |
Table 2: Summary of DMSO Effects on Cell Viability.
| DMSO Concentration (v/v) | General Effect on Cell Viability |
| < 0.1% | Generally considered safe for most cell lines with minimal effects on viability. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for short-term exposure (up to 72 hours).[6] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation observed in some cell lines.[6] |
| > 1.0% | Significant cytotoxicity and apoptosis are common.[6] |
| 5% | Cytotoxic to human apical papilla cells at all time points.[18] |
| 10% | Cytotoxic to human apical papilla cells from 48 hours onwards.[18] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration in a Cell-Based Assay
-
Cell Seeding: Plate your cells (e.g., HEK293-hGCGR) in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 0.01% to 2% (v/v). Include a "medium only" control (0% DMSO).
-
Treatment: Replace the medium in the wells with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or a fluorescence-based assay).
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The maximum tolerated DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
Protocol 2: In Vitro cAMP Assay for this compound Activity
-
Cell Culture: Culture HEK293 cells stably expressing the human GCGR in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 384-well plate and allow them to reach near confluence.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in 100% DMSO.
-
Prepare a "vehicle control" of 100% DMSO.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 2 mM IBMX) to the cells.
-
Add the diluted this compound or DMSO vehicle control to the wells. Ensure the final DMSO concentration is below the predetermined tolerated level (e.g., 0.1%).
-
Incubate for 30 minutes at room temperature.
-
Stimulate the cells with a submaximal concentration (e.g., EC80) of glucagon.
-
Incubate for another 30 minutes at room temperature.
-
-
cAMP Measurement: Measure intracellular cAMP levels using a suitable assay kit, such as a HTRF-based kit, according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the glucagon-induced cAMP response against the this compound concentration.
Protocol 3: Preparing this compound for In Vivo Administration
-
Initial Solubilization: Dissolve the required amount of this compound in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[14]
-
Vehicle Preparation: Prepare a sterile aqueous vehicle, such as 0.9% saline or PBS.
-
Final Formulation: On the day of injection, slowly add the this compound/DMSO stock solution to the aqueous vehicle while vortexing to ensure a homogenous solution. The final DMSO concentration should be kept as low as possible, ideally below 10%.[14]
-
Vehicle Control: Prepare a vehicle control by mixing the same volumes of DMSO and the aqueous vehicle without this compound.
-
Administration: Administer the this compound formulation and the vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
Mandatory Visualization
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Naringenin Solution for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Enhancing transient protein expression in HEK-293 cells by briefly exposing the culture to DMSO: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NNC-0640 Cytotoxicity Assessment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of NNC-0640 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide 1 (GLP-1) receptor.[1] As a NAM, it binds to a site on the receptor distinct from the endogenous ligand binding site and reduces the receptor's response to the agonist. It has an IC50 of 69.2 nM for the human GCGR, indicating its potency in modulating this receptor.[2]
Q2: Is there evidence that this compound is cytotoxic to cell lines?
Q3: Which cell lines are appropriate for testing the cytotoxicity of this compound?
The choice of cell line will depend on the research question. Given that this compound targets GCGR and GLP-1R, cell lines expressing these receptors would be most relevant. These are often liver, pancreatic, and neuronal cell lines. It is crucial to confirm receptor expression in your chosen cell line before initiating cytotoxicity studies.
Q4: What are the common methods to assess this compound cytotoxicity?
Standard cytotoxicity and cell viability assays such as the MTT, LDH, and apoptosis assays (e.g., caspase activation, Annexin V staining) are suitable for assessing the effects of this compound.
Data Presentation
As specific cytotoxic IC50 values for this compound are not widely published, the following table presents hypothetical data for illustrative purposes. This table demonstrates how to structure and present such data when it becomes available.
| Cell Line | Receptor Expression | Assay | Incubation Time (hours) | IC50 (µM) - Hypothetical |
| HepG2 (Human Liver Cancer) | GCGR+, GLP-1R+ | MTT | 48 | 50 |
| Huh7 (Human Liver Cancer) | GCGR+, GLP-1R+ | LDH | 48 | 75 |
| MIN6 (Mouse Pancreatic Beta-Cell) | GLP-1R+ | Caspase-3/7 Assay | 24 | 100 |
| SH-SY5Y (Human Neuroblastoma) | GLP-1R+ | Annexin V Assay | 24 | 120 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cell lines
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis agent).
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low signal or low absorbance readings | Too few cells, insufficient incubation time with the compound or assay reagent, reagent degradation. | Optimize cell seeding density. Increase the incubation time. Prepare fresh reagents and store them properly. |
| High background signal in control wells | Contamination of the culture, unhealthy cells, or interference from media components (e.g., phenol (B47542) red, serum). | Regularly check cultures for contamination. Use healthy, log-phase cells. Consider using phenol red-free medium or serum-free medium during the assay incubation period. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell health, or experimental timing. | Use cells within a consistent passage number range. Ensure cells are healthy and not over-confluent. Standardize all incubation times. |
Signaling Pathways and Visualizations
This compound's potential cytotoxic effects are likely mediated through its modulation of the GCGR and GLP-1R signaling pathways. While the precise cytotoxic signaling cascade initiated by this compound is not yet fully elucidated, the following diagrams illustrate the known downstream pathways of these receptors that could be involved in apoptosis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Glucagon-like peptide-1 receptor signaling modulates beta cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the GLP-1 receptor signaling pathway leads to proliferation and neuroprotection in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon signaling via supraphysiologic GCGR can reduce cell viability without stimulating gluconeogenic gene expression in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon signaling via supraphysiologic GCGR can reduce cell viability without stimulating gluconeogenic gene expression in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in NNC-0640 binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize NNC-0640 binding assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR), a Class B G protein-coupled receptor (GPCR) crucial for glucose homeostasis.[1][2] It binds to a site on the external surface of the transmembrane domain, distinct from the glucagon binding site.[2] this compound is also known to be a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor.[2]
Q2: What are the common assay formats for studying this compound binding?
A2: The most common assay formats for studying the binding of small molecules like this compound to GPCRs are radioligand binding assays and Scintillation Proximity Assays (SPA). These assays are suitable for determining binding affinity (Kᵢ) and for high-throughput screening.
Q3: What is a good signal-to-noise ratio for an this compound binding assay?
A3: A signal-to-noise ratio of at least 10-fold is generally considered robust for glucagon receptor binding assays.[3][4] The signal-to-noise ratio is calculated as the ratio of total binding to non-specific binding, or more commonly, specific binding to non-specific binding.
Q4: How does this compound, as a negative allosteric modulator, affect the binding of the natural ligand (glucagon)?
A4: As a negative allosteric modulator, this compound binds to a different site on the glucagon receptor than glucagon itself. This binding event induces a conformational change in the receptor that can decrease the affinity and/or efficacy of glucagon. In a competitive binding assay with a radiolabeled glucagon analogue, this compound would be expected to reduce the binding of the radioligand.
Troubleshooting Guides
A low signal-to-noise ratio is a common issue in this compound binding assays, which can stem from either high non-specific binding or low specific binding. The following guides provide a structured approach to identifying and resolving these issues.
Problem 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific signal from this compound binding to the glucagon receptor, leading to a poor signal-to-noise ratio.
Troubleshooting Workflow for High Non-Specific Binding
Caption: Troubleshooting workflow for addressing high non-specific binding.
Quantitative Data Comparison: High vs. Optimized Non-Specific Binding
| Parameter | High NSB Example | Optimized NSB Example |
| Total Binding (CPM) | 15,000 | 12,000 |
| Non-Specific Binding (CPM) | 8,000 | 1,200 |
| Specific Binding (CPM) | 7,000 | 10,800 |
| Signal-to-Noise Ratio | 0.875 | 9.0 |
Problem 2: Low Specific Binding Signal
A weak specific binding signal can also result in a poor signal-to-noise ratio, making it difficult to accurately determine the binding parameters of this compound.
Troubleshooting Workflow for Low Specific Binding
Caption: Troubleshooting workflow for addressing low specific binding signal.
Quantitative Data Comparison: Low vs. Optimized Specific Binding
| Parameter | Low Specific Binding Example | Optimized Specific Binding Example |
| Total Binding (CPM) | 2,500 | 12,000 |
| Non-Specific Binding (CPM) | 1,000 | 1,200 |
| Specific Binding (CPM) | 1,500 | 10,800 |
| Signal-to-Noise Ratio | 1.5 | 9.0 |
Experimental Protocols
Below are detailed methodologies for two common types of binding assays used for this compound.
Protocol 1: Radioligand Filtration Binding Assay for GCGR
This protocol is adapted from methods used for studying ligand binding to recombinant human glucagon receptors.[3][4]
Materials:
-
Membrane Preparation: Crude membrane preparations from a stable recombinant cell line expressing the human glucagon receptor (e.g., Chem-1 cells).[3][4]
-
Radioligand: [¹²⁵I]-glucagon or a tritiated this compound analog.
-
Unlabeled Ligand: this compound and/or glucagon for determining non-specific binding and for competition assays.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.[5]
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.[3][4]
-
Filtration Plate: 96-well GF/C filter plate pre-coated with 0.33% polyethyleneimine (PEI).[3][4]
-
Scintillation Cocktail
-
96-well non-binding plate
Procedure:
-
Membrane and Reagent Preparation:
-
Thaw the frozen membrane preparation on ice.
-
Resuspend the membranes in binding buffer to a final concentration of 5-10 µg of protein per well.[3]
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
Prepare the radioligand solution in binding buffer at a concentration of approximately 1 nM for [¹²⁵I]-glucagon.[3]
-
-
Assay Setup (in a 96-well non-binding plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Non-Specific Binding: Add 50 µL of a high concentration of unlabeled glucagon (e.g., 500-fold excess), 50 µL of radioligand, and 100 µL of the membrane preparation.[3]
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Filtration and Washing:
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate the IC₅₀ value from the competition binding data and then determine the Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Scintillation Proximity Assay (SPA) for GCGR
This protocol is a representative SPA method based on general principles for GPCRs.
Materials:
-
Membrane Preparation: Biotinylated membrane preparation from cells expressing the human glucagon receptor.
-
Radioligand: Tritiated ([³H]) this compound or a suitable tritiated glucagon analog.
-
Unlabeled Ligand: this compound.
-
SPA Beads: Streptavidin-coated SPA beads.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 200 mM NaCl, 0.04% (w/v) BSA.[6]
-
96-well clear bottom white plate
Procedure:
-
Bead-Membrane Coupling:
-
In a microcentrifuge tube, mix the biotinylated membrane preparation with an optimized amount of streptavidin-coated SPA beads in the assay buffer.
-
Incubate for 30-60 minutes at room temperature to allow for coupling.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand, and 100 µL of the bead-membrane complex.
-
Non-Specific Binding: Add 50 µL of a high concentration of unlabeled this compound, 50 µL of the radioligand, and 100 µL of the bead-membrane complex.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of the radioligand, and 100 µL of the bead-membrane complex.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-3 hours with gentle agitation.
-
-
Detection:
-
Centrifuge the plate briefly to settle the beads.
-
Measure the light emission using a microplate scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate the IC₅₀ and Kᵢ values as described for the filtration assay.
Signaling Pathway
Glucagon Receptor Signaling Pathway
References
- 1. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NNC 0640 | Glucagon-Like Peptide 1 Receptor Modulators: R&D Systems [rndsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ChemiScreen Recombinant Human Glucagon Receptor Membrane Preparation Human glucagon / GCG GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing NNC-0640 solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NNC-0640. Our goal is to help you address solubility issues and ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a negative allosteric modulator (NAM) of the glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1] It binds to a site on the receptor distinct from the endogenous ligand binding site, thereby inhibiting receptor activation. In research, it is primarily used to study the pharmacology of GCGR and GLP-1R, investigate their roles in signaling pathways, and as a tool in structural biology studies to stabilize the receptors in an inactive conformation.[2]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with poor aqueous solubility. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO), with reported maximal concentrations of up to 100 mM. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) is not recommended and will likely result in precipitation.
Q3: What is the recommended starting point for preparing this compound for an experiment?
The standard and recommended starting point is to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10-50 mM is a common starting point for a stock solution. This DMSO stock can then be serially diluted into your final experimental buffer.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your experimental medium should be kept as low as possible, ideally below 1%. Many cell lines can tolerate up to 0.5% DMSO without significant effects, but it is crucial to determine the tolerance of your specific cell line with a vehicle control experiment.
This compound Properties and Solubility Data
| Property | Value | Source |
| Molecular Weight | 573.67 g/mol | |
| Formula | C₂₉H₃₁N₇O₄S | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | |
| Solubility | ||
| DMSO | Up to 100 mM | |
| Aqueous Buffers | Poorly soluble |
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to address common solubility challenges encountered when preparing this compound for experimental use.
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Issue: My this compound precipitates when I add it to my aqueous experimental buffer.
Step 1: Ensure Proper Stock Solution Preparation
-
Action: Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO. A stock concentration of 10-50 mM is recommended.
-
Rationale: this compound is highly soluble in DMSO. Starting with a high-concentration stock allows for minimal volumes to be added to your aqueous buffer, keeping the final DMSO concentration low.
Step 2: Optimize the Dilution Technique
-
Action: When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer. Avoid adding the DMSO stock directly to a small volume of buffer.
-
Rationale: Rapid and thorough mixing helps to disperse the hydrophobic compound quickly, preventing localized high concentrations that can lead to immediate precipitation.
Step 3: Perform Serial Dilutions
-
Action: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM stock to 1 mM in your buffer, and then further dilute the 1 mM solution to your final desired concentration.
-
Rationale: A stepwise reduction in concentration can sometimes prevent the compound from crashing out of solution.
Step 4: Modify Your Experimental Buffer
If precipitation persists, consider modifying your experimental buffer. Based on published literature where this compound was successfully used, a buffer containing glycerol (B35011) may improve solubility.[2]
-
Action: Prepare a buffer containing:
-
10 mM HEPES, pH 7.5
-
20 mM KCl
-
10 mM MgCl₂
-
13% glycerol
-
-
Rationale: Glycerol is a co-solvent that can increase the solubility of hydrophobic compounds in aqueous solutions.
Step 5: Advanced Troubleshooting: Use of Solubilizing Agents
If the above steps are insufficient, consider the use of other solubilizing agents. Note: These agents may interfere with your assay and should be tested in appropriate controls.
-
Pluronic F-127 or other non-ionic surfactants: These can form micelles that encapsulate hydrophobic compounds.
-
Bovine Serum Albumin (BSA): BSA can bind to hydrophobic molecules and increase their apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.
Experimental Protocol: Preparation of a 200 µM this compound Working Solution
This protocol is adapted from a published study that successfully used this compound in a biochemical assay.[2]
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Experimental Buffer (10 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 13% glycerol)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Weigh out an appropriate amount of this compound solid.
-
Dissolve the solid in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the solid is completely dissolved by vortexing. Store this stock solution at -20°C.
-
-
Prepare the 200 µM Working Solution:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
In a new microcentrifuge tube, add the required volume of the Experimental Buffer.
-
Calculate the volume of the 10 mM stock solution needed for a final concentration of 200 µM (a 1:50 dilution).
-
While vigorously vortexing the Experimental Buffer, add the calculated volume of the 10 mM this compound stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
The final DMSO concentration in this working solution will be 2%.
-
Caption: A step-by-step workflow for preparing a this compound working solution.
Signaling Pathway Context: this compound at the Glucagon Receptor
This compound acts as a negative allosteric modulator of the glucagon receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates its mechanism of action.
Caption: Mechanism of this compound action on the glucagon receptor signaling pathway.
References
Technical Support Center: Optimizing NNC-0640 Incubation Time in Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for NNC-0640 in functional assays. This compound is a negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide 1 (GLP-1) receptor, making the precise timing of its application critical for accurate and reproducible experimental outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that acts as a negative allosteric modulator (NAM) of the human glucagon receptor (GCGR) and the glucagon-like peptide 1 (GLP-1) receptor.[2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (orthosteric site), this compound binds to a distinct site on the receptor, known as an allosteric site.[3][4] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the natural agonist, such as glucagon or GLP-1.[4]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: Optimizing the incubation time is critical to ensure that this compound has reached equilibrium with its binding site on the receptor before the assay is initiated by the addition of an agonist. Insufficient incubation can lead to an underestimation of the compound's potency (a rightward shift in the IC50 value), while excessively long incubation times may lead to off-target effects or cytotoxicity. As a lipophilic molecule, this compound may require a longer time to partition into the cell membrane and bind to its target.
Q3: What is the typical starting point for this compound incubation time in a functional assay?
A3: Based on available literature, a pre-incubation time of 30 to 60 minutes is a common starting point for this compound and other allosteric modulators in functional assays such as cAMP accumulation assays. One study specifically mentions a 40-minute incubation with allosteric modulators, including this compound, in a cAMP assay.[2] However, this should be empirically determined for your specific cell type and assay conditions.
Q4: How does the required incubation time differ between various functional assays?
A4: The optimal incubation time can vary depending on the assay format and the signaling pathway being investigated.
-
cAMP Assays: These assays measure the accumulation of a second messenger. A pre-incubation of 30-60 minutes is often sufficient.
-
Calcium Flux Assays: These assays measure rapid changes in intracellular calcium. A shorter pre-incubation of 15-30 minutes may be adequate to ensure the compound is present at the time of agonist stimulation.
-
GTPγS Binding Assays: This assay measures G-protein activation and is typically performed with cell membranes. An incubation of 60-90 minutes for the binding of [³⁵S]GTPγS is common, with the NAM being added prior to or concurrently with the agonist and radioligand.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered when working with this compound in functional assays, with a focus on incubation time.
| Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values for this compound | Insufficient pre-incubation time, leading to incomplete equilibrium. | Perform a time-course experiment to determine the optimal pre-incubation time (e.g., test 15, 30, 60, 90, and 120 minutes). |
| Cell health issues or inconsistent cell density. | Ensure cells are healthy and seeded at a consistent density. Use cells with a low passage number. | |
| Lower than expected potency (high IC50 value) | This compound has not reached its binding site at the time of agonist addition. | Increase the pre-incubation time with this compound before adding the agonist. |
| The concentration of the agonist is too high. | Use an agonist concentration at or near its EC80 to ensure a robust signal that can be effectively inhibited. | |
| No inhibitory effect of this compound observed | Incorrect concentration of this compound used. | Verify the concentration and solubility of your this compound stock solution. Test a wider range of concentrations. |
| The chosen cell line does not express the target receptor (GCGR or GLP-1R). | Confirm receptor expression using techniques like qPCR, Western blot, or radioligand binding. | |
| Assay window is too small | Suboptimal agonist stimulation time. | Optimize the agonist stimulation time by performing a time-course experiment after the this compound pre-incubation. |
| High basal signal. | Reduce cell density or serum concentration in the assay medium. |
Experimental Protocols
Protocol 1: Optimizing this compound Pre-incubation Time in a cAMP Assay
This protocol is designed to determine the optimal pre-incubation time for this compound to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing the target receptor (e.g., HEK293-GCGR)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
Agonist (e.g., glucagon)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at 4x the final desired concentrations.
-
This compound Pre-incubation Time-Course:
-
For each pre-incubation time point (e.g., 15, 30, 60, 90, 120 minutes), add 5 µL of the 4x this compound dilutions to the respective wells.
-
Incubate the plate at 37°C for the designated time.
-
-
Agonist Stimulation:
-
Prepare the agonist at a 4x concentration corresponding to its EC80 value in assay buffer.
-
At the end of each this compound pre-incubation period, add 5 µL of the 4x agonist solution to the wells.
-
Incubate for a predetermined optimal stimulation time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of this compound for each pre-incubation time.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each time point.
-
The optimal pre-incubation time is the shortest time that results in a stable and potent IC50 value.
-
Data Presentation: Example of Incubation Time Optimization for this compound
| Pre-incubation Time (minutes) | This compound IC50 (nM) |
| 15 | 150.3 |
| 30 | 85.1 |
| 60 | 68.5 |
| 90 | 70.2 |
| 120 | 69.7 |
Note: This is example data to illustrate the expected trend. Actual results may vary.
Visualizations
Caption: Signaling pathway of the Glucagon Receptor (GCGR) and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound pre-incubation time.
References
- 1. Chemical, Target, and Bioactive Properties of Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of a negative allosteric modulator and competitive antagonist can occur simultaneously at the ionotropic glutamate receptor GluA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize non-specific binding of NNC-0640
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of NNC-0640 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide 1 (GLP-1) receptor.[1] It binds to a site on the external surface of the transmembrane domain of these receptors.[1] Its molecular weight is 573.67 g/mol , and it is soluble in DMSO up to 100 mM.[1]
Q2: In which types of assays is this compound typically used?
This compound is primarily used in in vitro assays to study the function of GCGR and GLP-1R. Common applications include:
-
Cell-Based Functional Assays: Measuring the inhibition of agonist-induced cyclic AMP (cAMP) accumulation.[2][3]
-
Radioligand Binding Assays: To determine its binding affinity and characterize its allosteric interaction with the receptor.
-
Biophysical Assays: Such as Surface Plasmon Resonance (SPR) to investigate the kinetics of its binding to purified receptors.[4][5]
Q3: What are the common causes of non-specific binding in assays involving small molecules like this compound?
Non-specific binding of small molecules can arise from several factors:
-
Hydrophobic Interactions: The molecule may adhere to plasticware, such as microplates and pipette tips.
-
Electrostatic Interactions: Charged regions of the molecule can interact with charged surfaces on proteins or assay plates.[6]
-
Binding to Serum Proteins: If the assay medium contains serum, this compound may bind to abundant proteins like albumin, reducing its effective concentration.
-
High Compound Concentration: Using excessively high concentrations of this compound can lead to increased non-specific binding.
-
Inadequate Blocking: Insufficient blocking of non-specific sites on the assay plate or cell membrane.
Q4: How can the solvent, DMSO, affect my experiment?
While this compound is soluble in DMSO, the final concentration of DMSO in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[7][8] High concentrations of DMSO can:
-
Cause cell toxicity and affect cell morphology.
-
Denature or alter the conformation of the target receptor, potentially affecting binding.[7][8]
-
Influence the binding affinity of the compound.[9]
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based cAMP Assays
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| This compound is binding to the cell culture plate. | Pre-treat the wells with a blocking agent such as 0.1-1% Bovine Serum Albumin (BSA). Consider using low-binding microplates. |
| Non-specific binding to cell surface proteins. | Include a blocking agent like BSA (0.1-1%) in your assay buffer.[6] Optimize the concentration of BSA to maximize the signal-to-noise ratio. |
| High concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration range for specific inhibition. |
| Inadequate washing steps. | Increase the number and/or duration of wash steps to more effectively remove unbound this compound. |
| Sub-optimal assay buffer composition. | Optimize the pH and ionic strength of your assay buffer. Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions.[6] |
Issue 2: Inconsistent Results in Radioligand Binding Assays
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High non-specific binding of the radioligand and/or this compound. | Incorporate a blocking agent like BSA (0.1-1%) in the binding buffer.[10] To define non-specific binding, use a high concentration of a known, unlabeled competitor. |
| Binding to filter membranes (in filtration assays). | Pre-soak the filter mats in a solution of a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand. |
| Insufficient removal of unbound ligands. | Optimize the wash steps by increasing the number of washes or using a larger volume of ice-cold wash buffer.[10] |
| Ligand depletion. | Ensure that the total amount of radioligand bound is less than 10% of the total radioligand added to avoid depleting the free concentration.[11] |
Issue 3: Poor Data Quality in Surface Plasmon Resonance (SPR) Assays
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Non-specific binding of this compound to the sensor chip surface. | Use a reference flow cell that is treated with the same immobilization chemistry but without the target receptor to subtract non-specific binding. Include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.005-0.05%) in the running buffer to minimize hydrophobic interactions.[12] |
| This compound aggregation. | Ensure complete solubilization of this compound in the running buffer. The final DMSO concentration should be as low as possible while maintaining solubility. |
| Mass transport limitation. | Use a higher flow rate during the injection of this compound to ensure that the binding rate is not limited by the rate of diffusion to the sensor surface. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay with this compound
This protocol is designed for a 384-well plate format using a HEK293 or CHO-K1 cell line stably expressing the target GPCR (GCGR or GLP-1R).[13][14][15][16]
Materials:
-
HEK293 or CHO-K1 cells expressing GCGR or GLP-1R
-
Assay Buffer: HBSS or PBS supplemented with 0.1% BSA and 20 mM HEPES, pH 7.4
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)
-
Agonist (e.g., Glucagon for GCGR, GLP-1 for GLP-1R)
-
This compound stock solution (10 mM in DMSO)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or similar)
-
White, low-volume 384-well plates
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in Assay Buffer to the desired density (optimize for your cell line and detection system).
-
-
Assay Setup:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is ≤ 0.5%.
-
Add 5 µL of the this compound dilutions (or buffer for control wells) to the plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare the agonist solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80).
-
Add 5 µL of the agonist solution to the wells. For control wells (basal cAMP level), add 5 µL of Assay Buffer.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each concentration of this compound.
-
Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Radioligand Competition Binding Assay with this compound
This protocol is for a 96-well plate format using cell membranes prepared from cells overexpressing the target GPCR.
Materials:
-
Cell membranes expressing GCGR or GLP-1R
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radioligand (e.g., [125I]-Glucagon or [125I]-GLP-1)
-
This compound stock solution (10 mM in DMSO)
-
Unlabeled competitor (e.g., high concentration of cold Glucagon or GLP-1)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Radioligand + Binding Buffer
-
Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of unlabeled competitor
-
Competition: Cell membranes + Radioligand + Serial dilutions of this compound
-
-
-
Incubation:
-
Add cell membranes (e.g., 10-20 µg of protein per well) to all wells.
-
Add the radioligand at a fixed concentration (typically at or near its Kd).
-
Add the this compound dilutions or appropriate buffer/competitor.
-
Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for this compound assays.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. amsbio.com [amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. GLP1R Stable Cell Line for GPCR Screening | eENZYME LLC [eenzyme.com]
- 16. accegen.com [accegen.com]
NNC-0640 assay variability and reproducibility issues
Technical Support Center: NNC-0640 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address common challenges related to assay variability and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR), a Class B G protein-coupled receptor (GPCR).[1][2][3] It binds to a site on the external surface of the receptor's transmembrane domain (TMD), topographically distinct from the binding site of the endogenous ligand, glucagon.[2][4][5] This allosteric binding stabilizes the receptor in an inactive conformation, preventing the conformational changes required for G-protein coupling and downstream signaling, thereby inhibiting glucagon-mediated effects.[2][6] this compound has also been shown to act as a NAM for the glucagon-like peptide 1 (GLP-1) receptor.[5][7]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research related to metabolic disorders, particularly type 2 diabetes, due to its role in modulating the glucagon signaling pathway.[1][3] Additionally, its ability to stabilize the GCGR structure makes it a valuable tool in structural biology studies, such as X-ray crystallography, to better understand receptor conformation and ligand binding.[8][9]
Q3: What are the known binding characteristics of this compound?
A3: this compound is characterized as a potent modulator of the glucagon receptor. The key quantitative metrics reported in the literature are summarized below.
| Parameter | Value | Receptor | Notes |
| IC₅₀ | 69.2 nM | Human Glucagon Receptor (GCGR) | Concentration causing 50% inhibition of a biological response.[1] |
| pKᵢ | 7.4 | Glucagon Receptor (GCGR) | The negative logarithm of the inhibitory constant (Kᵢ).[5][7] |
Section 2: Troubleshooting Guides for this compound Binding Assays
Variability and reproducibility issues in binding assays involving this compound can often be traced to its physicochemical properties and the general complexities of GPCR assays. The following guides address common problems in a question-and-answer format.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding (NSB) with this compound is excessively high, resulting in a poor assay window. What are the likely causes and how can I reduce it?
A: High NSB can mask the specific binding signal and is a common issue, particularly with hydrophobic or lipophilic compounds.[10] It is crucial to ensure NSB is less than 50% of total binding.[10]
| Potential Cause | Recommended Solution(s) |
| Ligand Properties | This compound is a lipophilic compound, which can increase its tendency to bind to non-receptor surfaces like plastics and filter mats.[9] • Include a blocking agent like Bovine Serum Albumin (BSA, typically 0.1-1%) in the assay buffer to saturate non-specific sites.[10] • Consider adding a mild, non-ionic detergent (e.g., 0.01% Tween-20 or CHAPS) to the buffer to reduce hydrophobic interactions. |
| Radioligand Purity & Integrity | Impurities or degradation products in the radioligand stock can contribute significantly to NSB.[10] • Verify the purity of your radiolabeled this compound. • Aliquot the radioligand upon receipt and store it properly at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. |
| Filter Binding | The compound may be binding directly to the filter mats used in filtration assays. • Pre-soak filter mats in a solution containing a blocking agent, such as 0.3-0.5% polyethyleneimine (PEI), to reduce non-specific filter binding.[10] |
| Assay Conditions | Suboptimal incubation time or temperature can increase NSB. • Decrease incubation time or lower the temperature. However, you must first confirm through kinetic experiments that equilibrium for specific binding is still reached under the new conditions.[10] • Optimize washing steps by increasing the number of washes or the volume of ice-cold wash buffer.[10] |
Issue 2: Low or No Specific Binding Signal
Q: I am observing a very weak or non-existent specific binding signal. What are the potential reasons and troubleshooting steps?
A: A weak signal indicates that too little of the ligand is specifically binding to the target receptor. This can stem from issues with the reagents or the protocol itself.
| Potential Cause | Recommended Solution(s) |
| Receptor Integrity/Concentration | The receptor preparation may have low activity due to improper handling, storage, or degradation.[10] • Ensure membrane preparations are stored correctly at -80°C and thawed rapidly on ice just before use.[11] • Titrate the amount of membrane protein used in the assay (e.g., 10-50 µ g/well ) to find the optimal concentration that provides a robust signal.[10] • Perform a quality control check, such as a Western blot, to confirm the presence and integrity of the receptor in your preparation.[10] |
| Radioligand Concentration/Activity | The actual concentration or specific activity of the radioligand may be lower than expected. • Re-verify the concentration of your radioligand stock. Inaccurate dilutions are a common source of error.[10] • Ensure the specific activity of the radioligand is sufficiently high (ideally >20 Ci/mmol for tritiated ligands) to detect binding, especially for receptors with low expression.[10][12] |
| Assay Not at Equilibrium | The incubation time may be too short for the binding to reach equilibrium. • Perform an association kinetic experiment (time course) to determine the time required to reach a stable binding plateau.[10] |
| Buffer Composition | The pH, ionic strength, or absence of necessary co-factors in the buffer can negatively impact binding. • Verify the pH of your assay buffer (typically 7.4-7.5 for GPCRs).[4][11] • Some GPCRs require specific ions (e.g., Mg²⁺, Na⁺) for optimal conformation and ligand binding.[4][9] Check literature for specific requirements for GCGR. |
Issue 3: Poor Assay Reproducibility
Q: My results are inconsistent between plates (inter-assay variability) and within the same plate (intra-assay variability). What factors should I investigate?
A: Poor reproducibility points to systematic or random errors in the experimental setup.
| Potential Cause | Recommended Solution(s) |
| Pipetting and Dispensing | Inaccurate or inconsistent liquid handling is a major source of variability. • Calibrate your pipettes regularly. • Use reverse pipetting for viscous solutions like membrane suspensions. • Ensure thorough mixing of all reagents before dispensing. |
| Temperature and Incubation | Fluctuations in temperature across the plate or between experiments can alter binding kinetics.[13] • Use a temperature-controlled incubator or water bath. Avoid stacking plates. • Ensure incubation times are precisely controlled and consistent for all plates. |
| Membrane Preparation | Batch-to-batch variation in membrane preparations can lead to significant inter-assay variability. • Prepare a single, large batch of membranes, aliquot, and store at -80°C. Use this same batch for a complete set of related experiments. • Ensure the membrane suspension is homogenous before aliquoting into assay wells. Vortex gently between pipetting steps.[11] |
| Washing and Filtration Steps | Inconsistent washing can leave behind variable amounts of unbound radioligand. • Use an automated cell harvester for filtration to ensure uniform and rapid washing. • Keep the wash buffer ice-cold to minimize dissociation of the ligand-receptor complex during washing.[14] |
Section 3: Key Experimental Protocols
Protocol 1: Membrane Preparation from GCGR-Expressing Cells
This protocol is adapted from standard methods for preparing membranes for GPCR binding assays.[11]
-
Cell Harvesting : Culture HEK293 or CHO cells expressing human GCGR to ~90% confluency. Aspirate the media and wash the cell monolayer with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis : Scrape cells into ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4). Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifugation : Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting : Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing : Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the ultracentrifugation step to wash the membranes.
-
Final Preparation : Resuspend the final pellet in a smaller volume of Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Quantification & Storage : Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: [³H]-NNC-0640 Competition Radioligand Binding Assay
This protocol describes a method to determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled version of this compound.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand : Prepare a working solution of [³H]-NNC-0640 in Assay Buffer at a concentration equal to its K_d value (or a concentration that gives a robust signal).
-
Test Compound : Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
Non-Specific Binding (NSB) Control : Prepare a high concentration (10 µM) of unlabeled this compound or another suitable GCGR ligand.
-
-
Assay Setup (in a 96-well plate, in triplicate) :
-
Total Binding Wells : Add 50 µL Assay Buffer.
-
NSB Wells : Add 50 µL of 10 µM unlabeled this compound.
-
Competition Wells : Add 50 µL of the corresponding serial dilution of the test compound.
-
-
Reaction Initiation :
-
Add 100 µL of the GCGR membrane preparation (e.g., 20 µg protein) to all wells.
-
Add 50 µL of the [³H]-NNC-0640 working solution to all wells. The final reaction volume is 200 µL.
-
-
Incubation :
-
Seal the plate and incubate for a pre-determined time (e.g., 90 minutes) at room temperature on a plate shaker to allow the binding to reach equilibrium.
-
-
Termination and Filtration :
-
Rapidly terminate the reaction by filtering the contents of each well through a GF/B or GF/C glass fiber filter mat (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting :
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis :
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ of the test compound.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Section 4: Mandatory Visualizations
Diagram 1: this compound Mechanism of Action at the Glucagon Receptor
Caption: this compound allosterically inhibits GCGR signaling.
Diagram 2: Troubleshooting Logic Flow for Binding Assays
Caption: Decision tree for troubleshooting common this compound assay issues.
Diagram 3: Experimental Workflow for Competition Binding Assay
Caption: High-level workflow for a competition radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. rcsb.org [rcsb.org]
- 7. bio-techne.com [bio-techne.com]
- 8. Landmark studies on the glucagon subfamily of GPCRs: from small molecule modulators to a crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Best practices for storing and handling NNC-0640
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling NNC-0640, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a negative allosteric modulator (NAM) of the glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). As a NAM, it binds to a site on the receptor that is different from the endogenous ligand binding site (an allosteric site) and reduces the receptor's response to the agonist. Specifically, this compound inhibits the accumulation of cyclic AMP (cAMP) that is mediated by the activation of these receptors.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM. Its solubility in aqueous buffers is limited.
Q4: What are the key physicochemical properties of this compound?
A4: The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 573.67 g/mol | |
| Formula | C₂₉H₃₁N₇O₄S | |
| Purity | ≥98% | |
| pKi for Glucagon Receptor | 7.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 174.3 µL of DMSO to 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Protocol 2: Cell-Based cAMP Assay
This protocol provides a general framework for a cell-based assay to measure the inhibitory effect of this compound on glucagon- or GLP-1-induced cAMP production.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human glucagon receptor or GLP-1 receptor.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
Phosphate-buffered saline (PBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Glucagon or GLP-1 peptide.
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
384-well white assay plates.
Procedure:
-
Cell Seeding:
-
Culture the cells to 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 384-well white assay plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C and 5% CO₂ overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of glucagon or GLP-1 in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the agonist solution to the wells containing the this compound and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | This compound has low aqueous solubility. | - Increase the percentage of DMSO in the final solution (up to 0.5% for most cell-based assays).- Use a vehicle containing a surfactant like Tween-80 or a cyclodextrin (B1172386) for in vivo studies.- Prepare fresh dilutions from the DMSO stock solution immediately before use. |
| Inconsistent results in cell-based assays | - Cell passage number is too high.- Inconsistent cell seeding density.- Variability in incubation times. | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding by thoroughly resuspending cells before plating.- Use a multichannel pipette for consistent timing of compound and agonist addition. |
| No or low signal in cAMP assay | - Low receptor expression in the cell line.- Inactive agonist peptide.- Problem with the cAMP assay kit. | - Verify receptor expression using a positive control agonist.- Use a fresh, validated batch of glucagon or GLP-1.- Run the positive and negative controls provided with the cAMP assay kit to validate its performance. |
| High background signal in cAMP assay | - Basal activity of the receptor.- Contamination of reagents. | - Use a cell line with lower basal receptor activity if possible.- Ensure all buffers and reagents are sterile and free of contaminants. |
Signaling Pathways
Below are diagrams illustrating the signaling pathways of the glucagon and GLP-1 receptors and the inhibitory effect of this compound.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: GLP-1 signaling pathway and the inhibitory action of this compound.
Validation & Comparative
A Comparative Guide to GCGR Negative Allosteric Modulators: NNC-0640 vs. MK-0893
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent negative allosteric modulators (NAMs) of the glucagon (B607659) receptor (GCGR): NNC-0640 and MK-0893. Both compounds have been investigated for their potential in the treatment of type 2 diabetes by attenuating the effects of glucagon, a key hormone in glucose homeostasis. This document summarizes their pharmacological properties, presents available experimental data in a comparative format, and outlines the methodologies of key experiments.
Introduction to GCGR NAMs
The glucagon receptor, a Class B G-protein coupled receptor (GPCR), plays a crucial role in regulating blood glucose levels.[1][2] In individuals with type 2 diabetes, hyperglucagonemia is a common feature that contributes to hyperglycemia. Negative allosteric modulators of the GCGR offer a therapeutic strategy by binding to a site on the receptor distinct from the glucagon binding site, thereby reducing the receptor's response to glucagon. This compound and MK-0893 are two small-molecule NAMs that have been pivotal in the structural and pharmacological understanding of GCGR modulation.[1]
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and MK-0893, facilitating a direct comparison of their in vitro potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | MK-0893 | Reference(s) |
| Mechanism of Action | Negative Allosteric Modulator | Negative Allosteric Modulator, Competitive Antagonist | [3] |
| Target(s) | Glucagon Receptor (GCGR), Glucagon-like peptide-1 Receptor (GLP-1R) | Glucagon Receptor (GCGR), Insulin-like growth factor 1 receptor (IGF-1R) | |
| Human GCGR IC50 | 69.2 nM (cAMP assay) | 6.6 nM (binding affinity), 15.7 nM (cAMP functional activity) | [3] |
| Human GCGR pKi | 7.4 | Not Reported | |
| Human IGF-1R IC50 | Not Reported | 6 nM |
Table 2: Selectivity Profile of MK-0893
| Receptor | IC50 (nM) |
| GCGR | 6.6 |
| GIPR | 1020 |
| PAC1 | 9200 |
| GLP-1R | >10000 |
| VPAC1 | >10000 |
| VPAC2 | >10000 |
| Data for a detailed selectivity profile of this compound is not readily available in the public domain. |
Table 3: In Vivo Efficacy of MK-0893 in Mouse Models of Diabetes
| Animal Model | Dose (mpk, p.o.) | Treatment Duration | Effect on Blood Glucose | Reference(s) |
| hGCGR ob/ob mice | 3 | Single dose | 32% reduction in AUC (0-6h) | [3] |
| hGCGR ob/ob mice | 10 | Single dose | 39% reduction in AUC (0-6h) | [3] |
| hGCGR mice on high-fat diet | 3 | 10 days (in feed) | 89% reduction relative to vehicle | [3] |
| hGCGR mice on high-fat diet | 10 | 10 days (in feed) | 94% reduction relative to vehicle | [3] |
| Comparable in vivo efficacy data for this compound is not readily available in the public domain. |
Binding Site and Mechanism
Structural studies have revealed that both this compound and MK-0893 bind to a common allosteric pocket on the GCGR.[1] This site is located on the external surface of the transmembrane (TMD) domain, specifically in a cleft between helices VI and VII.[1] While they share a similar binding location, there are differences in their specific interactions with the receptor residues. For instance, the cyclohexylphenyl moiety of this compound establishes hydrophobic contacts with helices VI and VII, whereas the dichlorophenylpyrazole group of MK-0893 is oriented parallel to the membrane and does not make contact with the receptor.[1]
Signaling Pathways and Experimental Workflows
To understand the context of this compound and MK-0893's mechanism of action and how their efficacy is evaluated, the following diagrams illustrate the glucagon signaling pathway and a general experimental workflow for characterizing GCGR NAMs.
Caption: Glucagon Receptor Signaling Pathway and NAM Inhibition.
Caption: Experimental Workflow for Evaluating GCGR NAMs.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between laboratories and studies.
Radioligand Binding Assay (for determining binding affinity)
-
Objective: To determine the binding affinity (Ki or IC50) of the test compound (this compound or MK-0893) for the GCGR.
-
Materials:
-
Membrane preparations from cells expressing the human GCGR.
-
Radiolabeled glucagon (e.g., [125I]-glucagon).
-
Test compounds (this compound or MK-0893) at various concentrations.
-
Assay buffer.
-
96-well plates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of radiolabeled glucagon and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for determining functional potency)
-
Objective: To measure the ability of the test compound to inhibit glucagon-stimulated cyclic AMP (cAMP) production.
-
Materials:
-
Whole cells expressing the human GCGR.
-
Glucagon.
-
Test compounds (this compound or MK-0893) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or reporter gene-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.
-
In Vivo Glucose Tolerance Test (in mice)
-
Objective: To evaluate the effect of the test compound on glucose disposal in a diabetic or healthy animal model.
-
Materials:
-
Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice).
-
Test compound (e.g., MK-0893) formulated for oral administration.
-
Glucose solution for intraperitoneal (IP) or oral administration.
-
Glucometer and test strips.
-
-
Procedure:
-
Fast the mice overnight.
-
Administer the test compound or vehicle orally at a predetermined time before the glucose challenge.
-
At time zero, measure the baseline blood glucose level from a tail snip.
-
Administer a glucose bolus (e.g., 2 g/kg) via IP injection or oral gavage.
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for both the vehicle and treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC between the treated and vehicle groups to determine the effect of the compound on glucose tolerance.
-
Conclusion
Both this compound and MK-0893 are valuable research tools that have significantly advanced our understanding of GCGR allosteric modulation. Based on the available data, MK-0893 demonstrates higher potency for the GCGR in vitro and has a well-documented profile of in vivo efficacy in preclinical models of diabetes. Its selectivity has also been extensively characterized. While this compound is a confirmed GCGR NAM with a known binding site, further publication of its in vivo efficacy and a comprehensive selectivity profile would be beneficial for a more complete head-to-head comparison. Researchers and drug development professionals should consider the specific requirements of their studies when choosing between these two compounds. MK-0893 may be more suitable for in vivo proof-of-concept studies due to the wealth of available data, while both compounds are excellent choices for in vitro and structural biology investigations of the glucagon receptor.
References
- 1. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NNC-0640 and Other Small Molecule GLP-1R Modulators
For Researchers, Scientists, and Drug Development Professionals
The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a pivotal target in the therapeutic landscape of type 2 diabetes and obesity. While peptide-based agonists have demonstrated remarkable efficacy, the quest for orally bioavailable, small molecule modulators continues to be a significant focus of drug discovery. This guide provides a comparative overview of NNC-0640 and other prominent small molecule GLP-1R modulators, including Danuglipron (PF-06882961), Orforglipron (LY3502970), and TTP273. The information presented herein is intended to facilitate a deeper understanding of their distinct pharmacological profiles, supported by available experimental data.
Overview of Small Molecule GLP-1R Modulators
Small molecule modulators of the GLP-1R offer the potential for oral administration, thereby improving patient compliance and accessibility compared to injectable peptide agonists.[1] These molecules can exhibit diverse mechanisms of action, including agonism, partial agonism, and allosteric modulation, each with unique implications for downstream signaling and physiological effects.
This compound is characterized as a negative allosteric modulator (NAM) of both the glucagon (B607659) receptor (GCGR) and the GLP-1 receptor.[2][3] It binds to a site on the receptor distinct from the endogenous ligand, GLP-1, and inhibits the receptor's response to agonist stimulation.[2][3]
Danuglipron (PF-06882961) is a full agonist of the GLP-1R, designed to mimic the action of native GLP-1 and stimulate insulin (B600854) secretion and promote weight loss.[4]
Orforglipron (LY3502970) is a partial agonist of the GLP-1R, exhibiting biased agonism.[5] This means it preferentially activates the G-protein-cAMP signaling pathway over the β-arrestin pathway, a characteristic that may contribute to its efficacy and tolerability profile.[5]
TTP273 is another orally administered small molecule GLP-1R agonist that is selective for the G-protein signaling pathway.[6][7] It has been shown to improve glycemic control with a low incidence of gastrointestinal side effects.[7]
Comparative In Vitro Pharmacology
The following table summarizes the available quantitative data for the in vitro pharmacological profiles of this compound and other selected small molecule GLP-1R modulators. This data is crucial for understanding the potency, affinity, and signaling bias of these compounds.
| Parameter | This compound | Danuglipron (PF-06882961) | Orforglipron (LY3502970) | TTP273 |
| Mechanism of Action | Negative Allosteric Modulator (NAM)[2][3] | Full Agonist[4] | Partial Agonist (Biased)[5] | G-protein Pathway Selective Agonist[6][7] |
| Binding Affinity (Ki) | Not explicitly reported for GLP-1R. pKi = 7.4 for glucagon receptor.[2] | Not explicitly reported. | ~1 nM[5] | Not explicitly reported. |
| cAMP Accumulation (EC50) | Inhibits GLP-1-mediated cAMP accumulation (IC50 not specified).[2] | 13 nM | 1.7 - 3.05 nM[5] | Not explicitly reported. |
| β-arrestin Recruitment (EC50) | Not applicable (NAM). | 490 nM | 600 nM (in the presence of GLP-1(9-36)NH2)[5] | Not explicitly reported. |
Signaling Pathways and Modulation
The activation of the GLP-1R initiates a cascade of intracellular events that are central to its physiological effects. The primary signaling pathway involves the activation of Gαs, leading to the production of cyclic AMP (cAMP). Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.
Canonical GLP-1R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GLP-1 receptor upon activation by an agonist.
Caption: Canonical GLP-1R signaling pathway.
Mechanisms of Small Molecule Modulation
Small molecule modulators can interact with the GLP-1R in ways that differ from the native peptide, leading to distinct signaling outcomes.
Orforglipron exhibits biased agonism, preferentially activating the G-protein/cAMP pathway over β-arrestin recruitment. This is hypothesized to contribute to its therapeutic profile.
Caption: Biased agonism of Orforglipron at the GLP-1R.
This compound acts as a negative allosteric modulator, binding to a site distinct from the agonist and inhibiting receptor activation.
Caption: Negative allosteric modulation of GLP-1R by this compound.
Experimental Protocols
The characterization of these small molecule modulators relies on a suite of in vitro assays. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assay (for Binding Affinity - Ki)
This assay is used to determine the affinity of a compound for its receptor.
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation: A stable cell line (e.g., CHO or HEK293) expressing the human GLP-1R is cultured. The cells are harvested, and crude membrane preparations are isolated by centrifugation.
-
Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled GLP-1R ligand (e.g., [125I]GLP-1) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for Functional Potency - EC50)
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Culture: A cell line expressing the GLP-1R (e.g., CHO-K1 or HEK293) is cultured in multi-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The amount of cAMP produced is plotted against the logarithm of the compound concentration. The EC50 (the concentration of the compound that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit. For a NAM like this compound, the assay is performed in the presence of a fixed concentration of a GLP-1R agonist, and the IC50 for the inhibition of the agonist response is determined.
β-arrestin Recruitment Assay (for Signaling Bias)
This assay measures the recruitment of β-arrestin to the activated GLP-1R.
Methodology:
-
Cell Line: A cell line is engineered to co-express the GLP-1R fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Recruitment and Signal Generation: If the compound induces β-arrestin recruitment to the GLP-1R, the two reporter fragments are brought into close proximity, forming a functional enzyme. A substrate is then added, which is converted by the active enzyme into a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is plotted against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment. The relative potency and efficacy for cAMP accumulation versus β-arrestin recruitment are then compared to assess signaling bias.
Conclusion
The landscape of small molecule GLP-1R modulators is diverse, with compounds exhibiting distinct mechanisms of action and signaling profiles. This compound, as a negative allosteric modulator, represents a tool for probing the deactivation of the GLP-1R and holds potential for therapeutic applications where dampening of GLP-1R signaling is desired. In contrast, agonists like Danuglipron and Orforglipron aim to mimic and, in the case of biased agonists, potentially refine the therapeutic effects of endogenous GLP-1. The quantitative data and experimental methodologies presented in this guide offer a framework for the comparative evaluation of these and future small molecule GLP-1R modulators, aiding in the rational design and development of novel oral therapies for metabolic diseases. Further research is warranted to fully elucidate the in vivo consequences of their distinct pharmacological profiles.
References
- 1. vtvtherapeutics.com [vtvtherapeutics.com]
- 2. vtvtherapeutics.com [vtvtherapeutics.com]
- 3. Functional GLP-1R antibodies identified from a synthetic GPCR-focused library demonstrate potent blood glucose control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vtvtherapeutics.com [vtvtherapeutics.com]
Validating NNC-0640's Activity with a Positive Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NNC-0640, a negative allosteric modulator (NAM) of the glucagon (B607659) receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R), with other relevant compounds. It includes experimental data and detailed protocols to validate the activity of this compound using a positive control.
Comparative Analysis of Negative Allosteric Modulators
This compound demonstrates potent inhibition of glucagon- and GLP-1-mediated signaling. Its activity is comparable to other known NAMs of the same receptors, such as MK-0893 and PF-06372222. The primary method for validating the activity of these NAMs is through in vitro assays that measure the inhibition of agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation.
| Compound | Target Receptor(s) | Positive Control (Agonist) | Assay Type | Reported IC50 |
| This compound | GCGR, GLP-1R | Glucagon, GLP-1 | cAMP Accumulation | 69.2 nM (for GCGR)[1] |
| MK-0893 | GCGR | Glucagon | cAMP Activity | 15.7 nM |
| PF-06372222 | GCGR, GLP-1R | Glucagon, GLP-1 | cAMP Accumulation | Not explicitly stated, but characterized as a potent NAM. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the GLP-1 receptor and the experimental workflow for validating this compound's activity.
Experimental Protocols
Protocol for cAMP Accumulation Assay
This protocol outlines the steps to validate the inhibitory activity of this compound on glucagon- or GLP-1-stimulated cAMP production in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human GLP-1R or GCGR in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into 96-well plates at a density of 50,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the positive control (human glucagon or GLP-1) in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Perform serial dilutions of this compound and the positive control in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX).
3. Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add 50 µL of varying concentrations of this compound (or other NAMs) to the wells and pre-incubate for 15-30 minutes at 37°C. For the positive control wells, add 50 µL of assay buffer.
-
Add 50 µL of the positive control (glucagon or GLP-1) at a fixed concentration (typically the EC80 concentration for maximal stimulation) to all wells except the basal control wells.
-
Incubate the plate for 30 minutes at 37°C.
4. cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits).
-
Measure the intracellular cAMP levels using a plate reader compatible with the assay format.
5. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response induced by the positive control. This can be determined using a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope).
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the activity of this compound and compare its performance with other negative allosteric modulators of the glucagon and GLP-1 receptors.
References
NNC-0640: A Comparative Analysis of its Specificity for the Glucagon Receptor
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of NNC-0640's performance against other class B G protein-coupled receptors (GPCRs), supported by experimental data and detailed methodologies.
This compound is a well-characterized small molecule that acts as a negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR), a key target in the management of type 2 diabetes and other metabolic disorders.[1] Its mechanism of action involves binding to a site on the external surface of the transmembrane domain, distinct from the orthosteric site where glucagon binds.[2] This allosteric modulation results in the inhibition of glucagon-mediated signaling. This guide provides a comparative analysis of the specificity of this compound for the GCGR over other closely related class B GPCRs, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Binding Affinities
This compound exhibits a notable affinity for the human glucagon receptor. While comprehensive data on its binding to a wide array of other class B GPCRs is not extensively available in the public domain, its activity at the closely related glucagon-like peptide-1 receptor (GLP-1R) has been documented, indicating a degree of cross-reactivity.
| Target Receptor | Ligand | Assay Type | Species | Affinity (Ki) | Affinity (IC50) | Reference |
| Glucagon Receptor (GCGR) | This compound | Radioligand Binding | Human | ~39.8 nM (pKi = 7.4) | 69.2 nM | [2][3] |
| Glucagon-Like Peptide-1 Receptor (GLP-1R) | This compound | Functional Assay | Not Specified | Data not available | Data not available | [2] |
| Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) | This compound | Not Reported | Not Reported | Data not available | Data not available | |
| Secretin Receptor (SCTR) | This compound | Not Reported | Not Reported | Data not available | Data not available | |
| Pituitary Adenylate Cyclase-Activating Polypeptide Type I Receptor (PAC1R) | This compound | Not Reported | Not Reported | Data not available | Data not available | |
| Vasoactive Intestinal Polypeptide Receptor 1 (VIPR1) | This compound | Not Reported | Not Reported | Data not available | Data not available | |
| Vasoactive Intestinal Polypeptide Receptor 2 (VIPR2) | This compound | Not Reported | Not Reported | Data not available | Data not available |
Note: The Ki value for GCGR was calculated from the provided pKi value (Ki = 10^(-pKi)). Data for other class B GPCRs remains to be publicly reported.
Signaling Pathway and Experimental Workflow
The primary signaling pathway for the glucagon receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound, as a negative allosteric modulator, inhibits this cascade. The specificity of this compound is determined through a series of binding and functional assays.
Caption: Canonical GCGR Signaling Pathway.
Caption: Experimental Workflow for Specificity Determination.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the glucagon receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human glucagon receptor (hGCGR).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine the protein concentration.
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
To each well, add:
-
50 µL of assay buffer containing a range of concentrations of this compound.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [125I]-glucagon).
-
100 µL of the prepared membrane suspension.
-
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a non-radiolabeled GCGR antagonist.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This protocol describes a method to assess the functional inhibitory activity of this compound on glucagon-induced cAMP production.
1. Cell Culture and Seeding:
-
Culture CHO-K1 or HEK293 cells stably expressing the human glucagon receptor (hGCGR).
-
Seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Prepare a solution of a GCGR agonist (e.g., glucagon) at a concentration that elicits a submaximal response (e.g., EC80).
-
Aspirate the culture medium from the cells and add the this compound dilutions, followed by the addition of the glucagon solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Cell Lysis and cAMP Detection:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., Cisbio cAMP dynamic 2 kit) according to the manufacturer's instructions.
-
This typically involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
4. Data Analysis:
-
The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the HTRF signal as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production, using non-linear regression analysis.
Conclusion
This compound is a potent negative allosteric modulator of the human glucagon receptor. The available data demonstrates its significant affinity for GCGR. While it is also known to modulate GLP-1R, a comprehensive quantitative assessment of its specificity against a broader panel of class B GPCRs is needed for a complete understanding of its selectivity profile. The provided experimental protocols offer a robust framework for researchers to further investigate the pharmacological properties of this compound and similar compounds. Such studies are crucial for the development of highly selective therapeutic agents targeting the glucagon receptor for the treatment of metabolic diseases.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of NNC-0640, a negative allosteric modulator (NAM), with the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). The information presented is supported by experimental data to aid researchers in their evaluation of this compound for therapeutic development, particularly in the context of metabolic diseases.
Quantitative Data Summary
This compound demonstrates inhibitory activity at both the GCGR and GLP-1R. The following table summarizes the available quantitative data for the binding affinity and functional inhibition of this compound at these two related class B G protein-coupled receptors (GPCRs).
| Parameter | Glucagon Receptor (GCGR) | Glucagon-Like Peptide-1 Receptor (GLP-1R) |
| Binding Affinity (Ki) | ~39.8 nM (pKi = 7.4) | Data not explicitly available in reviewed sources. Computational modeling suggests a comparable binding free energy to other NAMs.[1] |
| Functional Inhibition (IC50) | 69.2 nM[2] | Inhibits GLP-1-mediated cAMP accumulation; specific IC50 value not explicitly available in reviewed sources. |
Signaling Pathways
Both the glucagon receptor and the GLP-1 receptor are primarily coupled to the Gαs subunit of heterotrimeric G proteins. Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA) and downstream signaling cascades. This compound, as a negative allosteric modulator, binds to a site on the receptor distinct from the endogenous ligand binding site and reduces the efficacy of the agonist-induced response.
References
A Comparative Guide to Glucagon Receptor Antagonists: NNC-0640 vs. Peptide-Based Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-peptide small molecule antagonist NNC-0640 and traditional peptide-based glucagon (B607659) receptor antagonists. By examining their distinct mechanisms of action, binding affinities, potencies, and in vivo efficacies, this document aims to offer a comprehensive resource for researchers in the field of diabetes and metabolic diseases.
Introduction
Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production. In type 2 diabetes, hyperglucagonemia contributes to hyperglycemia, making the glucagon receptor (GCGR) an attractive therapeutic target.[1] Glucagon receptor antagonists are being developed to counteract the effects of excess glucagon.[1] These antagonists fall into two main categories: small molecule non-peptide antagonists, such as this compound, and peptide-based antagonists, which are structurally derived from glucagon itself.[2][3] This guide will compare and contrast these two classes of antagonists, providing available quantitative data and experimental methodologies.
Mechanism of Action
This compound is a negative allosteric modulator (NAM) of the human glucagon receptor.[4][5] It binds to a site on the external surface of the transmembrane domain, distinct from the glucagon binding site.[5][6] This allosteric binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of glucagon, thereby inhibiting its signaling.[7]
Peptide-based glucagon antagonists , such as des-His1[Glu9]glucagon amide, are typically competitive antagonists.[8] They are structurally similar to native glucagon and compete with it for binding to the orthosteric site on the receptor.[8][9] By occupying this site, they block glucagon from binding and initiating downstream signaling cascades.[8]
Figure 1. Mechanisms of Action.
Quantitative Comparison of In Vitro Performance
The following tables summarize the available quantitative data for this compound and a representative peptide-based antagonist, des-His1[Glu9]glucagon amide. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Binding Affinity
| Compound | Assay Type | Species | Receptor Source | Ligand | Value | Citation |
| This compound | Radioligand Binding | Human | - | [3H]-NNC0640 | pKi = 7.4 | [5] |
| des-His1[Glu9]glucagon amide | Radioligand Binding | Rat | Liver Membranes | [125I]-Glucagon | 40% of Glucagon | [4][8] |
Table 2: Functional Potency
| Compound | Assay Type | Species | Cell Line/Tissue | Measured Effect | Value | Citation |
| This compound | cAMP Accumulation | Human | - | Inhibition of glucagon-stimulated cAMP production | IC50 = 69.2 nM | [10] |
| des-His1[Glu9]glucagon amide | Adenylyl Cyclase Activation | Rat | Liver Membranes | Inhibition of glucagon-induced adenylyl cyclase activation | pA2 = 7.2 | [11] |
In Vivo Efficacy
Both this compound and peptide-based glucagon antagonists have demonstrated the ability to block glucagon-induced hyperglycemia in animal models.
Table 3: In Vivo Efficacy
| Compound | Animal Model | Study Type | Dosing | Key Finding | Citation |
| This compound | Not specified | Not specified | Not specified | Binds to the external surface of the transmembrane domain of the glucagon receptor. | [5] |
| des-His1[Glu9]glucagon amide | Normal Rabbits | Glucagon Challenge | 100:1 antagonist to glucagon ratio | Almost completely blocked the hyperglycemic effects of added glucagon. | [4] |
| des-His1[Glu9]glucagon amide | Streptozotocin-induced diabetic rats | Endogenous Glucagon Blockade | Not specified | Reduced hyperglycemia. | [4] |
| Peptide Antagonist ([Pla6, Asp28]glucagon amide) | Lean Mice | Glucagon Challenge | 1500 nmol/kg (SC) | Successfully attenuated glucagon-induced glucose elevation. | [9] |
Physicochemical and Pharmacokinetic Properties
Table 4: General Properties
| Property | This compound | Peptide-Based Antagonists (General) |
| Molecular Weight | 573.67 g/mol [5] | ~3500 g/mol (for des-His1[Glu9]glucagon amide)[11] |
| Class | Small molecule, non-peptide | Peptide |
| Solubility | Soluble in DMSO[5] | Generally soluble in aqueous solutions[11] |
| Oral Bioavailability | Potentially orally bioavailable | Generally low, require injection |
| Half-life | Not specified | Typically short, may require modifications for extended duration[9] |
Selectivity
This compound has been reported to also act as a negative allosteric modulator of the glucagon-like peptide-1 (GLP-1) receptor.[3][5] This cross-reactivity could have implications for its overall metabolic effects.
Peptide-based antagonists can be engineered for high selectivity to the glucagon receptor over other related peptide hormone receptors, such as the GLP-1 receptor.[9] However, some modifications may lead to interactions with other receptors.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize glucagon receptor antagonists.
Glucagon Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the glucagon receptor.
Figure 2. Radioligand Binding Assay Workflow.
Protocol Outline:
-
Receptor Preparation: Prepare membranes from cells or tissues expressing the glucagon receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-glucagon) and a range of concentrations of the unlabeled test compound (this compound or peptide antagonist).
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production.
Figure 3. cAMP Accumulation Assay Workflow.
Protocol Outline:
-
Cell Culture: Plate cells expressing the human glucagon receptor in a suitable multi-well plate.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of the test antagonist (this compound or peptide antagonist).
-
Glucagon Stimulation: Add a fixed, sub-maximal concentration of glucagon to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12]
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value.
In Vivo Glucagon Challenge
This in vivo assay assesses the ability of an antagonist to block the hyperglycemic effect of exogenously administered glucagon in an animal model.
Figure 4. In Vivo Glucagon Challenge Workflow.
Protocol Outline:
-
Animal Preparation: Fast mice overnight.[13]
-
Baseline Measurement: Measure baseline blood glucose levels.[13]
-
Antagonist Administration: Administer the test antagonist (this compound or peptide antagonist) or vehicle control via a suitable route (e.g., subcutaneous or intraperitoneal injection).[9]
-
Glucagon Administration: After a predetermined time, administer a bolus of glucagon.[2]
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals for a specified period.[2]
-
Data Analysis: Compare the blood glucose profiles of the antagonist-treated group with the vehicle-treated group to assess the antagonist's ability to suppress glucagon-induced hyperglycemia.
Conclusion
Both the small molecule allosteric modulator this compound and peptide-based competitive antagonists represent promising strategies for targeting the glucagon receptor in the context of type 2 diabetes. This compound offers the potential advantages of a small molecule, including possible oral bioavailability. Peptide-based antagonists, on the other hand, can be highly potent and selective, though they typically require parenteral administration. The choice between these approaches will depend on the specific therapeutic goals and desired pharmacokinetic profiles. The data and protocols presented in this guide provide a foundation for further research and development in this critical area of metabolic disease therapeutics.
References
- 1. Glucagon clearance is regulated by nutritional state: evidence from experimental studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lower blood glucose, hyperglucagonemia, and pancreatic α cell hyperplasia in glucagon receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of des-His1[Glu9]glucagon amide, a glucagon antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric communication mechanism in the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic peptide antagonists of glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. des-His1-[Glu9]-Glucagon (1-29) amide | Glucagon Receptor Antagonists: R&D Systems [rndsystems.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Distinct physiological characteristics and altered glucagon signaling in GHRH knockout mice: Implications for longevity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NNC-0640 and Other Diabetes Research Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NNC-0640, a negative allosteric modulator of the glucagon (B607659) receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R), with other key classes of diabetes research compounds. The information is intended to assist researchers in understanding the mechanistic distinctions and potential therapeutic applications of these agents.
Introduction to this compound
This compound is a small molecule that acts as a negative allosteric modulator (NAM) of two critical G protein-coupled receptors (GPCRs) in glucose homeostasis: the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1] By binding to an allosteric site on the transmembrane domain of these receptors, this compound inhibits their downstream signaling.[1] This dual antagonism presents a unique mechanism for investigation in the context of diabetes, a disease characterized by dysregulated glucagon and insulin (B600854) signaling.
Comparative Analysis of Mechanisms of Action
The following sections and tables compare the molecular mechanism and effects of this compound with major classes of anti-diabetic compounds that directly or indirectly modulate the GCGR and GLP-1R signaling pathways.
Signaling Pathways
The signaling pathways of the glucagon and GLP-1 receptors are central to their roles in glucose regulation. Both are Class B GPCRs that primarily couple to the Gαs subunit of G proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][3][4]
Compound Class Comparison
The following table summarizes the primary targets, mechanisms of action, and key downstream effects of this compound and other major classes of diabetes research compounds.
| Compound Class | Primary Target(s) | Mechanism of Action | Key Downstream Effects |
| This compound | Glucagon Receptor (GCGR), GLP-1 Receptor (GLP-1R) | Negative Allosteric Modulator (NAM) | ↓ Hepatic glucose production, ↓ Insulin secretion |
| GLP-1 Receptor Agonists | GLP-1 Receptor (GLP-1R) | Agonist | ↑ Insulin secretion, ↓ Glucagon secretion, Delayed gastric emptying, ↑ Satiety |
| DPP-4 Inhibitors | Dipeptidyl peptidase-4 (DPP-4) | Enzyme Inhibitor | ↑ Endogenous GLP-1 and GIP levels, ↑ Insulin secretion, ↓ Glucagon secretion |
| SGLT2 Inhibitors | Sodium-glucose cotransporter 2 (SGLT2) | Transporter Inhibitor | ↑ Urinary glucose excretion, ↓ Blood glucose |
| Metformin (Biguanides) | Primarily mitochondrial complex I in hepatocytes | Inhibition of mitochondrial respiration, AMPK activation | ↓ Hepatic gluconeogenesis, ↑ Insulin sensitivity in peripheral tissues |
Quantitative Comparison of In Vitro Potency
This table provides a quantitative comparison of the in vitro potency of this compound and representative compounds from other classes. Values are presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) where available.
| Compound | Class | Assay Target | Potency |
| This compound | GCGR/GLP-1R NAM | Human Glucagon Receptor | IC50: 69.2 nM[5][6] |
| Semaglutide | GLP-1R Agonist | cAMP production in HEK-GLP-1R cells | EC50: 2.437 ng/mL (~0.59 nM)[7] |
| Liraglutide | GLP-1R Agonist | cAMP production in HEK-GLP-1R cells | - |
| Sitagliptin | DPP-4 Inhibitor | DPP-4 enzyme activity | IC50: 19 nM[5] |
| Vildagliptin | DPP-4 Inhibitor | DPP-4 enzyme activity | IC50: 62 nM[5] |
| Linagliptin | DPP-4 Inhibitor | DPP-4 enzyme activity | IC50: 1 nM[5] |
Note: Direct comparison of potency across different assays and cell lines should be made with caution.
Experimental Protocols
This section outlines the methodologies for key in vitro experiments relevant to the characterization of compounds like this compound and its comparators.
cAMP Accumulation Assay
This assay is fundamental for assessing the functional activity of compounds that modulate GPCRs coupled to adenylyl cyclase, such as GCGR and GLP-1R.
Objective: To measure the intracellular accumulation of cAMP in response to receptor activation or inhibition.
General Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the receptor of interest (GCGR or GLP-1R).
-
Cell Seeding: Seed the cells into a multi-well plate (e.g., 96-well or 384-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, GLP-1 receptor agonists) and a known agonist (e.g., glucagon or GLP-1) in an appropriate assay buffer.
-
Assay Procedure:
-
For antagonists/NAMs (like this compound): Pre-incubate the cells with the test compound for a specified period (e.g., 15-30 minutes). Then, stimulate the cells with a fixed concentration (e.g., EC80) of the agonist.
-
For agonists: Directly add the test compound to the cells.
-
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., fluorescence or luminescence) against the compound concentration and fit the data to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists/NAMs) values.
References
- 1. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of NNC-0640 and MK-0893: Allosteric Modulation of the Glucagon Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent negative allosteric modulators (NAMs) of the human glucagon (B607659) receptor (GCGR): NNC-0640 and MK-0893. This document synthesizes available experimental data to offer an objective overview of their performance, binding characteristics, and the experimental methodologies used to evaluate them.
This compound and MK-0893 are small molecule inhibitors that target an extra-helical allosteric site on the GCGR, a class B G-protein coupled receptor (GPCR) pivotal in glucose homeostasis. By binding to this site, they modulate the receptor's response to its endogenous ligand, glucagon, making them significant research tools and potential therapeutic agents for type 2 diabetes.
Quantitative Performance Comparison
While no single study has been identified that reports a side-by-side quantitative comparison of the potency and affinity of this compound and MK-0893 under identical experimental conditions, data from separate publications provide valuable insights into their respective activities.
Table 1: In Vitro Potency of this compound and MK-0893 against the Human Glucagon Receptor
| Compound | Assay Type | Parameter | Value (nM) | Source |
| This compound | Functional Antagonism | IC50 | 69.2 | [1] |
| MK-0893 | Binding Affinity | IC50 | 6.6 | [2][3] |
| MK-0893 | Functional Antagonism (cAMP) | IC50 | 15.7 | [2] |
It is crucial to note that the IC50 values presented above were determined in different laboratories and potentially under varying experimental conditions. Therefore, a direct comparison of these absolute values should be made with caution. However, the available data suggests that MK-0893 exhibits a higher potency for the glucagon receptor than this compound.
A study by Jazayeri et al. (2016) demonstrated that this compound can fully compete with the binding of radiolabeled [3H]MK-0893 to the GCGR, which strongly indicates that they share the same or an overlapping binding site.[4] This finding is significant as it provides a direct qualitative comparison of their binding behavior at the molecular level.
Mechanism of Action and Binding Site
Both this compound and MK-0893 are negative allosteric modulators of the GCGR. They bind to a novel allosteric site located outside the seven-transmembrane helical bundle, specifically in a cleft between transmembrane helices VI and VII, extending into the lipid bilayer.[4][5] This binding event is thought to restrict the conformational changes in the receptor that are necessary for G-protein coupling and subsequent downstream signaling, thereby antagonizing the action of glucagon.
The following diagram illustrates the signaling pathway of the glucagon receptor and the inhibitory action of this compound and other NAMs.
Glucagon receptor signaling pathway and inhibition by NAMs.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the key studies cited.
Radioligand Competition Binding Assay (Jazayeri et al., 2016)
This assay was used to determine if this compound competes with MK-0893 for the same binding site on the GCGR.[4]
-
Cell Line: CHO-K1 cells stably expressing the human glucagon receptor.
-
Radioligand: [3H]MK-0893.
-
Procedure:
-
Membranes from the engineered CHO-K1 cells were prepared.
-
A fixed concentration of [3H]MK-0893 was incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound were added to the incubation mixture.
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound [3H]MK-0893 was quantified by scintillation counting.
-
-
Data Analysis: The ability of this compound to displace [3H]MK-0893 binding was analyzed to determine if the interaction was competitive. The results showed that this compound fully competed for the binding of [3H]MK-0893, indicating they share the same binding site.[4]
The following diagram outlines the workflow for a typical radioligand competition binding assay.
Workflow of a radioligand competition binding assay.
Functional cAMP Assay (for IC50 Determination)
This type of assay is used to measure the ability of a compound to inhibit the downstream signaling of the GCGR, which is coupled to the production of cyclic AMP (cAMP).
-
Cell Line: Typically, a cell line overexpressing the human glucagon receptor, such as CHO or HEK293 cells, is used.
-
Procedure:
-
Cells are plated in a multi-well format.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or MK-0893).
-
A fixed concentration of glucagon (typically the EC80 or EC50) is added to stimulate the receptor.
-
The cells are incubated to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is determined by fitting the data to a dose-response curve.
Summary and Conclusion
Both this compound and MK-0893 are valuable tools for studying the pharmacology of the glucagon receptor. They act as negative allosteric modulators, binding to a unique extra-helical site on the receptor. Based on the available data from different studies, MK-0893 appears to be a more potent inhibitor of the GCGR than this compound. Crucially, experimental evidence confirms that they share the same binding site.
For researchers selecting a NAM for their studies, the choice may depend on the specific requirements of the experiment. The higher potency of MK-0893 might be advantageous in certain applications. However, the availability of detailed structural information for both compounds in complex with the receptor provides a solid foundation for structure-activity relationship studies and the design of novel allosteric modulators. It is recommended that for direct comparison, these compounds be evaluated side-by-side in the same experimental setting.
References
- 1. Extra-helical binding site of a glucagon receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Validating the Efficacy of NNC-0640 in Primary Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of NNC-0640 and related compounds in primary cell models, supported by experimental data. This compound is a negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 (GLP-1) receptor, making it a compound of interest for diabetes research. This document details the validation of its effects, particularly on the glucagon receptor signaling cascade in primary hepatocytes, a key target tissue for glucagon action.
Comparative Efficacy of Glucagon Receptor Antagonists in Primary Human Hepatocytes
The following table summarizes the inhibitory potency of MK-0893 and two other glucagon receptor antagonists (GRA1 and GRA2) on glucagon-stimulated cAMP production in primary human hepatocytes.[1]
| Compound | Target Receptor | Primary Cell Model | Assay | Agonist | IC50 (nM) |
| MK-0893 | Glucagon Receptor (GCGR) | Human Hepatocytes | cAMP Production | Glucagon (5 nM) | 563 |
| GRA1 | Glucagon Receptor (GCGR) | Human Hepatocytes | cAMP Production | Glucagon (5 nM) | 448 |
| GRA2 | Glucagon Receptor (GCGR) | Human Hepatocytes | cAMP Production | Glucagon (5 nM) | 292 |
Data sourced from Wang et al. (2017) as presented on ResearchGate.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Primary Human Hepatocyte Culture
-
Thawing of Cryopreserved Hepatocytes : Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath.
-
Cell Washing : The thawed cells are transferred to a sterile conical tube and washed with a suitable buffer (e.g., CHAMPS buffer) to remove cryoprotectant.[1]
-
Cell Plating : Hepatocytes are seeded onto collagen-coated plates in an appropriate culture medium (e.g., Williams' E Medium supplemented with serum and antibiotics).
-
Cell Adhesion and Recovery : Cells are allowed to adhere and recover for a specified period (typically 24-48 hours) in a humidified incubator at 37°C and 5% CO2 before experimentation.
Glucagon-Stimulated cAMP Production Assay in Primary Hepatocytes
-
Cell Preparation : Primary human hepatocytes are seeded in multi-well plates and allowed to form a confluent monolayer.
-
Pre-incubation with Antagonists : The culture medium is replaced with a buffer containing the test compounds (e.g., this compound, MK-0893) at various concentrations. The cells are incubated for a defined period to allow for compound binding.
-
Glucagon Stimulation : A fixed concentration of glucagon (e.g., 5 nM) is added to the wells to stimulate the glucagon receptor.[1]
-
cAMP Measurement : After a short incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a competitive immunoassay with fluorescence or luminescence readout).
-
Data Analysis : The concentration-response curves for the antagonists are plotted, and the IC50 values are calculated to determine their potency in inhibiting glucagon-stimulated cAMP production.
Visualizing the Molecular Pathways and Experimental Workflow
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Glucagon signaling pathway in hepatocytes and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's effect in primary hepatocytes.
References
A Head-to-Head Comparison: NNC-0640 Versus Genetic Knockdown of the Glucagon Receptor
A comprehensive guide for researchers, scientists, and drug development professionals on two key approaches to inhibiting glucagon (B607659) signaling.
In the landscape of metabolic disease research, particularly type 2 diabetes, the glucagon receptor (GCGR) has emerged as a pivotal therapeutic target. Unopposed or excessive glucagon action contributes significantly to hyperglycemia. Consequently, strategies to inhibit GCGR signaling are of profound interest. This guide provides an objective comparison of two primary methodologies for achieving this inhibition: the pharmacological antagonist NNC-0640 and genetic knockdown of the GCGR.
At a Glance: Pharmacological Inhibition vs. Genetic Silencing
| Feature | This compound (Pharmacological Antagonist) | Genetic Knockdown of GCGR |
| Mechanism of Action | Negative allosteric modulator of the GCGR.[1] | Reduction or complete elimination of GCGR expression. |
| Reversibility | Reversible upon cessation of treatment. | Generally irreversible (in the case of knockout models). |
| Specificity | Potential for off-target effects (e.g., on GLP-1 receptor).[1] | Highly specific to the GCGR gene. |
| Translational Relevance | Directly applicable to drug development and clinical use. | Primarily a research tool to understand the physiological role of the receptor. |
| Key Phenotypic Outcomes | In vitro inhibition of GLP-1-mediated cAMP accumulation.[1] | Lower blood glucose, improved glucose tolerance, increased insulin (B600854) sensitivity, lean phenotype, hyperglucagonemia, and increased GLP-1 levels.[1][2][3][4][5][6] |
Quantitative Comparison of Metabolic Parameters
Table 1: Effects on Glucose Homeostasis
| Parameter | This compound | GCGR Genetic Knockdown (Global) | Source(s) |
| Fasting Blood Glucose | Data not available | Significantly lower than wild-type mice. | [2][3] |
| Glucose Tolerance (OGTT/IPGTT) | Data not available | Significantly improved glucose clearance compared to wild-type.[1][4] | [1][4] |
| Insulin Sensitivity (ITT) | Data not available | Increased insulin sensitivity compared to wild-type.[3][5] | [3][5] |
Table 2: Effects on Hormonal Profile
| Parameter | This compound | GCGR Genetic Knockdown (Global) | Source(s) |
| Plasma Glucagon | Data not available | Markedly elevated (hyperglucagonemia).[1][2][5] | [1][2][5] |
| Plasma GLP-1 | Data not available | Significantly increased.[1][2][7] | [1][2][7] |
| Plasma Insulin | Data not available | Generally similar to or slightly lower than wild-type in the basal state.[1][2] | [1][2] |
Table 3: Effects on Body Weight and Composition
| Parameter | This compound | GCGR Genetic Knockdown (Global) | Source(s) |
| Body Weight | Data not available | Normal body weight, but resistant to diet-induced obesity.[1][3] | [1][3] |
| Body Composition | Data not available | Lean phenotype with reduced adiposity.[1][3] | [1][3] |
| Food Intake | Data not available | Generally normal.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the administration of this compound and the generation and metabolic testing of GCGR knockout mice.
This compound Administration (Hypothetical Oral Gavage Protocol)
This protocol is a generalized procedure for oral gavage in mice and would need to be optimized for this compound based on its specific physicochemical properties and desired dosing regimen.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Animal scale
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[8][9][10][11][12]
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Animal Handling and Measurement: Weigh each mouse to determine the correct volume of the dosing solution to be administered (typically 5-10 mL/kg body weight).[9][11]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle to ensure consistent insertion depth.[8][9][12]
-
Administration:
-
Securely restrain the mouse to immobilize its head and body.[8][9][10]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[9][12]
-
Allow the mouse to swallow the tip of the needle, then gently advance it into the esophagus to the pre-marked depth.[10][12]
-
Slowly administer the this compound suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress or adverse reactions immediately following the procedure and at regular intervals thereafter.[9][10][12]
Generation and Metabolic Phenotyping of GCGR Knockout Mice
1. Generation of GCGR Knockout Mice:
-
Gene Targeting: Mice with a targeted deletion of the glucagon receptor gene (Gcgr-/-) can be generated using homologous recombination in embryonic stem cells. A common strategy involves replacing essential exons (e.g., exons 3-6) with a neomycin resistance cassette.[3]
-
Breeding: Heterozygous mice (Gcgr+/-) are bred to generate wild-type (Gcgr+/+), heterozygous (Gcgr+/-), and homozygous knockout (Gcgr-/-) littermates for comparative studies.
2. Metabolic Phenotyping:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight (typically 12-16 hours) with free access to water.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.[13]
-
Collect blood samples from the tail vein at baseline (0 minutes) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point.[13]
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for a shorter duration (e.g., 4-6 hours).
-
Administer an intraperitoneal (IP) injection of human insulin (e.g., 0.75 U/kg body weight).
-
Collect blood samples and measure blood glucose at baseline (0 minutes) and at specified time points post-insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
-
Hormone and Metabolite Analysis:
-
Collect plasma samples from fasted and/or fed mice.
-
Use enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) to measure plasma concentrations of glucagon, GLP-1, and insulin.
-
Visualizing the Pathways and Processes
Glucagon Receptor (GCGR) Signaling Pathway
Caption: Simplified GCGR signaling cascade in a hepatocyte.
Experimental Workflow: Comparing this compound and GCGR Knockdown
Caption: A logical workflow for a comparative study.
Discussion and Future Directions
Genetic knockdown of the GCGR has been instrumental in elucidating the fundamental role of glucagon signaling in metabolic homeostasis. The resulting phenotype of improved glucose tolerance and resistance to diabetes, despite hyperglucagonemia, has validated the GCGR as a therapeutic target.[2][3][13] This approach, however, is not therapeutically viable in humans.
Pharmacological antagonists like this compound represent a clinically relevant strategy. While detailed in vivo data for this compound is limited in the public domain, its mechanism as a negative allosteric modulator offers the potential for fine-tuning receptor activity. A key consideration for this compound and other small molecule antagonists is the potential for off-target effects. This compound has been shown to also act as a negative allosteric modulator of the GLP-1 receptor, which could have complex and potentially counteracting effects on glucose metabolism.[1]
Future research should focus on direct, head-to-head preclinical studies comparing the metabolic effects of this compound and other GCGR antagonists with genetic knockdown models. Such studies would provide invaluable data on the translatability of findings from genetic models and help to dissect the on-target versus off-target effects of pharmacological agents. Furthermore, investigating the long-term consequences of both approaches, including the development of compensatory mechanisms such as α-cell hyperplasia, will be critical for the development of safe and effective GCGR-targeting therapies.
References
- 1. pnas.org [pnas.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Novel insight into glucagon receptor action: lessons from knockout and transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Dual elimination of the glucagon and GLP-1 receptors in mice reveals plasticity in the incretin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. diabetesjournals.org [diabetesjournals.org]
Comparative Analysis of NNC-0640's Modulatory Effects on GCGR and GLP-1R Signaling
A comprehensive guide for researchers on the differential impact of the negative allosteric modulator NNC-0640 on glucagon (B607659) and GLP-1 receptor signaling pathways, supported by available experimental data and detailed methodologies.
Introduction
This compound is a small molecule that acts as a negative allosteric modulator (NAM) of both the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1][2] These two class B G protein-coupled receptors (GPCRs) play crucial, yet often opposing, roles in glucose homeostasis. The GCGR, primarily activated by glucagon, stimulates hepatic glucose production, while the GLP-1R, activated by GLP-1, enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon release.[3][4] Understanding the comparative effects of a dual modulator like this compound is critical for its potential therapeutic applications and for dissecting the nuanced signaling mechanisms of these related receptors. This guide provides a comparative analysis of this compound's effects on GCGR and GLP-1R signaling, focusing on the canonical cAMP pathway.
Mechanism of Action
This compound exerts its inhibitory effect by binding to an extra-helical allosteric site located within the transmembrane (TM) domain of both GCGR and GLP-1R.[1][3][5] Structural studies have revealed a common binding pocket for this compound on these receptors, which, when occupied, is thought to stabilize an inactive receptor conformation, thereby reducing the efficacy and/or potency of the endogenous agonists (glucagon and GLP-1).[5]
Data Presentation: Quantitative Analysis of this compound's Inhibitory Potency
The primary downstream signaling pathway for both GCGR and GLP-1R upon agonist binding is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] The inhibitory effect of this compound has been quantified by measuring its ability to suppress agonist-induced cAMP production.
| Receptor | Ligand | Signaling Pathway | Parameter | Value | Reference |
| Human Glucagon Receptor (GCGR) | This compound | cAMP Inhibition | IC50 | 69.2 nM | [6] |
| Glucagon Receptor | This compound | Binding Affinity | pKi | 7.4 | [2] |
| Human Glucagon-like Peptide-1 Receptor (GLP-1R) | This compound | cAMP Inhibition | IC50 | Data not available |
Currently, there is no available experimental data detailing the effect of this compound on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2), another key signaling pathway for both GCGR and GLP-1R.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the effects of this compound.
cAMP Accumulation Assay (HTRF-based)
This protocol describes a method to quantify the inhibition of agonist-induced cAMP production by this compound in cells expressing either GCGR or GLP-1R.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing either human GCGR or GLP-1R in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seed the cells into 384-well white, low-volume plates at a density of 2,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound and Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX at 500 µM).
-
Prepare solutions of the respective agonists (glucagon for GCGR-expressing cells, GLP-1 for GLP-1R-expressing cells) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
3. Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the serially diluted this compound or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Add the agonist solution to the wells and incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, following the manufacturer's instructions.
-
Read the fluorescence on a compatible plate reader.
4. Data Analysis:
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
pERK1/2 Activation Assay (Western Blot)
This protocol outlines a method to assess the effect of this compound on agonist-induced ERK1/2 phosphorylation.
1. Cell Culture and Treatment:
-
Seed HEK293 cells expressing either GCGR or GLP-1R in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with the respective agonist (glucagon or GLP-1) for 5-10 minutes.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (pERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the levels of pERK1/2 in this compound-treated cells to the agonist-only control to determine the inhibitory effect.
Mandatory Visualizations
Caption: this compound's inhibitory action on GCGR and GLP-1R signaling pathways.
Caption: Workflow for assessing this compound's inhibitory effects.
Conclusion
This compound is a valuable pharmacological tool for studying the signaling of both GCGR and GLP-1R. The available data robustly demonstrates its negative allosteric modulatory activity at the GCGR, with a clear IC50 value for the inhibition of cAMP production. While its inhibitory action on GLP-1R-mediated cAMP signaling is confirmed, a direct quantitative comparison of its potency at the two receptors is hampered by the lack of a reported IC50 value for GLP-1R. Furthermore, the impact of this compound on other important signaling pathways, such as pERK1/2 activation, for both receptors remains to be elucidated. Future studies providing these missing quantitative data points will be essential for a complete comparative analysis of this compound's effects and for fully understanding its potential as a therapeutic agent or research tool.
References
- 1. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel GCGR/GLP-1R dual-agonist TB001 ameliorates kidney fibrosis via inhibiting PERK-mediated endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative allosteric modulation of the glucagon receptor by RAMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional GLP-1R antibodies identified from a synthetic GPCR-focused library demonstrate potent blood glucose control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Assessing the Probe Dependence of NNC-0640's Allosteric Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the allosteric modulator NNC-0640, focusing on its effects on the human glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). This compound is recognized as a negative allosteric modulator (NAM) for both of these class B G protein-coupled receptors (GPCRs)[1]. Allosteric modulators offer a sophisticated approach to drug design by binding to a site on the receptor distinct from the endogenous ligand (orthosteric site), thereby altering the receptor's response to the primary agonist. A critical aspect of characterizing allosteric modulators is understanding "probe dependence," where the observed allosteric effect can vary significantly depending on the orthosteric agonist (probe) used in the assay. This guide aims to summarize the known allosteric properties of this compound and provide a framework for assessing its probe-dependent effects.
Understanding this compound
This compound is a small molecule that has been instrumental in structural and functional studies of GCGR and GLP-1R. It binds to an extra-helical site on the transmembrane domain of these receptors[2]. As a NAM, this compound inhibits the downstream signaling typically initiated by the binding of an agonist to the orthosteric site, primarily the production of cyclic AMP (cAMP).
Comparative Analysis of this compound's Allosteric Effects
A comprehensive review of the scientific literature did not yield specific quantitative data from a single study directly comparing the allosteric effects of this compound across a range of different orthosteric agonists for either the GCGR or GLP-1R. Such a study would be essential to fully characterize its probe dependence.
To illustrate how such a comparative analysis would be presented, the following tables provide a hypothetical data summary. These tables are templates for how experimental data on the probe dependence of this compound could be structured for clear comparison.
Hypothetical Data: this compound Allosteric Effects on the Glucagon Receptor (GCGR)
| Orthosteric Agonist (Probe) | Agonist EC50 (nM) | Agonist EC50 + this compound (1 µM) (nM) | Fold Shift (IC50) | This compound IC50 (nM) |
| Glucagon | 0.5 | 5.0 | 10 | 69.2[3] |
| Oxyntomodulin | 2.0 | 25.0 | 12.5 | 85.0 |
| Glucagon Analog A | 1.2 | 10.8 | 9.0 | 75.5 |
| Glucagon Analog B | 0.8 | 9.6 | 12.0 | 80.1 |
Hypothetical Data: this compound Allosteric Effects on the GLP-1 Receptor (GLP-1R)
| Orthosteric Agonist (Probe) | Agonist EC50 (nM) | Agonist EC50 + this compound (1 µM) (nM) | Fold Shift (IC50) | This compound IC50 (nM) |
| GLP-1(7-36) | 0.3 | 4.5 | 15 | 150 |
| Exendin-4 | 0.4 | 6.0 | 15 | 145 |
| Liraglutide | 0.2 | 3.2 | 16 | 160 |
| Semaglutide | 0.1 | 1.8 | 18 | 175 |
Note: The IC50 value for this compound with glucagon as the probe is based on published data[3]. All other values in the tables are hypothetical and for illustrative purposes only, pending direct experimental evidence.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the allosteric effects of compounds like this compound.
1. Radioligand Binding Assay to Determine Allosteric Affinity and Cooperativity
This assay measures how the allosteric modulator affects the binding of a radiolabeled orthosteric ligand to the receptor.
-
Materials:
-
Cell membranes expressing the target receptor (GCGR or GLP-1R).
-
Radiolabeled orthosteric ligand (e.g., [125I]-Glucagon or [125I]-Exendin-4).
-
Unlabeled orthosteric ligands (probes).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the unlabeled orthosteric ligand and this compound.
-
In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled orthosteric ligand in the absence or presence of a fixed concentration of this compound. To determine the affinity of this compound, use a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of the orthosteric ligand in the presence and absence of this compound, and the Ki of this compound. The cooperativity factor (α) can be calculated from the shift in the orthosteric ligand's affinity.
-
2. cAMP Functional Assay to Measure Allosteric Efficacy
This assay quantifies the effect of the allosteric modulator on the functional response (cAMP production) induced by an orthosteric agonist.
-
Materials:
-
Cells stably expressing the target receptor (e.g., HEK293 or CHO cells).
-
Orthosteric agonists (probes).
-
This compound.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Protocol:
-
Seed the cells in 96- or 384-well plates and allow them to attach overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate the cells.
-
Prepare serial dilutions of the orthosteric agonist.
-
Add the orthosteric agonist to the cells in the absence or presence of a fixed concentration of this compound. To determine the IC50 of this compound, use a fixed concentration of the agonist (e.g., EC80) and varying concentrations of this compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Analyze the data using non-linear regression to determine the EC50 of the agonist in the presence and absence of this compound and the IC50 of this compound. The effect on agonist efficacy (maximal response) can also be quantified.
-
Visualizations
Signaling Pathway of GCGR and GLP-1R
Caption: Canonical Gs-coupled signaling pathway for GCGR and GLP-1R.
Experimental Workflow for Assessing Probe Dependence
Caption: Workflow for assessing the probe dependence of this compound.
Conclusion
This compound is a well-established negative allosteric modulator of both the glucagon and GLP-1 receptors. While its mechanism of action and binding site are known, a comprehensive, publicly available dataset quantifying its probe-dependent effects with a variety of orthosteric agonists is currently lacking. The experimental protocols and data presentation formats provided in this guide offer a clear framework for conducting and presenting such research. A thorough investigation into the probe dependence of this compound is crucial for a complete understanding of its pharmacological profile and for guiding the development of future allosteric modulators with optimized therapeutic properties. Future studies directly comparing the effects of this compound with a panel of agonists for both GCGR and GLP-1R are warranted to fill this knowledge gap.
References
NNC-0640: A Comparative Analysis of its Efficacy as a Glucagon Receptor Antagonist in Diverse Cellular Environments
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of NNC-0640's performance against other negative allosteric modulators (NAMs) of the glucagon (B607659) receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R). This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
This compound is a potent negative allosteric modulator of the human glucagon receptor (GCGR), with a reported IC50 value of 69.2 nM[1]. It also demonstrates activity as a NAM for the glucagon-like peptide-1 (GLP-1) receptor. Its mechanism of action involves binding to an allosteric site on the intracellular side of the receptor, spanning transmembrane helices V, VI, and VII. This binding event is believed to prevent the conformational changes necessary for receptor activation. The potential of this compound in the research of diabetes is an active area of investigation[1].
Comparative Efficacy of Glucagon Receptor NAMs
To contextualize the efficacy of this compound, this guide compares its performance with two other well-characterized GCGR NAMs: MK-0893 and L-168,049. The available data, primarily from studies utilizing Chinese Hamster Ovary (CHO) cells engineered to express the human glucagon receptor (hGCGR), is summarized below.
| Compound | Cell Line | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Not Specified | Functional Assay | hGCGR | 69.2 | [1] |
| MK-0893 | CHO-hGCGR | Glucagon Binding | hGCGR | 6.6 | MedchemExpress |
| CHO-hGCGR | cAMP Inhibition | hGCGR | 15.7 | MedchemExpress | |
| L-168,049 | CHO-hGR | Glucagon Binding | hGR | 3.7 | R&D Systems |
| CHO-hGR | cAMP Inhibition | hGR | 41 | R&D Systems | |
| HepG2 | Inflammatory Marker Inhibition | hGCGR | 3.7 (effective concentration) | Cayman Chemical |
Signaling Pathways and Experimental Workflow
To understand the experimental context of the data presented, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing the efficacy of GCGR NAMs.
Experimental Protocols
cAMP Accumulation Assay (General Protocol)
This protocol outlines the general steps for measuring the inhibition of glucagon-stimulated cAMP production by a NAM like this compound. This is a common functional assay to determine the potency of receptor antagonists.
1. Cell Culture and Plating:
- Culture cells expressing the glucagon receptor (e.g., CHO-hGCGR, HEK293-hGCGR) in appropriate growth medium.
- Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates at 37°C in a humidified CO2 incubator.
2. Compound Treatment:
- Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
- Remove the growth medium from the cells and wash with assay buffer.
- Add the diluted compounds to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
3. Glucagon Stimulation:
- Prepare a solution of glucagon in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
- Add the glucagon solution to all wells except for the negative control wells.
- Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
4. Cell Lysis and cAMP Measurement:
- Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
- Measure the intracellular cAMP levels using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.
5. Data Analysis:
- Plot the cAMP concentration against the logarithm of the antagonist concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of the glucagon receptor. However, a direct comparison of its efficacy with other NAMs in various cellular backgrounds is limited. To provide a more comprehensive understanding of this compound's performance, future studies should aim to:
-
Directly compare the IC50 values of this compound, MK-0893, and L-168,049 in a panel of cell lines, including engineered cell lines (CHO, HEK293) and more physiologically relevant cell types such as hepatocyte-derived cells (HepG2, primary hepatocytes) and pancreatic beta-cell lines (MIN6, INS-1E).
-
Investigate the impact of cellular background on the potency and efficacy of these NAMs. Differences in receptor expression levels, G protein coupling efficiency, and downstream signaling components between cell types could influence the observed antagonist activity.
-
Perform Schild analysis for this compound to determine its affinity (Kb) and confirm the nature of its antagonism (competitive or non-competitive) at the glucagon receptor in different cell systems.
By addressing these knowledge gaps, a more complete and nuanced picture of this compound's efficacy in different cellular contexts can be established, further informing its potential as a research tool and therapeutic candidate.
References
Independent Validation of NNC-0640: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on NNC-0640, a negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support independent validation and further investigation.
This compound is a small molecule that has been instrumental in the structural and functional characterization of the glucagon receptor, a key target in metabolic diseases such as type 2 diabetes. It has also been identified as a negative allosteric modulator of the glucagon-like peptide-1 (GLP-1) receptor.[1] This guide synthesizes findings from multiple studies to provide a comprehensive overview of its properties and performance compared to other relevant compounds.
Comparative Analysis of GCGR Negative Allosteric Modulators
The following table summarizes the key quantitative data for this compound and other well-characterized GCGR negative allosteric modulators. This data is compiled from various independent studies to provide a comparative overview of their binding affinities and functional potencies.
| Compound | Target Receptor(s) | Binding Affinity (pKi) | Functional Potency (IC50) | Binding Site | Key References |
| This compound | GCGR, GLP-1R | 7.4 (GCGR) | 69.2 nM (GCGR) | External surface of the transmembrane domain (TMD), between helices VI and VII | [1][2][3] |
| MK-0893 | GCGR | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Allosteric site between TM6 and TM7, extending into the lipid bilayer | [2] |
| PF-06372222 | GLP-1R, GCGR | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Common binding pocket with this compound, outside helices V-VII | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation of published findings. Below are protocols for cAMP accumulation and radioligand binding assays, adapted from published studies for the characterization of this compound.
cAMP Accumulation Assay
This assay is used to determine the functional potency of this compound in inhibiting glucagon-stimulated cAMP production.
1. Cell Culture and Transfection:
-
HEK293 cells are transiently transfected with a plasmid encoding the human glucagon receptor.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Assay Procedure:
-
Transfected cells are seeded in 96-well plates.
-
The following day, the culture medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin and 0.5 mM 3-isobutyl-1-methylxanthine).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Glucagon is then added to a final concentration that elicits a submaximal response (e.g., EC80) and incubated for an additional 15-30 minutes at 37°C.
-
The reaction is stopped by adding a lysis buffer.
3. cAMP Measurement:
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF).
-
Data are normalized to the response of glucagon alone and fitted to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the glucagon receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human glucagon receptor are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 200 µL.
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-NNC-0640 or another suitable radioligand) and varying concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
The mixture is incubated at room temperature for 1-2 hours to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The IC50 value is determined by non-linear regression of the competition binding data.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism of Action
To illustrate the molecular interactions and signaling pathways affected by this compound, the following diagrams have been generated using the DOT language.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cAMP accumulation assay.
Caption: Experimental workflow for the radioligand binding assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of NNC-0640
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. NNC-0640, a modulator of the human glucagon (B607659) receptor, represents a compound with significant research potential. However, like all research chemicals where comprehensive hazard data may not be fully available, it necessitates a cautious and systematic approach to its disposal. This guide provides essential, immediate safety and logistical information, outlining a clear operational plan for the proper disposal of this compound, thereby fostering a culture of safety and trust in laboratory practices.
Core Principle: Treat as Hazardous Chemical Waste
In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, all materials contaminated with this compound, including the pure compound, solutions, and used labware, must be managed as hazardous chemical waste. This precautionary measure is crucial due to the compound's biological activity and the potential for unknown environmental and health impacts. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2][3]
Summary of Handling and Disposal Procedures
To facilitate quick reference and adherence to safety protocols, the following table summarizes the key operational steps for the handling and disposal of this compound.
| Procedure | Key Action | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE: safety goggles, lab coat, and chemical-resistant gloves. | To prevent skin and eye contact with the chemical. |
| Waste Segregation | Collect all this compound waste separately from other waste streams. | To prevent accidental chemical reactions and ensure proper disposal classification.[2][4] |
| Waste Collection | Use a designated, leak-proof, and chemically compatible hazardous waste container. | To safely contain the chemical waste and prevent environmental release.[2][4] |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols. | To ensure proper identification and handling by waste management personnel.[2][4][5] |
| Storage | Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. | To minimize the risk of spills, reactions, and unauthorized access.[2][4] |
| Disposal | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. | To ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[1][2] |
Detailed Experimental Protocol for Disposal
The following step-by-step methodology provides a clear and actionable workflow for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous: All forms of this compound waste, including unused compound, solutions in organic solvents (e.g., DMSO), and contaminated materials (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.[1]
-
Segregate at the Source: Do not mix this compound waste with non-hazardous waste or other chemical waste streams unless explicitly approved by your institution's EHS department.[2][4] This prevents potentially dangerous chemical reactions.
Step 2: Waste Accumulation and Storage
-
Select an Appropriate Container: Use a primary waste container that is in good condition, leak-proof, and made of a material compatible with this compound and any solvents used.[2][4]
-
Proper Labeling: As soon as the first item of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The composition of the waste (e.g., "this compound in DMSO," "Contaminated labware")
-
The date accumulation started.[4]
-
-
Secure Storage: Keep the waste container sealed at all times, except when adding waste.[2][6] Store it in a designated satellite accumulation area within the laboratory, which should be under the control of laboratory personnel.[4][7] The storage area should have secondary containment to control any potential leaks.[2]
Step 3: Final Disposal
-
Monitor Fill Level: Do not overfill the waste container. Leave adequate headspace to prevent spills.[4]
-
Arrange for Pickup: Once the container is full or has reached the designated storage time limit set by your institution, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to schedule a pickup.[1][2]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and maintaining the highest standards of laboratory practice.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling NNC-0640
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of NNC-0640, a negative allosteric modulator (NAM) of the human glucagon (B607659) receptor (GCGR).[1] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is typically supplied as a powdered chemical, a comprehensive approach to personal protection is mandatory to prevent inhalation, dermal contact, and eye exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[2][3][4] | Protects against airborne powder particles and potential splashes of solutions containing this compound. |
| Hand Protection | Disposable nitrile gloves. For extended handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[2][3][5] | Prevents skin contact with the compound. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A standard laboratory coat.[4] When handling larger quantities or in situations with a higher risk of contamination, a disposable gown is recommended. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher should be used when handling the powder outside of a certified chemical fume hood or other containment device.[4] | Minimizes the risk of inhaling fine powder particles. |
Operational Plan: Safe Handling of this compound Powder
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Preparation
-
Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a powder handling enclosure, to contain any airborne particles.[6]
-
Surface Protection: Cover the work surface with disposable bench paper to easily clean up any spills.[7]
-
Assemble Materials: Have all necessary equipment and reagents ready before starting, including weighing boats, spatulas, solvent for solubilization, and waste containers.
Weighing and Solubilization
-
Weighing: Carefully weigh the desired amount of this compound powder using a tared weigh boat inside the containment area.[7] Avoid creating dust clouds.
-
Solubilization: If preparing a solution, add the solvent to the powder slowly and carefully to avoid splashing. Swirl or vortex gently to dissolve. This compound is often supplied as a solution in DMSO.[1]
-
Container Sealing: Securely cap the container immediately after use.
Post-Handling
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Liquid Waste:
-
Container Disposal:
-
Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.[11] After rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.
-
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Mechanism of Action: this compound and the Glucagon Signaling Pathway
This compound is a negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), a Class B G protein-coupled receptor (GPCR).[1][12] It binds to a site on the receptor distinct from the glucagon binding site, specifically on the external surface of the transmembrane domain.[13][14] This binding event stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for G protein coupling and subsequent downstream signaling, even in the presence of glucagon.[13]
The glucagon signaling pathway plays a key role in maintaining glucose homeostasis.[15] Glucagon, released by pancreatic alpha cells during periods of low blood glucose, binds to the GCGR on hepatocytes.[] This activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[15][17] cAMP then activates Protein Kinase A (PKA), initiating a cascade that leads to glycogenolysis (breakdown of glycogen (B147801) to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors), ultimately raising blood glucose levels.[15][18][] By inhibiting GCGR activation, this compound effectively blocks this pathway, making it a compound of interest for research in metabolic disorders like type 2 diabetes.[1][12]
Caption: this compound's role in the glucagon signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. acs.org [acs.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Allosteric communication mechanism in the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. news-medical.net [news-medical.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
